molecular formula C3H8ClNO2S B555379 H-DL-Cys.HCl CAS No. 7048-04-6

H-DL-Cys.HCl

Numéro de catalogue: B555379
Numéro CAS: 7048-04-6
Poids moléculaire: 157.62 g/mol
Clé InChI: IFQSXNOEEPCSLW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

L-cysteine hydrochloride hydrate is a hydrate that is the monohydrate form of L-cysteine hydrochloride. It has a role as an EC 4.3.1.3 (histidine ammonia-lyase) inhibitor, a flour treatment agent and a human metabolite. It contains a L-cysteine hydrochloride.

Propriétés

IUPAC Name

2-amino-3-sulfanylpropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO2S.ClH/c4-2(1-7)3(5)6;/h2,7H,1,4H2,(H,5,6);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFQSXNOEEPCSLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)S.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00920537
Record name DL-Cysteine, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00920537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Hygroscopic solid; [Merck Index] White powder with an irritating odor; Hygroscopic; [Alfa Aesar MSDS]
Record name Cysteine hydrochloride
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/13560
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

10318-18-0, 7048-04-6, 52-89-1
Record name DL-Cysteine, hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10318-18-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cysteine, hydrochloride, DL-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010318180
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CYSTEINE HYDROCHLORIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755898
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name CYSTEINE HYDROCHLORIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8746
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name DL-Cysteine, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00920537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cysteine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.144
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DL-cysteine hydrochloride hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.622
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Core Differences Between H-DL-Cys.HCl and L-Cysteine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the fundamental differences between H-DL-Cys.HCl (DL-Cysteine Hydrochloride) and L-Cysteine. For professionals in research and drug development, a precise understanding of their distinct chemical, physical, and biological properties is paramount for accurate experimental design, formulation, and interpretation of results. This document delineates these differences through quantitative data, detailed experimental protocols for differentiation, and visual representations of their unique biological pathways.

Fundamental Distinctions: Stereochemistry and Salt Form

The primary distinctions between this compound and L-Cysteine lie in two key areas: their stereoisomeric composition and their chemical form.

  • L-Cysteine is the naturally occurring, single L-enantiomer of the amino acid cysteine.[1][2] As a proteinogenic amino acid, it is the exclusive stereoisomer incorporated into proteins during ribosomal translation in all known living organisms.[2]

  • This compound is the hydrochloride salt of a racemic mixture of cysteine.[3] This means it contains an equal 50:50 mixture of both the L-cysteine and D-cysteine enantiomers. The ".HCl" designation indicates that it is a hydrochloride salt, a form that enhances the compound's stability and aqueous solubility.[4]

This fundamental difference in stereochemistry is critical, as biological systems are inherently chiral and often exhibit high stereospecificity.

G cluster_cysteine Cysteine (C₃H₇NO₂S) cluster_products Commercial Forms L-Cysteine L-Cysteine L-Cysteine (Free Amino Acid) L-Cysteine (Free Amino Acid) L-Cysteine->L-Cysteine (Free Amino Acid) Pure Enantiomer This compound (Racemic Mixture Salt) This compound (Racemic Mixture Salt) L-Cysteine->this compound (Racemic Mixture Salt) 50% of Mixture D-Cysteine D-Cysteine D-Cysteine->this compound (Racemic Mixture Salt) 50% of Mixture

Figure 1: Logical relationship between cysteine enantiomers and their common commercial forms.

Comparative Physicochemical Properties

The differences in stereochemistry and chemical form manifest in distinct physicochemical properties. The hydrochloride salt form of the racemic mixture significantly impacts its solubility and stability compared to the free amino acid L-cysteine.

PropertyL-CysteineThis compound (anhydrous)This compound (monohydrate)Key Differences & Notes
Molecular Formula C₃H₇NO₂SC₃H₈ClNO₂SC₃H₁₀ClNO₃SThe addition of HCl and water of hydration increases the molecular weight of the salt forms.[2][3][5]
Molecular Weight 121.16 g/mol 157.62 g/mol 175.63 g/mol Molecular weight must be accounted for when preparing solutions of specific molar concentrations.[2][3][5]
Stereochemistry Pure L-enantiomer (R-configuration)Racemic (50% L, 50% D)Racemic (50% L, 50% D)L-cysteine has an R-configuration due to the priority of the sulfur atom in the Cahn-Ingold-Prelog system.[2]
Form Zwitterionic solidHydrochloride saltHydrochloride saltThe salt form prevents the zwitterionic state and increases polarity.
Solubility in Water Sparingly soluble (~16 g/L at 20°C)Very soluble (>300 g/L at 20°C)Highly solubleThe hydrochloride salt form dramatically increases aqueous solubility, a key consideration for media and buffer preparation.[4][6]
pKa Values pKa₁ (α-COOH): ~1.9pKa₂ (α-NH₃⁺): ~10.7pKa₃ (-SH): ~8.3Amino group is protonatedAmino group is protonatedThe pKa of the amino group is not relevant in the salt form as it is already protonated by HCl. The aqueous solution is strongly acidic (pH ~1.5-2.5 for a 1% solution).[4]
Optical Rotation LevorotatoryOptically inactiveOptically inactiveAs a racemic mixture, this compound does not rotate plane-polarized light. This is a key method for differentiation.
Stability Prone to oxidation to cystine in neutral/alkaline solutionsMore stable against oxidation, especially in acidic solutionsMore stable against oxidationThe acidic nature of the hydrochloride salt protects the thiol group from oxidation.[2][4]

Biological and Metabolic Differentiation

The most significant divergence between L-Cysteine and the DL-racemic mixture is in their biological activity and metabolic fate. While L-Cysteine is a fundamental building block for proteins and a precursor to vital molecules like glutathione, D-Cysteine has distinct and separate biological roles and is metabolized by different enzymatic pathways.[2][7]

L-Cysteine Metabolism

L-Cysteine is central to numerous metabolic processes:

  • Protein Synthesis: It is incorporated into polypeptide chains, where its thiol group can form disulfide bonds, crucial for protein structure and stability.[2]

  • Glutathione Synthesis: L-Cysteine is the rate-limiting precursor for the synthesis of glutathione (GSH), a primary intracellular antioxidant.[2][8]

  • Taurine and Coenzyme A Synthesis: It serves as a precursor for other essential molecules.

  • Source of Sulfide: It is a key source of sulfide for the formation of iron-sulfur clusters.[2]

D-Cysteine Metabolism and Signaling

The D-enantiomer present in this compound is not utilized for protein synthesis and follows a distinct metabolic path:

  • Enzymatic Racemization: In mammals, D-Cysteine can be endogenously produced from L-Cysteine by the enzyme serine racemase.[7]

  • Metabolism by D-Amino Acid Oxidase (DAO): D-Cysteine is a primary substrate for the peroxisomal enzyme D-amino acid oxidase (DAO).[6][9] This enzyme catalyzes the oxidative deamination of D-amino acids.

  • Hydrogen Sulfide (H₂S) Production: The metabolism of D-Cysteine by DAO leads to the production of 3-mercaptopyruvate, which is then converted to pyruvate and the signaling molecule hydrogen sulfide (H₂S).[10][11] H₂S has roles in neuromodulation and cytoprotection.

  • Neuromodulation: D-Cysteine itself acts as a signaling molecule in the mammalian nervous system, playing a role in neural development by regulating the proliferation of neural progenitor cells through the Akt signaling pathway.[12][13][14]

G Differential Metabolic Pathways of Cysteine Enantiomers cluster_L L-Cysteine Pathway cluster_D D-Cysteine Pathway L-Cys L-Cysteine Proteins Protein Synthesis L-Cys->Proteins GSH Glutathione (GSH) (Antioxidant) L-Cys->GSH Serine Racemase Serine Racemase L-Cys->Serine Racemase D-Cys D-Cysteine DAO D-Amino Acid Oxidase (DAO) D-Cys->DAO Neuro Neuromodulation (Akt Pathway Regulation) D-Cys->Neuro D-Cys->Serine Racemase H2S Hydrogen Sulfide (H₂S) (Signaling Molecule) DAO->H2S Metabolism

Figure 2: Simplified diagram of the distinct metabolic fates and signaling roles of L-Cysteine and D-Cysteine.

Experimental Protocols: Chiral Separation of Cysteine Enantiomers

Distinguishing and quantifying the enantiomers in a DL-cysteine mixture is crucial for many research applications. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a standard and effective method.

Principle

Chiral HPLC separates enantiomers based on their differential interactions with a chiral stationary phase. The enantiomers form transient, diastereomeric complexes with the chiral selector on the column, which have different energies and thus different retention times, allowing for their separation and quantification.

Generalized Protocol for Chiral HPLC-MS/MS

This protocol provides a framework for the enantioselective analysis of cysteine. Optimization will be required based on the specific instrumentation and sample matrix.

1. Sample Preparation (from a biological matrix like plasma): a. Reduction: Since cysteine in plasma readily oxidizes to cystine (a disulfide-linked dimer of two cysteines), a reduction step is necessary to analyze the total cysteine content. Incubate 50 µL of plasma with a reducing agent such as 1,4-dithio-DL-threitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).[4][15] b. Derivatization (Optional but Recommended): To improve chromatographic behavior and detection sensitivity, derivatize the free thiol and/or amino groups. Common derivatizing agents include 4-fluoro-7-nitrobenzofurazan (NBD-F) or AccQ-Tag.[3][4] This step is performed after reduction. c. Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile or methanol), often containing 0.1% formic acid, to precipitate proteins.[3] d. Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins. e. Collection: Collect the supernatant for injection into the HPLC system.

2. HPLC-MS/MS Conditions:

  • HPLC System: A UHPLC or HPLC system coupled to a tandem mass spectrometer (MS/MS).

  • Chiral Column: A chiral stationary phase column is essential. Examples include macrocyclic glycopeptide-based columns (e.g., Astec CHIROBIOTIC T) or zwitterionic CSPs (e.g., Chiralpak® ZWIX(+)).[3][16]

  • Mobile Phase: The mobile phase composition is critical for achieving separation. A common approach involves a polar ionic mode. For example, a gradient or isocratic elution using a mixture of Methanol:Acetonitrile:Water with additives like formic acid and ammonium formate.[3][15]

  • Flow Rate: Typically 0.5 - 1.0 mL/min, depending on the column dimensions.[4][16]

  • Column Temperature: Maintained at a constant temperature, e.g., 25°C, for reproducibility.[16]

  • Detection: Tandem Mass Spectrometry (MS/MS) in Selected Reaction Monitoring (SRM) mode provides high selectivity and sensitivity for quantifying the derivatized enantiomers.[4]

3. Data Analysis: a. The D- and L-enantiomers will elute at different retention times. b. Generate calibration curves for both D- and L-cysteine using standards of known concentrations. c. Quantify the amount of each enantiomer in the sample by comparing its peak area to the respective calibration curve.

G start Biological or DL-Cys Sample reduction 1. Reduction of Cystine (e.g., with DTT/TCEP) start->reduction derivatization 2. Derivatization (Optional, e.g., NBD-F) reduction->derivatization precipitation 3. Protein Precipitation (e.g., cold Acetonitrile) derivatization->precipitation centrifuge 4. Centrifugation precipitation->centrifuge supernatant 5. Collect Supernatant centrifuge->supernatant injection 6. Inject into HPLC supernatant->injection separation 7. Chiral Column Separation injection->separation detection 8. MS/MS Detection (SRM) separation->detection analysis 9. Data Analysis (Quantify D-Cys & L-Cys) detection->analysis

Figure 3: Generalized experimental workflow for the chiral separation and quantification of cysteine enantiomers.

Conclusion and Recommendations

The distinction between this compound and L-Cysteine is not trivial; it is a fundamental difference in stereoisomeric composition and chemical form that has profound implications for their physical properties and biological activities.

  • For chemical and formulation purposes, this compound offers superior solubility and stability, making it a more robust choice for preparing stock solutions and in applications where oxidation is a concern. However, its racemic nature must be considered.

  • For biological and cell culture experiments, the choice is critical. L-Cysteine should be used when studying processes involving protein synthesis or natural metabolic pathways like glutathione production. The use of this compound will introduce the D-enantiomer, which is not incorporated into proteins and can activate distinct signaling pathways (e.g., H₂S production, Akt inhibition) or exhibit different toxicological profiles, potentially confounding experimental results.[5]

  • For analytical purposes, it is essential to use methods capable of chiral resolution, such as the HPLC protocol described, when the enantiomeric composition of a sample is unknown or needs to be precisely quantified.

Researchers, scientists, and drug development professionals must carefully select the appropriate compound based on the specific requirements of their study to ensure the validity, accuracy, and reproducibility of their work.

References

An In-depth Technical Guide to H-DL-Cys.HCl: Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of H-DL-Cys.HCl (DL-Cysteine hydrochloride), a synthetically derived amino acid hydrochloride salt. This document details its chemical structure and physicochemical properties, outlines a standard synthesis protocol, and describes its role as an N-methyl-D-aspartate (NMDA) receptor agonist. Furthermore, it includes a detailed experimental protocol for assessing its biological activity through a calcium flux assay and a diagram of the associated signaling pathway. This guide is intended to be a valuable resource for researchers and professionals in the fields of chemistry, pharmacology, and drug development.

Chemical Structure and Identification

This compound is the hydrochloride salt of DL-cysteine, a racemic mixture of the D- and L-enantiomers of the amino acid cysteine. The presence of the hydrochloride improves the stability and solubility of the cysteine molecule.

Chemical Formula: C₃H₈ClNO₂S

IUPAC Name: 2-amino-3-sulfanylpropanoic acid hydrochloride

CAS Number: 10318-18-0

2D Structure:

3D Structure: A 3D representation of the molecule can be found on databases such as PubChem (CID: 53395091).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

PropertyValueReference(s)
Molecular Weight 157.62 g/mol [1]
Appearance White to almost white crystalline powder[1]
Melting Point 109-112 °C[1]
Solubility Soluble in water.[2][2]
pKa (of Cysteine) pKₐ₁ (COOH) = 1.91, pKₐ₂ (SH) = 8.14, pKₐ₃ (NH₃⁺) = 10.28 (at 25 °C)[3]
Stability Air sensitive and hygroscopic. More stable in acidic solutions.[1][4]

Synthesis of this compound

The following is a generalized protocol for the synthesis of this compound from DL-cysteine, based on established chemical principles.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize DL-Cysteine hydrochloride from DL-cysteine.

Materials:

  • DL-Cysteine

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized water

  • Ethanol

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Buchner funnel and filter paper

  • Drying oven

Procedure:

  • Dissolution: In a round-bottom flask, dissolve a known quantity of DL-cysteine in deionized water with stirring.

  • Acidification: Slowly add an equimolar amount of concentrated hydrochloric acid to the DL-cysteine solution. The reaction is exothermic, so the addition should be done carefully, potentially in an ice bath to control the temperature.

  • Concentration: Concentrate the resulting solution using a rotary evaporator under reduced pressure to remove the water and excess HCl. This will lead to the crystallization of DL-Cysteine hydrochloride.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a cold mixture of ethanol and diethyl ether to remove any remaining impurities.[5]

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40°C) to obtain the final this compound product.[5]

Logical Workflow for this compound Synthesis

G Workflow for this compound Synthesis cluster_start Starting Materials cluster_process Synthesis Steps cluster_end Final Product A DL-Cysteine C Dissolution in Water A->C B Hydrochloric Acid D Acidification B->D C->D E Concentration & Crystallization D->E F Isolation (Filtration) E->F G Washing F->G H Drying G->H I This compound Crystals H->I

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Biological Activity: NMDA Receptor Agonism

This compound acts as an agonist at the N-methyl-D-aspartate (NMDA) receptor, a glutamate-gated ion channel crucial for synaptic plasticity and memory function.[6] The binding of an agonist, such as this compound, to the NMDA receptor leads to the opening of the ion channel, allowing for an influx of calcium ions (Ca²⁺) into the neuron. This influx of calcium triggers a cascade of downstream signaling events.

NMDA Receptor Signaling Pathway

The activation of the NMDA receptor by this compound initiates a signaling cascade that plays a significant role in neuronal function. A simplified representation of this pathway is provided below.

G This compound Induced NMDA Receptor Signaling A This compound (Agonist) B NMDA Receptor A->B Binds to C Ca²⁺ Influx B->C Opens channel D Calmodulin Activation C->D Activates E CaMKIV Activation D->E Activates F CREB Phosphorylation E->F Phosphorylates G Gene Expression (e.g., BDNF) F->G Promotes

Caption: Signaling cascade initiated by this compound binding to the NMDA receptor.

Experimental Protocol: Calcium Flux Assay for NMDA Receptor Agonist Activity

This protocol describes a method to determine the agonist activity of this compound on NMDA receptors expressed in a suitable cell line (e.g., HEK293 cells transfected with NMDA receptor subunits) using a fluorescent calcium indicator such as Fluo-4 AM.

Objective: To measure the increase in intracellular calcium concentration in response to this compound, indicating its agonist activity at the NMDA receptor.

Materials:

  • HEK293 cells expressing NMDA receptors

  • This compound stock solution

  • Fluo-4 AM calcium indicator

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Plating: Seed the HEK293 cells expressing NMDA receptors into a 96-well black, clear-bottom microplate at an appropriate density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in HBSS containing Pluronic F-127.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add the Fluo-4 AM loading solution to each well and incubate at 37°C for 30-60 minutes.

  • Washing: After incubation, gently wash the cells twice with HBSS to remove excess dye.

  • Compound Addition:

    • Prepare serial dilutions of this compound in HBSS.

    • Add the different concentrations of this compound to the respective wells. Include a positive control (e.g., glutamate) and a negative control (HBSS alone).

  • Fluorescence Measurement:

    • Immediately after compound addition, measure the fluorescence intensity using a microplate reader or microscope with excitation at ~490 nm and emission at ~520 nm.

    • Record the fluorescence over time to capture the peak calcium response.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data to the response of the positive control.

    • Plot the normalized response against the concentration of this compound to generate a dose-response curve and determine the EC₅₀ value.

Experimental Workflow for Calcium Flux Assay

G Workflow for NMDA Receptor Agonist Calcium Flux Assay A Seed NMDA Receptor-Expressing Cells B Load Cells with Fluo-4 AM A->B C Wash to Remove Excess Dye B->C D Add this compound & Controls C->D E Measure Fluorescence (Ex/Em: 490/520 nm) D->E F Data Analysis (ΔF, Normalization, EC₅₀) E->F

Caption: A step-by-step workflow for assessing the NMDA receptor agonist activity of this compound.

Conclusion

This compound is a valuable chemical entity for researchers in neuroscience and drug development. Its role as an NMDA receptor agonist makes it a useful tool for studying the function and modulation of this critical ion channel. This guide has provided a detailed overview of its chemical and physical properties, a practical synthesis protocol, and a robust method for evaluating its biological activity, thereby serving as a comprehensive resource for the scientific community.

References

An In-depth Technical Guide to the Mechanism of Action of DL-Cysteine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-Cysteine hydrochloride, a stable and soluble form of the semi-essential amino acid cysteine, plays a pivotal role in cellular physiology and pharmacology. Its mechanism of action is multifaceted, primarily centered on its role as a crucial precursor for the synthesis of glutathione (GSH), a cornerstone of the cellular antioxidant defense system. Beyond its contribution to GSH homeostasis, DL-cysteine hydrochloride directly influences cellular signaling through its interaction with N-methyl-D-aspartate (NMDA) receptors and as a substrate for the production of the gaseous signaling molecule, hydrogen sulfide (H₂S). This technical guide provides a comprehensive overview of the core mechanisms of action of DL-Cysteine hydrochloride, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and biomedical research.

Core Mechanisms of Action

The physiological and pharmacological effects of DL-Cysteine hydrochloride are primarily attributed to three interconnected mechanisms:

  • Glutathione Synthesis and Antioxidant Defense: As a readily available source of L-cysteine, the hydrochloride salt directly fuels the synthesis of glutathione, the most abundant endogenous antioxidant.[1] The availability of cysteine is often the rate-limiting step in GSH synthesis.[2] By augmenting intracellular cysteine levels, DL-Cysteine hydrochloride enhances the cell's capacity to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress and protecting cellular components from damage.[1][3]

  • Modulation of NMDA Receptor Signaling: DL-Cysteine acts as an agonist at the NMDA glutamatergic receptor.[4][5] This interaction can modulate neuronal excitability and synaptic plasticity. The binding of cysteine to the NMDA receptor can influence calcium (Ca²⁺) influx, a critical event in downstream signaling cascades that regulate a host of cellular processes, including gene expression and cell survival.[6][7]

  • Hydrogen Sulfide (H₂S) Production and Signaling: L-cysteine is a primary substrate for the enzymatic production of hydrogen sulfide (H₂S), a gaseous signaling molecule with diverse physiological roles.[3] Enzymes such as cystathionine β-synthase (CBS) and cystathionine γ-lyase (CSE) catalyze the conversion of L-cysteine to H₂S.[8][9] H₂S, in turn, can modulate various cellular functions, including inflammation, apoptosis, and vasorelaxation, through mechanisms such as protein S-sulfhydration.[3][10]

Quantitative Data on the Effects of Cysteine

The following tables summarize quantitative data from various studies investigating the effects of cysteine on key biochemical parameters.

Table 1: Effect of L-Cysteine on Reactive Oxygen Species (ROS) Levels

Cell TypeTreatmentL-Cysteine Concentration% Reduction in ROSReference
HT22 mouse hippocampal neuronal cells2,3-dimethoxy-1,4-naphthoquinone (DMNQ)-induced oxidative stress0.5 mMSignificant reduction[11]
HT22 mouse hippocampal neuronal cellsDMNQ-induced oxidative stress1 mMSignificant reduction[11]
HT22 mouse hippocampal neuronal cellsDMNQ-induced oxidative stress2 mMDose-dependent abrogation[11]

Table 2: Neuroprotective Effects of L-Cysteine in a Mouse Model of Glutathione Depletion

Treatment GroupDosageEffect on Memory and Cognitive ImpairmentsReference
L-buthionine sulfoximine (BSO)500 mg/kg/dayInduced neuronal deficits[11]
BSO + L-Cysteine15 mg/kg/dayMitigated neuronal deficits[11]
BSO + L-Cysteine30 mg/kg/dayMitigated neuronal deficits[11]

Table 3: Effect of L-Cysteine on Antioxidant Enzyme Activities in Rats

Dietary L-CysteineCatalase ActivityGlutathione Reductase ActivityReference
2%Significantly higher than controlSignificantly higher than control[12]

Key Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the primary signaling pathways modulated by DL-Cysteine hydrochloride.

glutathione_synthesis cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space DL-Cysteine HCl DL-Cysteine HCl L-Cysteine L-Cysteine DL-Cysteine HCl->L-Cysteine Dissociation & Transport gamma-Glutamylcysteine gamma-Glutamylcysteine L-Cysteine->gamma-Glutamylcysteine Glutamate Glutamate Glutamate->gamma-Glutamylcysteine Glycine Glycine Glutathione (GSH) Glutathione (GSH) Glycine->Glutathione (GSH) GCL Glutamate-Cysteine Ligase (GCL) GS Glutathione Synthetase (GS) gamma-Glutamylcysteine->GCL gamma-Glutamylcysteine->Glutathione (GSH) Glutathione (GSH)->GS Neutralized ROS Neutralized ROS Glutathione (GSH)->Neutralized ROS ROS Reactive Oxygen Species (ROS) ROS->Neutralized ROS Antioxidant Defense Antioxidant Defense Neutralized ROS->Antioxidant Defense

Figure 1: Glutathione Synthesis Pathway.

nmda_receptor_signaling cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DL-Cysteine DL-Cysteine NMDA Receptor NMDA Receptor DL-Cysteine->NMDA Receptor Agonist Binding Ca2+ Influx Ca2+ Influx NMDA Receptor->Ca2+ Influx Kinase Activation Activation of Ca2+-dependent Kinases (e.g., CaMKII) Ca2+ Influx->Kinase Activation ERK Activation ERK Pathway Activation Kinase Activation->ERK Activation CREB Activation CREB Phosphorylation ERK Activation->CREB Activation Gene Expression Gene Expression CREB Activation->Gene Expression Neuronal Survival\n& Plasticity Neuronal Survival & Plasticity Gene Expression->Neuronal Survival\n& Plasticity

Figure 2: NMDA Receptor Signaling Pathway.

cbs_h2s_pathway cluster_intracellular Intracellular Space DL-Cysteine DL-Cysteine L-Cysteine L-Cysteine DL-Cysteine->L-Cysteine H2S Hydrogen Sulfide (H₂S) L-Cysteine->H2S CBS/CSE Cystathionine β-synthase (CBS) Cystathionine γ-lyase (CSE) H2S->CBS/CSE Protein S-sulfhydration S-sulfhydration of Target Proteins H2S->Protein S-sulfhydration CREB Activation CREB Phosphorylation H2S->CREB Activation Downstream Effects Anti-inflammatory Effects Anti-apoptotic Effects Vasorelaxation Protein S-sulfhydration->Downstream Effects BDNF Expression BDNF Gene Expression CREB Activation->BDNF Expression Neuroprotection Neuroprotection BDNF Expression->Neuroprotection

Figure 3: CBS/H₂S Signaling Pathway.

Experimental Protocols

Quantification of Cysteine by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for the quantification of L-cysteine content in a sample using reverse-phase HPLC.

Materials:

  • DL-Cysteine hydrochloride standard

  • Acetonitrile (HPLC grade)

  • Ammonium dihydrogen phosphate

  • Phosphoric acid

  • Deionized water

  • Buffer solution (pH 1.2): 3.728g KCl and 7ml HCl dissolved in 1000ml water

  • Forward-phase silica gel bonded glycol chromatographic column

  • HPLC system with UV detector

Procedure:

  • Preparation of Mobile Phase: Dissolve 1.15g of ammonium dihydrogen phosphate in 80ml of deionized water. Adjust the pH to 2.0 with phosphoric acid and then dilute to 1000ml with deionized water. The mobile phase is a mixture of this buffer and acetonitrile (e.g., 80:20 v/v).[3]

  • Preparation of Standard Solution: Accurately weigh 20mg of DL-Cysteine hydrochloride reference substance and dissolve it in 100ml of the pH 1.2 buffer solution to obtain a stock solution. Further dilute to achieve a working concentration of 0.20 mg/ml.[3]

  • Sample Preparation: For capsule samples, remove the contents and pulverize. Accurately weigh an amount of powder equivalent to 20mg of cysteine and dissolve it in 50ml of the pH 1.2 buffer solution. Vortex for 15 minutes and then dilute to 100ml with the same buffer.[3]

  • Chromatographic Conditions:

    • Column: Silica gel bonded glycol chromatographic column.[3]

    • Column Temperature: 30°C.[3]

    • Flow Rate: 1.0 ml/min.[3]

    • Detection Wavelength: 200nm.[3]

    • Injection Volume: 20 µl.[3]

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The L-cysteine content in the sample is determined by comparing the peak area with that of the standard.

Measurement of Total Glutathione Levels

This protocol describes an enzymatic recycling method for the quantitative determination of total glutathione (GSH + GSSG).

Materials:

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Glutathione reductase (GR)

  • β-Nicotinamide adenine dinucleotide phosphate (NADPH)

  • Phosphate buffer with EDTA (KPE buffer)

  • 5% Metaphosphoric acid

  • Microplate reader

Procedure:

  • Sample Preparation (Tissue): Homogenize the tissue sample in 10 volumes of ice-cold 5% metaphosphoric acid. Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes at 4°C. Collect the supernatant for the assay.[13]

  • Reaction Mixture: Prepare a reaction mixture containing phosphate buffer, DTNB, and glutathione reductase.

  • Assay:

    • Add the sample supernatant to a microplate well.

    • Add the reaction mixture to the well.

    • Initiate the reaction by adding NADPH.[13]

  • Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of 5-thio-2-nitrobenzoic acid (TNB) formation, the product of the reaction between DTNB and GSH, is proportional to the total glutathione concentration.

  • Quantification: Calculate the glutathione concentration in the sample by comparing the rate of absorbance change to a standard curve prepared with known concentrations of GSH.

Experimental and Logical Workflows

The following diagrams illustrate typical workflows for studying the effects of DL-Cysteine hydrochloride.

experimental_workflow_antioxidant Cell Culture or Animal Model Cell Culture or Animal Model Treatment Treatment with DL-Cysteine Hydrochloride (Dose-response) Cell Culture or Animal Model->Treatment Induction of Oxidative Stress Induction of Oxidative Stress (e.g., H₂O₂, DMNQ) Treatment->Induction of Oxidative Stress Sample Collection Cell Lysis or Tissue Homogenization Induction of Oxidative Stress->Sample Collection Biochemical Assays ROS Measurement (e.g., DCFDA assay) Glutathione Assay (Enzymatic recycling) Antioxidant Enzyme Activity Assays (e.g., Catalase, GR) Sample Collection->Biochemical Assays Data Analysis Statistical Analysis Comparison between groups Biochemical Assays->Data Analysis

Figure 4: Workflow for Assessing Antioxidant Effects.

workflow_proteomics Cell Culture Cell Culture Treatment Treatment with DL-Cysteine Hydrochloride Cell Culture->Treatment Protein Extraction Protein Extraction Treatment->Protein Extraction Thiol Labeling Differential Alkylation of Free and Modified Cysteines (e.g., with IAM and Biotin-maleimide) Protein Extraction->Thiol Labeling Protein Digestion Tryptic Digestion Thiol Labeling->Protein Digestion Peptide Enrichment Affinity Purification of Biotinylated Peptides Protein Digestion->Peptide Enrichment LC-MS/MS Analysis Liquid Chromatography- Tandem Mass Spectrometry Peptide Enrichment->LC-MS/MS Analysis Data Analysis Protein Identification and Quantification of Cysteine Modifications LC-MS/MS Analysis->Data Analysis

Figure 5: Workflow for Cysteine-Centric Proteomics.

Conclusion

DL-Cysteine hydrochloride exerts its biological effects through a sophisticated interplay of antioxidant defense and modulation of key signaling pathways. Its ability to replenish glutathione stores makes it a potent agent for combating oxidative stress. Furthermore, its interactions with NMDA receptors and its role as a precursor to the gasotransmitter H₂S highlight its importance in neuronal signaling and cellular regulation. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation of the multifaceted mechanisms of DL-Cysteine hydrochloride, offering valuable insights for the development of novel therapeutic strategies targeting oxidative stress-related diseases and neurological disorders. A thorough understanding of these core mechanisms is essential for harnessing the full therapeutic potential of this versatile amino acid derivative.

References

H-DL-Cys.HCl: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

H-DL-Cysteine hydrochloride (H-DL-Cys.HCl) is a synthetically derived amino acid derivative that serves as a crucial component in various biomedical research and drug development applications. This technical guide provides a comprehensive overview of its physicochemical properties, relevant biological pathways, and detailed experimental protocols for its assessment.

Physicochemical Properties

This compound is the hydrochloride salt of the racemic mixture of D- and L-cysteine. The hydrochloride form enhances the stability and solubility of cysteine. Key quantitative data for both the anhydrous and monohydrate forms are summarized below.

PropertyThis compound (Anhydrous)This compound (Monohydrate)
CAS Number 10318-18-0[1]96998-61-7
Molecular Formula C₃H₈ClNO₂S[2]C₃H₁₀ClNO₃S[3]
Molecular Weight 157.62 g/mol [2]175.64 g/mol [3]
Melting Point 109-112 °C[1]Not specified
Solubility Soluble in water.[1]Soluble in water.
Appearance White powder[1]White crystalline powder
Synonyms DL-Cysteine hydrochloride, H-DL-Cys-OH·HCl[1]DL-Cysteine hydrochloride hydrate

Core Biological Functions and Signaling Pathways

This compound primarily exerts its biological effects through two main avenues: its role as a precursor to the antioxidant glutathione and its function as an agonist at NMDA glutamatergic receptors.

Glutathione Synthesis Pathway

Cysteine is a rate-limiting precursor for the synthesis of glutathione (GSH), a major endogenous antioxidant. GSH plays a critical role in protecting cells from oxidative damage by neutralizing reactive oxygen species (ROS). The synthesis of GSH from its constituent amino acids—cysteine, glutamate, and glycine—occurs in two ATP-dependent steps catalyzed by glutamate-cysteine ligase (GCL) and glutathione synthetase (GS).

Glutathione_Synthesis substance substance enzyme enzyme product product atp atp Glutamate Glutamate GCL Glutamate-Cysteine Ligase (GCL) Glutamate->GCL Cysteine Cysteine (from this compound) Cysteine->GCL Glycine Glycine GS Glutathione Synthetase (GS) Glycine->GS gamma_GC γ-Glutamylcysteine GCL->gamma_GC Rate-limiting step ADP1 ADP + Pi GCL->ADP1 GSH Glutathione (GSH) GS->GSH ADP2 ADP + Pi GS->ADP2 gamma_GC->GS ATP1 ATP ATP1->GCL ATP2 ATP ATP2->GS

Glutathione (GSH) Synthesis Pathway
NMDA Receptor Signaling Pathway

DL-Cysteine hydrochloride acts as an agonist at the N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptors.[1][4] NMDA receptors are crucial for synaptic plasticity, learning, and memory. Upon binding of agonists like glutamate and a co-agonist such as glycine or D-serine, and subsequent membrane depolarization to relieve the magnesium (Mg²⁺) block, the NMDA receptor channel opens, allowing the influx of calcium ions (Ca²⁺). This increase in intracellular Ca²⁺ acts as a second messenger, activating a cascade of downstream signaling pathways.

NMDA_Receptor_Signaling cluster_membrane Postsynaptic Membrane receptor receptor agonist agonist ion ion pathway pathway effect effect NMDAR NMDA Receptor Ca_influx Ca²⁺ NMDAR->Ca_influx Glutamate Glutamate Glutamate->NMDAR HDL_Cys This compound HDL_Cys->NMDAR Agonist Glycine Glycine / D-Serine (Co-agonist) Glycine->NMDAR Depolarization Membrane Depolarization Mg_block Mg²⁺ Block Relief Depolarization->Mg_block Mg_block->NMDAR Downstream Downstream Signaling (e.g., CaMKII, PKC, MAPK) Ca_influx->Downstream Plasticity Synaptic Plasticity (LTP/LTD) Downstream->Plasticity Gene_expression Altered Gene Expression Downstream->Gene_expression

NMDA Receptor Signaling Cascade

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the assessment of this compound's biological activities.

Antioxidant Activity Assessment (DPPH Assay)

This protocol outlines the procedure for determining the free radical scavenging activity of this compound using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • 96-well microplate

  • Microplate reader

  • Ascorbic acid (positive control)

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.

  • Preparation of Sample and Control Solutions:

    • Prepare a stock solution of this compound in methanol. Perform serial dilutions to obtain a range of concentrations.

    • Prepare a stock solution of ascorbic acid in methanol and serially dilute for a standard curve.

  • Assay:

    • In a 96-well plate, add 50 µL of the various concentrations of this compound or ascorbic acid to the wells.

    • Add 150 µL of the DPPH solution to each well.

    • For the blank, use 50 µL of methanol instead of the sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    • % Scavenging = [(A_blank - A_sample) / A_blank] x 100

    • Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.

In Vivo Assessment of Delayed-Type Hypersensitivity (DTH) in Rats

This protocol describes a method to assess the effect of this compound on cell-mediated immunity using a rat model of delayed-type hypersensitivity.

Materials:

  • This compound

  • Antigen (e.g., Keyhole Limpet Hemocyanin - KLH)

  • Complete Freund's Adjuvant (CFA)

  • Saline

  • Wistar rats

  • Calipers

Procedure:

  • Sensitization Phase (Day 0):

    • Prepare an emulsion of the antigen (e.g., 1 mg/mL KLH) in an equal volume of CFA.

    • Inject 100 µL of the emulsion subcutaneously at the base of the tail of each rat.

    • Administer this compound (at desired doses) or vehicle control to respective groups of rats daily, starting from day 0.

  • Elicitation Phase (Day 7):

    • Challenge the rats by injecting 20 µL of the antigen (1 mg/mL KLH in saline) into the plantar surface of the left hind paw.

    • Inject 20 µL of saline into the right hind paw as a control.

  • Measurement (Day 8 - 24 hours post-challenge):

    • Measure the thickness of both hind paws using calipers.

    • The DTH response is quantified as the difference in paw swelling between the antigen-challenged paw and the saline-injected paw.

  • Analysis: Compare the DTH response in the this compound-treated groups to the vehicle control group to determine its immunomodulatory effects.

Measurement of Hydrogen Peroxide (H₂O₂) in Plant Tissues

This protocol is adapted from studies on the effect of cysteine on fruit ripening and can be used to assess the impact of this compound on oxidative stress in plant models.

Materials:

  • Plant tissue (e.g., tomato fruit) treated with this compound

  • Trichloroacetic acid (TCA), 0.1% (w/v)

  • Potassium iodide (KI), 1 M

  • Potassium phosphate buffer, 10 mM (pH 7.0)

  • Spectrophotometer

Procedure:

  • Sample Preparation:

    • Homogenize 0.5 g of plant tissue in 5 mL of 0.1% TCA in an ice bath.

    • Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.

    • Collect the supernatant for H₂O₂ measurement.

  • Assay:

    • In a test tube, mix 0.5 mL of the supernatant with 0.5 mL of 10 mM potassium phosphate buffer (pH 7.0) and 1 mL of 1 M KI.

    • The reaction develops a yellowish color in the presence of H₂O₂.

  • Measurement: Measure the absorbance of the solution at 390 nm.

  • Quantification: Calculate the H₂O₂ concentration using a standard curve prepared with known concentrations of H₂O₂. The results are typically expressed as µmol per gram of fresh weight.

Conclusion

This compound is a versatile compound with significant implications in research areas focusing on oxidative stress and neurobiology. Its role as a glutathione precursor underscores its potential as a cytoprotective agent, while its activity at the NMDA receptor highlights its relevance in neuroscience. The standardized protocols provided in this guide offer a framework for researchers to investigate and harness the therapeutic and research potential of this compound.

References

Solubility of H-DL-Cys.HCl in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of H-DL-Cys.HCl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of DL-Cysteine Hydrochloride (this compound). Understanding the solubility of this compound is critical for its application in research, particularly in areas such as cell culture, formulation development, and biochemical assays. This document outlines solubility data across various solvents, details experimental protocols for solubility determination, and provides a visual workflow for these procedures.

Solubility Data

The solubility of this compound is influenced by the solvent, pH, and temperature. The hydrochloride salt form generally enhances solubility in aqueous solutions compared to the free amino acid.[1][2]

Quantitative and Qualitative Solubility

The following table summarizes the available solubility data for this compound and its related forms in different solvents. It is important to note that "cysteine" can be sensitive to redox potential, and in neutral or slightly alkaline aqueous solutions, it can be oxidized by air to form cystine, which is less soluble.[3][4][5] For experiments requiring the reduced form, preparing solutions in an anaerobic chamber with deoxygenated water is recommended.[3]

SolventFormSolubilityNotes
Water DL-Cysteine HClSoluble[6][7][8]DL-Cysteine hydrochloride monohydrate exhibits high solubility in water.[1]
L-Cysteine HCl Monohydrate50 mg/mL[5][9]Yields a clear, colorless solution.[5]
L-Cysteine HCl Monohydrate1 M at 20 °CYields a clear, colorless solution.[10]
Ethanol L-Cysteine HCl Monohydrate~10 mg/mL[9]The monohydrochlorides of basic amino acids can be insoluble in alcohol.[2]
L-CysteineSoluble[4][11]
DL-CysteineSoluble[12]
Acetone L-Cysteine HCl MonohydrateInsoluble[9]
L-Cysteine / DL-CysteineInsoluble[4][12]
DMSO L-CysteineInsoluble[13]Moisture-absorbing DMSO can reduce solubility.[13]
Aqueous HCl L-Cystine50 mg/mL in 1 M HCl[3]Heat may be required.[3]
L-Cystine Dihydrochloride50 mg/mL in 2 M HClHeat may be required.[14]
DL-Cysteine25 mg/mL in 1 N HCl[12]
Acetic Acid L-Cysteine / DL-CysteineFreely Soluble / Soluble[4][12]

General Solubility Trend: A study on L-cysteine solubility in 12 different solvents showed the following trend, from lowest to highest solubility: acetonitrile < isobutanol < ethyl acetate ≈ sec-butanol < n-butanol < 1,4-dioxane < isopropanol < n-propanol < ethanol < methanol < acetone < water.[15][16]

Effect of pH: The pH of a solution is a critical factor. For cysteine, which has an isoelectric point (pI) of 5.1, solubility is lowest near this pH and increases significantly in more acidic (pH < 2) or alkaline (pH > 8) conditions.[9][14]

Experimental Protocols for Solubility Determination

A precise and reproducible protocol is essential for determining the solubility of this compound. The gravimetric method is a widely used and reliable technique for this purpose.[16][17]

Gravimetric Method

This method involves preparing a saturated solution, separating the dissolved solute from the excess solid, and determining its mass.

Materials:

  • This compound powder

  • Selected solvent(s)

  • Sealed, temperature-controlled vessel (e.g., jacketed glass reactor or shaker bath)

  • Magnetic stirrer and stir bars

  • Syringe filters (e.g., 0.2 µm PTFE)

  • Analytical balance

  • Drying oven or vacuum desiccator

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of this compound powder to a known mass or volume of the chosen solvent in the sealed vessel. The presence of undissolved solid is necessary to ensure saturation.

  • Equilibration: Stir the mixture vigorously at a constant, recorded temperature for a sufficient duration to ensure equilibrium is reached (e.g., 24-48 hours). Temperature control is crucial as solubility is temperature-dependent.[16]

  • Phase Separation: Stop the agitation and allow the undissolved solid to settle. For fine suspensions, centrifugation can be used to facilitate clear separation of the solid and liquid phases.

  • Sampling: Carefully withdraw a precise volume or mass of the clear supernatant. To avoid transferring any solid particles, it is best practice to use a syringe equipped with a filter.

  • Solvent Evaporation: Place the collected supernatant in a pre-weighed container. Remove the solvent completely using an appropriate method, such as gentle heating in a drying oven or under vacuum. Ensure the temperature is low enough to prevent degradation of the compound.

  • Mass Determination: Once the solvent is fully evaporated, weigh the container with the dry residue.

  • Calculation: The solubility can be calculated based on the mass of the residue and the initial volume or mass of the supernatant sampled. The results are typically expressed in units such as g/100 mL, mg/mL, or mol/L.

Critical Considerations
  • Purity of Compound: Use a high-purity grade of this compound, as impurities can affect solubility.

  • Solvent Quality: Use high-purity, anhydrous solvents where applicable.

  • Atmosphere: Due to the potential for oxidation, especially in aqueous solutions at neutral or basic pH, consider performing the experiment under an inert atmosphere like nitrogen or argon.[3]

  • pH Measurement: For aqueous solutions, the final pH of the saturated solution should be measured and reported, as it significantly impacts the solubility of amino acids.[9]

Visualized Workflow

The following diagram illustrates the logical steps of the gravimetric method for determining solubility.

G cluster_workflow Experimental Workflow for Solubility Determination (Gravimetric Method) prep 1. Prepare Saturated Solution (Excess Solute in Solvent) equil 2. Equilibration (Stir at Constant Temperature) prep->equil Allow to reach equilibrium separate 3. Phase Separation (Settle or Centrifuge) equil->separate Ensure clear separation sample 4. Sample Supernatant (Using Syringe Filter) separate->sample Withdraw known volume/mass evap 5. Solvent Removal (Evaporation / Drying) sample->evap Isolate the solute weigh 6. Weigh Residue (Analytical Balance) evap->weigh Quantify the solute mass calc 7. Calculate Solubility (e.g., mg/mL) weigh->calc Determine concentration

Caption: Workflow for the gravimetric determination of solubility.

References

An In-depth Technical Guide to the Safety and Handling of H-DL-Cys.HCl

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and handling information for H-DL-Cysteine Hydrochloride (H-DL-Cys.HCl) tailored for researchers, scientists, and professionals in drug development. It outlines critical safety precautions, toxicological data, and standardized experimental protocols relevant to the assessment of this compound.

Hazard Identification and Classification

This compound is classified as a substance that can cause skin and serious eye irritation.[1][2][3] It may also cause respiratory tract irritation.[2][4]

GHS Hazard Statements:

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[2]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][5]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][5]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][5]

Toxicological Data Summary

The toxicological profile of cysteine and its salts has been evaluated through various studies. While data specific to the DL-racemic mixture hydrochloride salt is limited, the available information on related compounds provides valuable insights.

Endpoint Result Reference
Acute Oral Toxicity LD50, Rats: >2,000 mg/kg bw.[6][7]A 2019 assessment by the Australian National Industrial Chemicals Notification and Assessment Scheme (NICNAS) reported this value for L-cysteine hydrochloride monohydrate.[6][7]
Skin Corrosion/Irritation Causes skin irritation.[1][6] Cysteine HCl was considered non-corrosive in an in vitro skin corrosion test (OECD TG 431).[7] L-Cysteine hydrochloride monohydrate was considered non-irritant in an in vitro skin irritation test (OECD TG 439).[7]Safety Data Sheets consistently list it as a skin irritant.[1][6] However, in vitro studies on related compounds suggest it may not be corrosive or irritating under specific test conditions.[7]
Eye Damage/Irritation Causes serious eye irritation.[1][6] L-cysteine was found to be slightly irritating to rabbit eyes in an acute eye irritation/corrosion test (OECD TG 405).[7] An in vitro study on L-cysteine HCl using the Bovine Corneal Opacity and Permeability (BCOP) test method (OECD TG 437) predicted it to be a severe eye irritant.[7]Classified as causing serious eye irritation.[1][6] Both in vivo and in vitro studies on related compounds support this classification.[7]
Respiratory Sensitization May cause respiratory irritation.[2][8]Inhalation of high concentrations may lead to respiratory tract irritation.[2][8]
Germ Cell Mutagenicity Not expected to be mutagenic.[6]Based on available data for cysteine and its salts.[6]
Carcinogenicity Not expected to have carcinogenic potential.[6]A 108-week study on L-cysteine hydrochloride in rats did not show any evidence of carcinogenicity.[9]
Reproductive Toxicity Not expected to cause adverse reproductive or developmental effects at normal dietary intake.[6] Excessive systemic exposure may have the potential to affect fertility.[6]General assessment based on the physiological role of cysteine.[6]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[2][8]The primary effect of a single high-dose exposure via inhalation is respiratory tract irritation.[2][8]
Specific Target Organ Toxicity (Repeated Exposure) Excessive intake may lead to liver and kidney necrosis.[6] A 4-week repeated-dose oral toxicity study in rats with L-cysteine showed renal injuries.[9] The No-Observed-Adverse-Effect Level (NOAEL) for L-cysteine was determined to be less than 500 mg/kg/day.[9]Chronic exposure to high doses may impact organ function, particularly the kidneys and liver.[6][9]

Experimental Protocols

The toxicological data presented are primarily based on standardized testing guidelines from the Organisation for Economic Co-operation and Development (OECD). The following are detailed methodologies for key irritation studies.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD TG 439)

This test evaluates the potential of a substance to cause skin irritation by assessing its cytotoxicity on a reconstructed human epidermis model.[1][5][10][11]

Methodology:

  • Test System: A three-dimensional reconstructed human epidermis model composed of human-derived keratinocytes is used.[5]

  • Application: The test chemical is applied topically to the surface of the RhE tissue.[5]

  • Exposure: The exposure duration is typically up to 4 hours.[1]

  • Viability Assessment: After exposure, the cell viability is determined using the MTT assay, which measures the mitochondrial activity of the cells.[5]

  • Classification:

    • Irritant (UN GHS Category 2): If the mean tissue viability is reduced to ≤ 50% of the negative control.[5][11]

    • Non-Irritant: If the mean tissue viability is > 50% of the negative control.[5][11]

OECD_TG_439_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assessment Assessment cluster_classification Classification RhE_Model Reconstructed Human Epidermis (RhE) Model Application Topical Application of Test Chemical RhE_Model->Application Test_Chemical Test Chemical (this compound) Test_Chemical->Application Incubation Incubation (up to 4 hours) Application->Incubation MTT_Assay MTT Assay to Measure Cell Viability Incubation->MTT_Assay Decision Viability ≤ 50%? MTT_Assay->Decision Irritant Irritant (UN GHS Category 2) Decision->Irritant Yes Non_Irritant Non-Irritant Decision->Non_Irritant No

Workflow for OECD TG 439 In Vitro Skin Irritation Test.
Acute Eye Irritation/Corrosion Test (OECD TG 405)

This in vivo test assesses the potential of a substance to cause eye irritation or corrosion.[4][8][12][13] It is recommended to perform a weight-of-the-evidence analysis of existing data before conducting this test to minimize animal testing.[8][12]

Methodology:

  • Test Animal: Typically, albino rabbits are used.[4][13]

  • Initial Test: A single dose of the test substance is applied to the conjunctival sac of one eye of a single animal. The other eye serves as a control.[2][4][13]

  • Observation: The eye is examined at 1, 24, 48, and 72 hours after application, and the degree of ocular reaction (corneal opacity, iritis, conjunctival redness, and chemosis) is scored.[8][13] The observation period can extend up to 21 days to assess reversibility.[2][8]

  • Confirmatory Test: If the initial test does not show corrosive or severe irritant effects, the response is confirmed in up to two additional animals.[2][4][8] If severe effects are observed in the second animal, the test is terminated.[12]

  • Pain Management: The use of topical anesthetics and systemic analgesics is recommended to avoid or minimize pain and distress.[12]

OECD_TG_405_Workflow Start Start: Weight-of-Evidence Analysis Initial_Test Initial Test: Apply substance to one eye of one animal Start->Initial_Test Observe_1 Observe and Score Ocular Lesions (1, 24, 48, 72 hrs) Initial_Test->Observe_1 Decision_1 Corrosive or Severe Irritant? Observe_1->Decision_1 Stop_Test Stop Test and Classify Decision_1->Stop_Test Yes Confirmatory_Test Confirmatory Test: Use up to two additional animals sequentially Decision_1->Confirmatory_Test No Observe_2 Observe and Score Ocular Lesions Confirmatory_Test->Observe_2 Decision_2 Severe Irritant in Second Animal? Observe_2->Decision_2 Decision_2->Stop_Test Yes Final_Classification Final Classification based on severity and reversibility of effects Decision_2->Final_Classification No

Workflow for OECD TG 405 Acute Eye Irritation/Corrosion Test.

Handling and Storage Precautions

Proper handling and storage procedures are essential to minimize exposure and maintain the integrity of this compound.

Engineering Controls:

  • Ensure adequate ventilation, especially in confined areas.[12]

  • Use a chemical fume hood for handling concentrated forms of the substance.

  • Eyewash stations and safety showers must be readily accessible near the workstation.[12]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[5][12]

  • Skin Protection: Wear protective gloves (e.g., nitrile) and a lab coat.[5][12]

  • Respiratory Protection: If dust formation is likely, use a NIOSH-approved respirator.

Handling:

  • Avoid contact with skin, eyes, and clothing.[1][12]

  • Avoid ingestion and inhalation.[1][12]

  • Prevent dust formation.[1][12]

  • Wash hands thoroughly after handling.[12]

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][12]

  • Protect from moisture as the substance is hygroscopic.[1][12]

  • Store under an inert atmosphere.[12]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][12]

First Aid Measures

In case of exposure, follow these first aid procedures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[1]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[1] Remove and wash contaminated clothing before reuse.[12]

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical advice.[5]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Get medical attention if symptoms occur.[12]

Stability and Reactivity

  • Chemical Stability: Stable under normal conditions. It is, however, hygroscopic and sensitive to air and light.[1][6][12]

  • Conditions to Avoid: Exposure to moist air or water, excess heat, and dust formation.[1][12]

  • Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[1][12]

  • Hazardous Decomposition Products: Under fire conditions, it may decompose to produce carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), sulfur oxides, and hydrogen chloride gas.[1][12]

Spills and Disposal

  • Spill Cleanup: For small spills, sweep up and shovel into suitable containers for disposal. Avoid generating dust. Ensure adequate ventilation.

  • Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.[5] Contaminated packaging should be treated as the product itself.

This guide is intended to provide a comprehensive overview of the safety and handling of this compound for a technical audience. It is crucial to always consult the most current Safety Data Sheet (SDS) for this product and to be fully trained in the proper handling of chemicals before use.

References

A Technical Guide to the Racemic Mixture of Cysteine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cysteine, a semi-essential sulfur-containing amino acid, is a critical component in numerous biological processes, including protein synthesis, detoxification, and cellular signaling. Due to its chiral nature, cysteine exists as two enantiomers, L-cysteine and D-cysteine. While L-cysteine is the proteogenic and more biologically common form, the racemic mixture (DL-cysteine) and its hydrochloride salt are of significant interest in various scientific and industrial applications, particularly in the synthesis of pharmaceuticals and as a starting material for enantiomerically pure cysteine. This technical guide provides an in-depth overview of the racemic mixture of cysteine hydrochloride, covering its physicochemical properties, resolution methodologies, and its role in relevant biological pathways.

Physicochemical Properties

The hydrochloride salt of cysteine is often used to improve its stability and solubility, especially in acidic conditions.[1] The properties of the racemic mixture of cysteine hydrochloride differ from its constituent enantiomers. Below is a compilation of key physicochemical data for L-cysteine, D-cysteine, and their racemic hydrochloride salts.

Data Presentation

Table 1: Molecular and Physical Properties of Cysteine and its Hydrochloride Salts

PropertyL-CysteineD-CysteineDL-CysteineL-Cysteine HCl (anhydrous)D-Cysteine HCl (anhydrous)DL-Cysteine HCl (anhydrous)L-Cysteine HCl (monohydrate)D-Cysteine HCl (monohydrate)
CAS Number 52-90-4921-01-73374-22-952-89-132443-99-510318-18-07048-04-632443-99-5
Molecular Formula C₃H₇NO₂SC₃H₇NO₂SC₃H₇NO₂SC₃H₈ClNO₂SC₃H₈ClNO₂SC₃H₈ClNO₂SC₃H₁₀ClNO₃SC₃H₁₀ClNO₃S
Molecular Weight ( g/mol ) 121.16[1]121.16121.16157.62[1]157.62[2]157.62175.63[1]175.63
Melting Point (°C) 240 (decomposes)N/A>197 (decomposes)N/A~185 (decomposes)[3]109-112175185
Appearance White crystalline powderWhite crystalline powderWhite to off-white crystalline powderWhite crystalline powderWhite crystalline powderWhite powderWhite crystals or crystalline powderWhite to off-white powder or crystals

Table 2: Solubility of Cysteine and its Hydrochloride Salts

CompoundSolventSolubilityTemperature (°C)
L-CysteineWaterSlightly soluble (~16 g/L)[1]20
L-Cysteine HydrochlorideWaterVery soluble (>300 g/L)[1]20
L-Cysteine Hydrochloride MonohydrateWater50 mg/mL[4]N/A
DL-Cysteine HydrochlorideWaterSolubleN/A

Resolution of Racemic Cysteine Hydrochloride

The separation of a racemic mixture into its individual enantiomers is a critical process in the pharmaceutical industry, as often only one enantiomer possesses the desired therapeutic activity while the other may be inactive or even cause adverse effects. Several methods have been developed for the resolution of racemic cysteine, often utilizing the hydrochloride salt due to its favorable crystalline properties.

Experimental Protocols

Preferential crystallization is a widely used industrial method for resolving racemic mixtures that form conglomerates (a physical mixture of separate crystals of the two enantiomers). The process relies on seeding a supersaturated solution of the racemate with crystals of the desired enantiomer to induce its crystallization.

Protocol Overview:

  • Preparation of a Supersaturated Solution: A supersaturated solution of DL-cysteine hydrochloride is prepared by dissolving the racemic compound in an aqueous solution of hydrochloric acid at an elevated temperature and then cooling it to a specific temperature where the solution is supersaturated.[5][6]

  • Seeding: The supersaturated solution is inoculated with fine seed crystals of the desired enantiomer (e.g., L-cysteine hydrochloride monohydrate).[5]

  • Crystallization: The solution is gently agitated while maintaining a controlled temperature. The seed crystals act as nucleation sites, promoting the crystallization of only the desired enantiomer from the racemic mixture.

  • Isolation: The crystallized enantiomer is separated from the mother liquor by filtration or centrifugation. The mother liquor, now enriched in the other enantiomer, can be racemized and recycled.

Note: The precise concentrations, temperatures, and cooling rates are critical parameters that need to be optimized for efficient resolution and are often proprietary.

Enzymatic resolution takes advantage of the stereospecificity of enzymes to selectively react with one enantiomer in a racemic mixture. For cysteine, this often involves the resolution of an N-acetylated derivative.

Protocol Overview:

  • N-Acetylation: The racemic mixture of cysteine is first converted to N-acetyl-DL-cysteine.

  • Enzymatic Hydrolysis: The N-acetyl-DL-cysteine is then treated with an aminoacylase enzyme. This enzyme specifically catalyzes the hydrolysis of the N-acetyl group from L-cysteine, yielding free L-cysteine and unreacted N-acetyl-D-cysteine.

  • Separation: The resulting mixture of L-cysteine and N-acetyl-D-cysteine can be separated based on differences in their physical and chemical properties, such as solubility.

  • Isolation and Racemization: The desired L-cysteine is isolated. The remaining N-acetyl-D-cysteine can be racemized back to N-acetyl-DL-cysteine and recycled.

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

Protocol Overview:

  • Column Selection: A suitable chiral stationary phase is selected. For underivatized amino acids like cysteine, macrocyclic glycopeptide-based CSPs, such as those with teicoplanin, are effective.

  • Mobile Phase Preparation: A mobile phase is prepared, which typically consists of a mixture of an organic solvent (e.g., methanol, ethanol, acetonitrile) and an aqueous buffer with a specific pH.[7] For cysteine enantiomers, a polar ionic elution mode can be employed.[8]

  • Sample Preparation: The racemic cysteine hydrochloride sample is dissolved in a suitable solvent, typically the mobile phase.

  • Chromatographic Separation: The sample is injected into the HPLC system. The enantiomers are separated on the chiral column as they travel at different rates.

  • Detection: The separated enantiomers are detected as they elute from the column, typically using a UV or mass spectrometry detector.[7]

Cysteine in Signaling Pathways

Cysteine plays a pivotal role in cellular signaling, primarily through the redox activity of its thiol group. This reactivity allows cysteine residues in proteins to act as molecular switches, sensing and transducing signals related to oxidative stress.[8]

Cysteine-Mediated Redox Signaling

The thiol group of cysteine can undergo reversible oxidation to form various products, such as sulfenic acid, disulfides, and S-nitrosothiols. These modifications can alter the structure and function of proteins, thereby modulating signaling pathways.

Redox_Signaling ROS Reactive Oxygen Species (ROS) Cysteine Protein-Cys-SH (Reduced) ROS->Cysteine Oxidation SulfenicAcid Protein-Cys-SOH (Sulfenic Acid) Cysteine->SulfenicAcid Reversible Oxidation SulfenicAcid->Cysteine Reduction Disulfide Protein-Cys-S-S-Cys-Protein (Disulfide) SulfenicAcid->Disulfide Reaction with another thiol Glutathionylation Protein-Cys-S-SG (Glutathionylated) SulfenicAcid->Glutathionylation Reaction with GSH Signaling Downstream Signaling SulfenicAcid->Signaling Disulfide->Cysteine Reduction Disulfide->Signaling Glutathionylation->Cysteine Reduction Glutathionylation->Signaling Antioxidants Antioxidant Systems (e.g., Thioredoxin, Glutathione) Antioxidants->Cysteine Maintains Reduced State

Cysteine-mediated redox signaling pathway.
Glutathione Biosynthesis Pathway

Cysteine is a rate-limiting precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant. The availability of cysteine directly impacts the cell's capacity to counteract oxidative stress.

Glutathione_Biosynthesis Glutamate Glutamate GCL Glutamate-Cysteine Ligase (GCL) Glutamate->GCL Cysteine Cysteine Cysteine->GCL gamma_EC γ-Glutamylcysteine GCL->gamma_EC GS Glutathione Synthetase (GS) gamma_EC->GS Glycine Glycine Glycine->GS GSH Glutathione (GSH) GS->GSH

Simplified glutathione biosynthesis pathway.

Conclusion

The racemic mixture of cysteine hydrochloride is a valuable chemical entity, serving as a key starting material for the production of enantiomerically pure L-cysteine and D-cysteine. Understanding its physicochemical properties and the methodologies for its resolution is crucial for researchers and professionals in drug development and other scientific fields. The choice of resolution technique—be it preferential crystallization, enzymatic resolution, or chiral chromatography—depends on factors such as the desired scale of production, purity requirements, and economic considerations. Furthermore, the fundamental role of cysteine in critical biological signaling pathways underscores its importance in cellular health and disease, providing a rationale for the development of cysteine-based therapeutics and diagnostics. This guide provides a foundational understanding to aid in the effective utilization of racemic cysteine hydrochloride in research and development.

References

The Role of Hydrochloride in H-DL-Cys.HCl: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

H-DL-Cysteine Hydrochloride (H-DL-Cys.HCl) is the hydrochloride salt of the racemic mixture of the amino acid cysteine. The addition of hydrochloric acid to form this salt is not a trivial modification; it is a critical chemical alteration that imparts specific, advantageous physicochemical properties essential for research, pharmaceutical, and industrial applications. This technical guide provides an in-depth analysis of the function of the hydrochloride moiety in this compound, focusing on its impact on solubility, stability, and utility in experimental contexts. Detailed experimental protocols are provided, and key biochemical pathways are visualized to offer a comprehensive resource for professionals in the field.

Core Function of the Hydrochloride Moiety

The primary role of converting an organic base, such as the amino group in cysteine, into its hydrochloride salt is to improve its practical utility. This conversion protonates the basic nitrogen atom of the amino group, transforming it from -NH₂ to a positively charged ammonium group, -NH₃⁺, with a chloride counter-ion (Cl⁻). This structural change has profound effects on the molecule's properties.

Enhancement of Aqueous Solubility

One of the most significant functions of the hydrochloride is the dramatic increase in the aqueous solubility of cysteine.[1] The free base form of cysteine is a zwitterion and is only slightly soluble in water. The hydrochloride salt, being an ionic compound, readily dissolves in water and other polar solvents.[1][2] This high solubility is crucial for applications requiring the preparation of aqueous stock solutions, such as in cell culture media, parenteral nutrition formulations, and various biochemical assays.[3]

Improvement of Chemical Stability

Cysteine is highly susceptible to oxidation due to its reactive thiol (-SH) group. In neutral or slightly alkaline solutions, the thiol group can be readily oxidized by dissolved oxygen to form cystine, a disulfide-bonded dimer.[4][5][6] This oxidative degradation is a major challenge in the storage and handling of cysteine.

The hydrochloride salt significantly enhances the stability of cysteine through two primary mechanisms:

  • Acidic Environment: this compound dissolves to create an acidic solution (a 1% aqueous solution has a pH of approximately 1.5-2.5).[2][3] In acidic conditions, the thiol group is protonated and far less reactive, dramatically slowing the rate of oxidation to cystine.[4][6][7]

  • Electronic Stabilization: The protonation of the amino group (-NH₃⁺) provides a degree of steric hindrance and electronic stabilization to the adjacent thiol group, further protecting it from oxidative attack.[2][8]

This enhanced stability extends the shelf-life of the compound and ensures the integrity of the molecule in experimental preparations.

Quantitative Physicochemical Data

The conversion to a hydrochloride salt fundamentally alters key physicochemical parameters of cysteine. The following table summarizes the quantitative differences between the free form and the hydrochloride salt.

ParameterDL-Cysteine (Free Form)This compound (Hydrochloride Salt)Significance of ChangeReference(s)
Molecular Formula C₃H₇NO₂SC₃H₇NO₂S·HClAddition of HCl moiety[2][9]
Molecular Weight 121.16 g/mol 157.62 g/mol (anhydrous)Increased mass[2][9]
Aqueous Solubility Slightly soluble (~16 g/L at 20°C)Very soluble (>300 g/L at 20°C)~19-fold increase in solubility, enabling high-concentration stock solutions.[1][2]
Solution pH (1% w/v) Near neutral (pI ≈ 5.07)Strongly acidic (pH ≈ 1.5 - 2.5)Creates an environment that significantly inhibits thiol oxidation.[2][3]
Solid State Stability Prone to oxidation; requires inert atmosphere storage.High stability; inhibits oxidation.Allows for easier handling, longer shelf-life, and less stringent storage conditions.[2][8]

Key Signaling and Metabolic Pathways

This compound serves as a delivery form of cysteine, which is a critical molecule in several biological pathways.

Glutathione (GSH) Synthesis Pathway

Cysteine is the rate-limiting precursor for the synthesis of glutathione (GSH), the most abundant intracellular antioxidant.[10] The availability of cysteine directly controls the cell's capacity to replenish its GSH stores and defend against oxidative stress. The hydrochloride salt ensures efficient delivery of stable cysteine for this vital process.

Glutathione_Synthesis cluster_0 Step 1 cluster_1 Step 2 Glutamate Glutamate Cysteine Cysteine (from this compound) GCL Glutamate-Cysteine Ligase (GCL) Glutamate->GCL Cysteine->GCL gammagc γ-Glutamylcysteine GCL->gammagc Glycine Glycine GS Glutathione Synthetase (GS) gammagc->GS Glycine->GS GSH Glutathione (GSH) GS->GSH

Caption: Two-step enzymatic synthesis of Glutathione (GSH) from Cysteine.

NMDA Receptor Signaling

Cysteine and its metabolic relative, homocysteine, act as agonists at the N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptors crucial for synaptic plasticity and neuronal function.[11] Activation of the NMDA receptor by agonists like cysteine leads to calcium influx and the initiation of downstream signaling cascades, such as the extracellular signal-regulated kinase (ERK) pathway.

NMDA_Signaling Cysteine Cysteine NMDAR NMDA Receptor Cysteine->NMDAR binds & activates Ca_influx Ca²⁺ Influx NMDAR->Ca_influx opens channel ERK ERK MAP Kinase Activation Ca_influx->ERK initiates cascade CREB CREB Activation (Pro-survival) ERK->CREB transient CellDeath Neuronal Cell Death (Sustained Activation) ERK->CellDeath sustained

Caption: Cysteine-mediated activation of the NMDA receptor and downstream signaling.

Experimental Protocols and Workflows

The superior solubility and stability of this compound make it the preferred form of cysteine for laboratory use. Below are detailed protocols for its application.

Protocol: Preparation of a 200 mM Cysteine Stock Solution

This protocol is adapted for preparing a concentrated stock solution for use in supplementing cell or nematode growth media.[12]

Materials:

  • L-Cysteine hydrochloride monohydrate (e.g., Sigma C7880)

  • Deionized, distilled water (ddH₂O)

  • Sterile flask or bottle

  • Autoclave

  • Magnetic stirrer and stir bar (optional)

  • Sterile filter (0.22 µm) if autoclaving is not desired

Procedure:

  • Calculation: For 50 mL of a 200 mM stock solution, weigh out 1.76 g of L-Cysteine hydrochloride monohydrate (MW = 175.63 g/mol ).

  • Dissolution: Add the weighed powder to a flask containing approximately 40 mL of ddH₂O. Stir until fully dissolved. The solution should be clear and colorless.

  • Volume Adjustment: Adjust the final volume to 50 mL with ddH₂O.

  • Sterilization:

    • Method A (Autoclaving): Loosely cap the flask and autoclave at 121°C for 20 minutes.[12]

    • Method B (Sterile Filtration): Pass the solution through a 0.22 µm syringe filter into a sterile container.

  • Storage: Store the sterile stock solution at 4°C for short-term use or in aliquots at -20°C for long-term storage.

Experimental_Workflow start Start weigh 1. Weigh 1.76 g L-Cys.HCl·H₂O start->weigh dissolve 2. Dissolve in ~40 mL ddH₂O weigh->dissolve adjust 3. Adjust volume to 50 mL dissolve->adjust sterilize 4. Sterilize Solution adjust->sterilize autoclave Autoclave (121°C, 20 min) sterilize->autoclave Method A filter Sterile Filter (0.22 µm) sterilize->filter Method B store 5. Store at 4°C or -20°C autoclave->store filter->store end End store->end

Caption: Workflow for preparing a sterile 200 mM L-Cysteine HCl stock solution.

Protocol: Preparation of a Reducing Agent for Anaerobic Media

This compound is often used as a reducing agent to create and maintain an anaerobic environment for culturing microorganisms.[13]

Materials:

  • L-Cysteine·HCl·H₂O

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Distilled/deionized water

  • 5N NaOH

  • Flask, tubes for aliquoting

  • Nitrogen gas source

  • Autoclave

Procedure:

  • Deoxygenate Water: Add 110 mL of distilled water to a 250 mL flask. Boil for at least 1 minute while bubbling with N₂ gas to remove dissolved oxygen. Cool to room temperature under N₂.

  • Dissolve Cysteine: Add 2.5 g of L-Cysteine·HCl·H₂O to the deoxygenated water and dissolve completely.

  • pH Adjustment: Adjust the solution pH to 9.0 using 5N NaOH.

  • Add Sulfide: Add 2.5 g of Na₂S·9H₂O and allow it to dissolve.

  • Aliquot and Sterilize: Dispense the solution into anaerobic tubes (e.g., 10 mL volumes) under an N₂ atmosphere. Seal and autoclave for 10 minutes at 121°C. The resulting solution is a potent reducing agent to be added to culture media.

Conclusion

The conversion of DL-Cysteine to its hydrochloride salt, this compound, is a fundamental and necessary modification for its effective use in scientific and pharmaceutical applications. The hydrochloride moiety imparts superior aqueous solubility and crucially enhances chemical stability by preventing the oxidative dimerization of the thiol group. These properties facilitate the straightforward preparation of sterile, high-concentration aqueous solutions essential for cell culture, biochemical research, and drug development. Understanding the function of the hydrochloride is key to leveraging the full potential of cysteine in experimental and therapeutic contexts.

References

Methodological & Application

Application Notes and Protocols for H-DL-Cys.HCl as an NMDA Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[1] Dysregulation of NMDA receptor activity is implicated in various neurological disorders, making it a significant target for therapeutic intervention.[1] H-DL-Cys.HCl (DL-Cysteine hydrochloride) is a compound that can act as an agonist at the NMDA receptor, likely through interaction with the glutamate binding site or by influencing the receptor's redox state. This document provides detailed application notes and protocols for utilizing this compound to study NMDA receptor function.

While specific quantitative data for this compound as an NMDA receptor agonist is not extensively available in the public domain, the protocols provided herein are based on established methodologies for studying NMDA receptor agonists, including other cysteine derivatives. Researchers should perform dose-response experiments to determine the optimal concentration of this compound for their specific experimental system.

Safety and Handling

DL-Cysteine hydrochloride is a hygroscopic and air-sensitive compound that should be stored in a tightly sealed container and refrigerated to protect it from humidity and water.[2] It is classified as a skin and eye irritant and may cause respiratory irritation.[2][3]

Precautionary Measures:

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[2]

  • Wear protective gloves, eye protection, and face protection.[2]

  • In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2]

  • If inhaled, remove the person to fresh air and keep comfortable for breathing.[2]

  • Store in a locked-up place.[2]

  • Dispose of contents/container in accordance with local/regional/national/international regulations.[2]

Mechanism of Action and Signaling Pathway

NMDA receptors are ligand-gated ion channels that require the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation.[1][4] Upon activation, and subsequent relief of a voltage-dependent magnesium (Mg2+) block, the channel opens, allowing the influx of cations, most notably Calcium (Ca2+).[1] This influx of Ca2+ acts as a critical second messenger, initiating a cascade of downstream signaling events.

Cysteine and its derivatives can modulate NMDA receptor activity. For instance, L-cysteine has been shown to enhance NMDA receptor charge transfer.[5] The thiol group of cysteine can also influence the redox state of the receptor, which is a known modulatory mechanism.[4]

NMDA Receptor Signaling Pathway

Activation of the NMDA receptor by an agonist like this compound leads to an influx of Ca2+, which in turn activates several downstream signaling cascades. These pathways are crucial for both physiological processes like long-term potentiation (LTP) and pathological conditions like excitotoxicity.[6]

NMDA_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NMDA_R NMDA Receptor Ca_Channel Ca2+ Channel NMDA_R->Ca_Channel Opens Ca_influx Ca2+ Influx Ca_Channel->Ca_influx Mediates Agonist This compound (Agonist) Agonist->NMDA_R Co_agonist Glycine / D-Serine (Co-agonist) Co_agonist->NMDA_R Calmodulin Calmodulin Ca_influx->Calmodulin Activates Excitotoxicity Excitotoxicity (Cell Death) Ca_influx->Excitotoxicity Leads to (prolonged activation) CaMKII CaMKII Calmodulin->CaMKII Activates PKC PKC Calmodulin->PKC Activates nNOS nNOS Calmodulin->nNOS Activates CREB CREB CaMKII->CREB Phosphorylates PKC->CREB Phosphorylates NO Nitric Oxide nNOS->NO Produces Gene_Expression Gene Expression (Synaptic Plasticity, Cell Survival) CREB->Gene_Expression Regulates

NMDA Receptor Signaling Pathway

Quantitative Data

The following table summarizes the potency (EC50) of various NMDA receptor agonists. It is recommended to perform a dose-response curve to determine the EC50 of this compound in the specific experimental setup.

AgonistReceptor SubtypeEC50 (µM)NotesReference
L-GlutamateNative (Hippocampal Neurons)2.3In the presence of 3 µM glycine.[7]
NMDARecombinant GluN1/GluN2A~10-50Varies depending on experimental conditions.[8][9]
L-AspartateNative (Hippocampal Neurons)~10[7]
D-CycloserineRecombinant GluN1/GluN2C~10Partial agonist with superagonistic activity at GluN2C.[10]
Glycine (co-agonist)Recombinant GluN1/GluN2A~0.1-1Potency is dependent on the GluN2 subunit.[10]
S-benzyl L-cysteineRecombinant GluN1/GluN2C87Shows superagonistic activity.[10]

Experimental Protocols

Calcium Imaging Protocol to Measure NMDA Receptor Activation

This protocol describes how to measure intracellular calcium changes in response to this compound using a fluorescent calcium indicator like Fura-2 or Fluo-4.[11][12]

Materials:

  • Primary neuronal cell culture or a suitable cell line expressing NMDA receptors (e.g., HEK293 cells transfected with NMDA receptor subunits).

  • This compound stock solution.

  • Glycine or D-serine stock solution.

  • Fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM).

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer.

  • Fluorescence microscope equipped with an appropriate filter set and a digital camera.

Procedure:

  • Cell Preparation: Plate cells on glass-bottom dishes or coverslips suitable for microscopy and culture until they reach the desired confluency and differentiation state.

  • Dye Loading:

    • Prepare a loading solution containing 2-5 µM of the calcium indicator (e.g., Fura-2 AM) and 0.02% Pluronic F-127 in HBSS.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add the loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

    • Wash the cells 2-3 times with HBSS to remove excess dye and allow for de-esterification for at least 30 minutes.

  • Imaging:

    • Mount the dish/coverslip on the microscope stage.

    • Acquire a baseline fluorescence signal for a few minutes. For Fura-2, this involves alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.[11] For Fluo-4, excite at ~488 nm and measure emission at ~520 nm.

    • Prepare a solution of this compound and a co-agonist (e.g., 10 µM glycine) in HBSS. It is recommended to test a range of this compound concentrations (e.g., 1 µM to 1 mM) to determine the optimal dose.

    • Add the this compound/co-agonist solution to the cells while continuously recording the fluorescence.

    • Record the fluorescence signal for several minutes to observe the full calcium response.

  • Data Analysis:

    • For Fura-2, calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380). An increase in this ratio indicates an increase in intracellular calcium.

    • For Fluo-4, calculate the change in fluorescence relative to the baseline (ΔF/F0).

    • Plot the fluorescence ratio or ΔF/F0 over time to visualize the calcium transient.

    • Quantify parameters such as peak amplitude, time to peak, and area under the curve.

Calcium_Imaging_Workflow Start Start: Plate Cells Dye_Loading Load with Calcium Indicator (e.g., Fura-2 AM) Start->Dye_Loading Wash Wash to Remove Excess Dye Dye_Loading->Wash Baseline Acquire Baseline Fluorescence Wash->Baseline Stimulate Apply this compound + Co-agonist Baseline->Stimulate Record Record Fluorescence Change Stimulate->Record Analyze Analyze Data (Ratio or ΔF/F0) Record->Analyze End End Analyze->End

Calcium Imaging Experimental Workflow
Whole-Cell Patch-Clamp Electrophysiology Protocol

This protocol allows for the direct measurement of ion currents through NMDA receptors upon activation by this compound.[13][14]

Materials:

  • Cultured neurons or brain slices.

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass capillaries for pulling patch pipettes.

  • External solution (e.g., containing in mM: 150 NaCl, 2.5 KCl, 10 HEPES, 2 CaCl2, 0.01 glycine, pH 7.4). A Mg2+-free external solution is often used to prevent channel block at negative membrane potentials.

  • Internal solution (e.g., containing in mM: 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.3 Na-GTP, pH 7.2). Cesium is used to block potassium channels.

  • This compound stock solution.

Procedure:

  • Preparation: Prepare brain slices or cultured neurons for recording.

  • Pipette Pulling and Filling: Pull patch pipettes with a resistance of 3-7 MΩ and fill with the internal solution.

  • Obtaining a Whole-Cell Recording:

    • Approach a neuron with the patch pipette and form a gigaohm seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the neuron at a holding potential of -60 mV or -70 mV.

  • Drug Application:

    • Establish a stable baseline current.

    • Perfuse the external solution containing a known concentration of this compound and a co-agonist (e.g., 10 µM glycine).

    • To study the voltage-dependence of the current, apply voltage steps or ramps (e.g., from -100 mV to +60 mV).[13]

  • Data Acquisition and Analysis:

    • Record the currents evoked by this compound.

    • Measure the peak current amplitude and other kinetic properties (e.g., activation and deactivation rates).

    • Construct a current-voltage (I-V) relationship plot to determine the reversal potential.

    • Perform a dose-response analysis by applying increasing concentrations of this compound to determine the EC50.

Electrophysiology_Workflow Start Start: Prepare Cells/Slices Patch Obtain Whole-Cell Patch Clamp Recording Start->Patch Baseline Establish Stable Baseline Current (at -70 mV) Patch->Baseline Apply_Agonist Perfuse with this compound + Co-agonist Baseline->Apply_Agonist Record_Current Record Evoked Current Apply_Agonist->Record_Current Voltage_Protocol Apply Voltage Steps/Ramps Record_Current->Voltage_Protocol Analyze Analyze Data (I-V Curve, EC50) Record_Current->Analyze Voltage_Protocol->Record_Current Repeat for I-V End End Analyze->End

Electrophysiology Experimental Workflow
Cell Viability Assay for NMDA Receptor-Mediated Excitotoxicity

Prolonged activation of NMDA receptors can lead to excitotoxicity and cell death. This protocol measures cell viability following exposure to this compound.[8][15]

Materials:

  • Primary neuronal cultures.

  • This compound stock solution.

  • Glycine or D-serine stock solution.

  • Cell viability assay kit (e.g., MTT, XTT, or CellTiter-Glo).

  • 96-well culture plates.

  • Plate reader.

Procedure:

  • Cell Plating: Seed neurons in a 96-well plate at an appropriate density.

  • Treatment:

    • After allowing the cells to adhere and mature, replace the culture medium with a minimal medium (e.g., magnesium-free salt-glucose-glycine medium) to enhance NMDA receptor activity.[8]

    • Treat the cells with various concentrations of this compound (e.g., 10 µM to 1 mM) in the presence of a co-agonist for a specified duration (e.g., 10 minutes to 24 hours). Include a positive control for excitotoxicity (e.g., 100 µM NMDA) and a negative control (vehicle).

  • Cell Viability Measurement:

    • After the treatment period, remove the treatment medium.

    • Perform the cell viability assay according to the manufacturer's instructions. For an MTT assay, this typically involves incubating the cells with MTT solution for a few hours, followed by solubilizing the formazan crystals and measuring the absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group.

    • Plot cell viability as a function of this compound concentration to generate a dose-response curve for excitotoxicity.

Conclusion

This compound serves as a valuable tool for investigating the function and downstream signaling of NMDA receptors. The protocols outlined in these application notes provide a framework for characterizing the effects of this compound on NMDA receptor-mediated calcium influx, ion channel activity, and cell viability. Given the limited specific data on this compound, it is imperative for researchers to perform careful dose-response studies to determine its potency and efficacy in their chosen experimental model. These studies will contribute to a better understanding of the role of cysteine derivatives in modulating NMDA receptor function and their potential as therapeutic agents for neurological disorders.

References

Application Notes and Protocols for H-DL-Cys.HCl in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-DL-Cysteine hydrochloride (H-DL-Cys.HCl) is a racemic mixture of the sulfur-containing amino acid cysteine. In cell culture, cysteine is a semi-essential amino acid crucial for various cellular processes, including protein synthesis, detoxification, and the maintenance of the cellular redox state. It is a key precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant. The stability and concentration of cysteine in cell culture media can significantly impact cell growth, viability, and response to experimental treatments. These application notes provide detailed protocols for the use of this compound in cell culture media, including recommended concentrations, experimental procedures for assessing its effects, and an overview of the key signaling pathways involved.

Data Presentation: this compound Concentration and Effects

The optimal concentration of this compound can vary significantly depending on the cell line, experimental objectives, and the basal medium used. Below is a summary of concentrations cited in the literature for related cysteine compounds, which can serve as a starting point for optimization studies with this compound.

Application/Cell LineCompoundConcentration RangeObserved EffectReference
Standard Cell Culture Media (e.g., DMEM, RPMI-1640)L-Cystine~200 µMStandard concentration for routine cell culture.[1]
Human Plasma (Physiological Level)L-Cyst(e)ine~80 µMRepresents a more physiological baseline for in vitro studies.[1]
Anaerobic Gut Microbiome CultureL-Cysteine HCl0.025 g/L - 0.8 g/L (~0.14 mM - 4.5 mM)Acts as a reducing agent to maintain anaerobic conditions.[2]
Human Colon Cancer Cells (CaCo-2)L-Cysteine/L-Cystine200 µM - 400 µMPromotes cell proliferation independent of glutathione synthesis.[3]
Chinese Hamster Ovary (CHO) CellsL-Cysteine> 2.5 mMHigh concentrations can induce oxidative stress and reduce cell growth.[4][5]
Human Proximal Tubular CellsS-(1,2-dichlorovinyl)-L-cysteine (DCVC)10 µM - 1000 µMLow concentrations induce apoptosis and proliferation; higher concentrations lead to necrosis.[6]
Triple-Negative Breast Cancer (TNBC) Cells (MDA-MB-231)Cysteine deprivationN/AInduces ferroptosis, a form of iron-dependent cell death.[7]

Experimental Protocols

Protocol 1: Preparation of this compound-Supplemented Cell Culture Medium

This protocol describes the preparation of a stock solution of this compound and its addition to a basal cell culture medium.

Materials:

  • H-DL-Cysteine hydrochloride (powder)

  • Sterile, deionized water or phosphate-buffered saline (PBS)

  • Basal cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile 0.22 µm syringe filters

  • Sterile conical tubes (15 mL and 50 mL)

  • Laminar flow hood

Procedure:

  • Prepare a 100 mM this compound Stock Solution:

    • In a laminar flow hood, weigh out the appropriate amount of this compound powder. The molecular weight of this compound is 157.62 g/mol . To make 10 mL of a 100 mM stock solution, dissolve 157.62 mg of this compound in 10 mL of sterile deionized water or PBS.

    • Gently vortex until the powder is completely dissolved.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile 15 mL conical tube.

    • Aliquot the stock solution into smaller, single-use volumes and store at -20°C to avoid repeated freeze-thaw cycles.

  • Supplement Basal Medium:

    • Thaw an aliquot of the 100 mM this compound stock solution.

    • In a laminar flow hood, add the required volume of the stock solution to your basal medium to achieve the desired final concentration. For example, to prepare 100 mL of medium with a final concentration of 200 µM this compound, add 200 µL of the 100 mM stock solution to 99.8 mL of the basal medium.

    • Gently mix the supplemented medium by inverting the bottle several times.

    • The supplemented medium is now ready for use in cell culture experiments.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with different concentrations of this compound.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • This compound-supplemented media (prepared as in Protocol 1)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of this compound in the desired basal medium.

    • After 24 hours, carefully aspirate the medium from the wells and replace it with 100 µL of the this compound-containing media. Include a vehicle control (medium without this compound).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization and Measurement:

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently mix the contents of the wells by pipetting up and down.

    • Read the absorbance at 570 nm using a multi-well spectrophotometer.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on cell cycle progression.

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • This compound-supplemented media

  • PBS

  • Trypsin-EDTA

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the desired concentrations of this compound for the specified duration.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and transfer them to 15 mL conical tubes.

    • Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

    • Wash the cell pellet with PBS and centrifuge again.

    • Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours.

  • Staining and Analysis:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Experimental Workflows

Glutathione Synthesis Pathway

Cysteine is a rate-limiting precursor for the synthesis of glutathione (GSH). This compound provides the cysteine necessary for this critical antioxidant pathway.

Glutathione_Synthesis cluster_extracellular Extracellular Space cluster_cytosol Cytosol This compound This compound Cysteine Cysteine This compound->Cysteine Transport Glutamate_ext Glutamate Glutamate Glutamate Glutamate_ext->Glutamate Transport Glycine_ext Glycine Glycine Glycine Glycine_ext->Glycine Transport GCL Glutamate-Cysteine Ligase (GCL) Cysteine->GCL Glutamate->GCL GS Glutathione Synthetase (GS) Glycine->GS gamma_GC γ-Glutamylcysteine gamma_GC->GS GSH Glutathione (GSH) GSH->GCL Feedback Inhibition GCL->gamma_GC ATP -> ADP + Pi GS->GSH ATP -> ADP + Pi

Caption: Glutathione synthesis pathway from this compound.

Cysteine and mTOR Signaling in Cancer

Cysteine availability is sensed by the mTORC1 pathway, which in turn regulates protein synthesis and cell growth. mTORC2 can also be involved in regulating amino acid metabolism.

mTOR_Signaling cluster_input Cellular Inputs cluster_mTORC1 mTORC1 Pathway cluster_mTORC2 mTORC2 Pathway Cysteine Cysteine (from this compound) Rag_GTPases Rag GTPases Cysteine->Rag_GTPases Sensing Growth_Factors Growth Factors mTORC2 mTORC2 Growth_Factors->mTORC2 Activation mTORC1 mTORC1 S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 Rag_GTPases->mTORC1 Activation Protein_Synthesis Protein Synthesis (e.g., GPX4) S6K1->Protein_Synthesis 4E-BP1->Protein_Synthesis Inhibition lifted Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth xCT xCT Transporter mTORC2->xCT Phosphorylation (Inhibition) Cystine_Uptake Cystine Uptake xCT->Cystine_Uptake

Caption: Cysteine-mediated mTOR signaling in cancer cells.

Experimental Workflow for Assessing this compound Effects

This diagram illustrates a logical workflow for investigating the cellular effects of this compound supplementation.

Experimental_Workflow cluster_assays Cellular Assays start Start: Cell Culture (Choose appropriate cell line) prep_media Prepare this compound Supplemented Media (Protocol 1) start->prep_media cell_treatment Cell Treatment (Varying concentrations and time points) prep_media->cell_treatment viability_assay Cell Viability Assay (e.g., MTT - Protocol 2) cell_treatment->viability_assay cell_cycle_assay Cell Cycle Analysis (Flow Cytometry - Protocol 3) cell_treatment->cell_cycle_assay western_blot Western Blot Analysis (e.g., for mTOR pathway proteins) cell_treatment->western_blot data_analysis Data Analysis and Interpretation viability_assay->data_analysis cell_cycle_assay->data_analysis western_blot->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: Experimental workflow for this compound studies.

References

Protocol for the Dissolution and Application of H-DL-Cysteine Hydrochloride in Experimental Settings

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

H-DL-Cysteine hydrochloride (H-DL-Cys.HCl) is a salt of the sulfur-containing amino acid cysteine, widely utilized in various research and drug development applications. Its antioxidant and reducing properties make it a valuable compound for studying cellular redox signaling, protecting cells from oxidative damage, and as a component in specialized cell culture media. This document provides detailed application notes and protocols for the dissolution and experimental use of this compound, tailored for researchers, scientists, and drug development professionals.

Solubility and Stability

H-DL-Cysteine hydrochloride is a white crystalline powder that is soluble in water.[1] Its solubility and stability are significantly influenced by the pH of the solution.

Key Characteristics:

  • High Solubility in Acidic and Alkaline Conditions: Solubility is enhanced in acidic (pH < 2) and alkaline (pH > 8) solutions.[2]

  • Stability in Acidic Solutions: this compound solutions are more stable at acidic pH.[2][3]

  • Oxidation in Neutral to Alkaline Solutions: In neutral or slightly alkaline aqueous solutions, cysteine is readily oxidized by air to form cystine, a disulfide-linked dimer.[4] This oxidation can be accelerated by the presence of metal ions.

Quantitative Data Summary:

ParameterValueReference
Solubility in Water 50 mg/mL[4]
Solubility in Ethanol ~10 mg/mL[1]
Solubility in Acetone Insoluble[1]
Optimal pH for Stability Acidic (pH 2-3)[2]
Conditions Promoting Oxidation Neutral/Alkaline pH, presence of air and metal ions[4]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound

This protocol describes the preparation of a sterile stock solution of this compound suitable for most cell culture and antioxidant assays.

Materials:

  • H-DL-Cysteine hydrochloride powder

  • Sterile, deionized, and degassed water (or 0.1 M HCl for enhanced stability)

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile 0.22 µm syringe filter

  • Sterile syringes

Procedure:

  • Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder. For a 100 mM stock solution, weigh 15.76 mg of this compound for each mL of solvent.

  • Dissolution: Add the powder to a sterile conical tube. Add the appropriate volume of sterile, degassed water or 0.1 M HCl. Vortex gently until the powder is completely dissolved.

  • Sterilization: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe. Filter the solution into a new sterile conical tube.

  • Storage: Store the stock solution in aliquots at -20°C to minimize freeze-thaw cycles. For short-term storage (up to one week), the solution can be stored at 4°C.

Protocol 2: Application in Cell Culture to Mitigate Oxidative Stress

This protocol outlines a general procedure for treating cultured cells with this compound to assess its protective effects against induced oxidative stress.

Materials:

  • Cultured mammalian cells (e.g., C2C12 myotubes, CHO cells)[5][6]

  • Complete cell culture medium

  • This compound stock solution (from Protocol 1)

  • Oxidative stress-inducing agent (e.g., hydrogen peroxide, H₂O₂)

  • Phosphate-buffered saline (PBS)

  • Reagents for assessing cell viability (e.g., MTT, trypan blue) and oxidative stress markers (e.g., ROS detection kits).

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein or RNA analysis) and allow them to adhere and grow to the desired confluency.

  • Pre-treatment with this compound: Prepare fresh culture medium containing the desired final concentration of this compound (e.g., 200 µM).[7] Remove the old medium from the cells and replace it with the this compound-containing medium. Incubate for a predetermined period (e.g., 2-4 hours) to allow for cellular uptake.

  • Induction of Oxidative Stress: Prepare fresh culture medium containing both this compound and the oxidative stress-inducing agent at the desired concentrations (e.g., 100 µM H₂O₂). Remove the pre-treatment medium and add the co-treatment medium to the cells.

  • Incubation: Incubate the cells for the desired period to induce oxidative stress (e.g., 1-24 hours).

  • Assessment: Following incubation, wash the cells with PBS and proceed with the desired assays to measure cell viability, apoptosis, or levels of intracellular reactive oxygen species (ROS).

Protocol 3: DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol describes the use of the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay to determine the free radical scavenging activity of this compound.[8]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have a deep violet color.

  • Preparation of this compound Solutions: Prepare a series of dilutions of this compound in methanol or ethanol at various concentrations.

  • Assay:

    • In a 96-well plate, add a fixed volume of the DPPH solution to each well.

    • Add an equal volume of the different concentrations of this compound solutions to the wells.

    • For the control, add an equal volume of the solvent (methanol or ethanol) to the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Signaling Pathway and Experimental Workflow

Cysteine and Glutathione Synthesis Pathway

Cysteine is a crucial precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant.[9][10][11][12] The synthesis of GSH from cysteine involves two ATP-dependent enzymatic steps.

Glutathione_Synthesis cluster_transsulfuration Transsulfuration Pathway cluster_synthesis Glutathione Synthesis Methionine Methionine Homocysteine Homocysteine Methionine->Homocysteine Cysteine H-DL-Cysteine Homocysteine->Cysteine Cystathionine β-synthase gamma_GC γ-Glutamylcysteine Cysteine->gamma_GC γ-Glutamylcysteine synthetase (GCS) Glutamate Glutamate Glutamate->gamma_GC γ-Glutamylcysteine synthetase (GCS) GSH Glutathione (GSH) gamma_GC->GSH Glutathione synthetase (GS) Glycine Glycine Glycine->GSH Glutathione synthetase (GS)

Caption: Cysteine's role in the glutathione synthesis pathway.

Experimental Workflow for this compound Solution Preparation and Use

The following diagram illustrates a typical workflow for preparing and using an this compound solution in a cell-based experiment.

Experimental_Workflow start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in Sterile, Degassed Water or 0.1M HCl weigh->dissolve filter Sterile Filter (0.22 µm) dissolve->filter store Store Stock Solution at -20°C filter->store prepare_media Prepare Working Solution in Cell Culture Medium store->prepare_media treat_cells Treat Cells prepare_media->treat_cells induce_stress Induce Oxidative Stress (Optional) treat_cells->induce_stress analyze Analyze Experimental Endpoints treat_cells->analyze No Stress Control induce_stress->analyze end End analyze->end

Caption: Workflow for preparing and using this compound.

References

Applications of DL-Homocysteic Acid (H-DL-Cys.HCl) in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

DL-Homocysteic acid (H-DL-Cys.HCl), a sulfur-containing amino acid analog of glutamate, serves as a potent agonist for ionotropic and metabotropic glutamate receptors, with a notable affinity for the N-methyl-D-aspartate (NMDA) receptor subtype.[1][2] Its ability to mimic the action of glutamate makes it a valuable tool in neuroscience research for investigating the physiological and pathological roles of glutamatergic neurotransmission. The primary applications of this compound revolve around its excitotoxic properties, enabling the study of neuronal damage, neurodegenerative processes, and the underlying signaling cascades.

Key applications include:

  • Modeling Excitotoxicity and Neuronal Degeneration: this compound is widely used to induce excitotoxic cell death in in vitro and in vivo models.[2] This allows for the investigation of the molecular mechanisms underlying neuronal damage in conditions such as stroke, epilepsy, and neurodegenerative diseases like Huntington's disease.[3]

  • Investigating NMDA Receptor Function: As a selective NMDA receptor agonist, this compound is instrumental in studying the activation, desensitization, and modulation of these receptors.[1][4][5] Researchers can use it to probe the role of NMDA receptors in synaptic plasticity, learning, and memory.

  • Inducing Motor Neuron Degeneration: Specific protocols have been developed to utilize DL-homocysteic acid to induce degeneration of spinal motor neurons in vivo, providing a model to study diseases like amyotrophic lateral sclerosis (ALS).

  • Studying Calcium Homeostasis: By activating NMDA receptors, this compound triggers a significant influx of calcium into neurons. This makes it a useful tool for studying the disruption of calcium homeostasis and its downstream consequences, including the activation of various signaling pathways and enzymatic processes that contribute to cell death.

  • Investigating Oxidative Stress: Excitotoxicity induced by this compound is often associated with the generation of reactive oxygen species (ROS) and oxidative stress in brain tissues, providing a model to explore the interplay between excitotoxicity and oxidative damage in neuronal injury.[2]

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the activity of homocysteic acid (HCA) isomers at glutamate receptors.

Table 1: Receptor Binding and Activation

CompoundReceptor TargetAssayParameterValue (µM)SpeciesReference
L-Homocysteic AcidNMDA Receptor[3H]Acetylcholine ReleaseEC5056.1Rat[1]
D-Homocysteic AcidNMDA Receptor[3H]Acetylcholine ReleaseEC5081.1Rat[1]
L-Homocysteic AcidNMDA Receptor[3H]Glutamate BindingKi67Chick[6]

Table 2: Inhibition of L-Homocysteic Acid-Evoked Response

InhibitorTargetAssayParameterValue (µM)SpeciesReference
Mg2+NMDA Receptor[3H]Acetylcholine ReleaseIC5025.8Rat[1]
2-amino-7-phosphonoheptanoateNMDA Receptor[3H]Acetylcholine ReleaseIC5051.2Rat[1]
3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acidNMDA Receptor[3H]Acetylcholine ReleaseIC5020.1Rat[1]
TiletamineNMDA Receptor[3H]Acetylcholine ReleaseIC500.59Rat[1]
MK-801NMDA Receptor[3H]Acetylcholine ReleaseIC500.087Rat[1]

Experimental Protocols

Protocol 1: Induction of Excitotoxicity in Primary Neuronal Cultures

This protocol describes how to induce excitotoxicity in primary neuronal cultures using DL-homocysteic acid and assess cell death using the Lactate Dehydrogenase (LDH) assay.

Materials:

  • Primary neuronal cultures (e.g., cortical or hippocampal neurons)

  • Neurobasal medium or other appropriate culture medium

  • DL-Homocysteic acid (this compound)

  • Phosphate-buffered saline (PBS)

  • LDH cytotoxicity assay kit

Procedure:

  • Cell Culture: Plate primary neurons at a suitable density in 96-well plates and culture for at least 7 days to allow for maturation.

  • Preparation of this compound solution: Prepare a stock solution of DL-homocysteic acid in sterile water or culture medium. The final concentration will need to be optimized, but a starting point can be in the range of 100 µM to 1 mM.

  • Induction of Excitotoxicity:

    • Gently remove the culture medium from the wells.

    • Add the this compound-containing medium to the wells. Include a control group with fresh medium without this compound.

    • Incubate the plate at 37°C in a CO2 incubator for a predetermined time (e.g., 1 to 24 hours). The incubation time should be optimized based on the neuron type and the desired level of toxicity.

  • LDH Assay:

    • Following incubation, carefully collect the culture supernatant from each well.

    • Perform the LDH assay according to the manufacturer's instructions.[1][7][8][9] This typically involves adding a reaction mixture to the supernatant and measuring the absorbance at a specific wavelength (e.g., 490 nm).

    • Calculate the percentage of cytotoxicity by comparing the LDH release in the treated wells to the control wells and a positive control (fully lysed cells).

Diagram: Experimental Workflow for In Vitro Excitotoxicity Assay

G Workflow for In Vitro Excitotoxicity Assay cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Culture Primary Neuronal Culture Induce_Excitotoxicity Incubate with DL-Homocysteic Acid Culture->Induce_Excitotoxicity Prepare_HCA Prepare DL-Homocysteic Acid Solution Prepare_HCA->Induce_Excitotoxicity Collect_Supernatant Collect Culture Supernatant Induce_Excitotoxicity->Collect_Supernatant LDH_Assay Perform LDH Assay Collect_Supernatant->LDH_Assay Data_Analysis Analyze Cytotoxicity Data LDH_Assay->Data_Analysis

Caption: Workflow for assessing neurotoxicity of this compound.

Protocol 2: In Vivo Induction of Motor Neuron Degeneration in Rats

This protocol outlines the procedure for inducing motor neuron degeneration in rats through the subdural injection of DL-homocysteic acid.

Materials:

  • Adult male rats (e.g., Sprague-Dawley)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Surgical instruments

  • Microsyringe

  • DL-Homocysteic acid solution (e.g., 400 mM in distilled water, pH adjusted to 7.4)

  • Stereotaxic apparatus (optional, for precise targeting)

Procedure:

  • Animal Preparation:

    • Anesthetize the rat using an appropriate anesthetic protocol.

    • Shave the surgical area over the lumbar spine.

    • Secure the animal in a stereotaxic frame if used.

  • Surgical Procedure:

    • Make a midline incision over the lumbar region to expose the vertebral column.

    • Carefully perform a laminectomy at the desired spinal level (e.g., L4-L5) to expose the dura mater.

  • Subdural Injection:

    • Using a microsyringe, slowly inject a small volume (e.g., 10 µl) of the DL-homocysteic acid solution into the subdural space.

    • Inject a control group with the vehicle (e.g., sterile water, pH 7.4).

  • Post-operative Care:

    • Suture the muscle and skin layers.

    • Provide post-operative analgesia and monitor the animal for recovery.

    • House the animals individually with easy access to food and water.

  • Histological Analysis:

    • At desired time points (e.g., 24 hours, 3 days, 7 days) post-injection, perfuse the animals with saline followed by a fixative (e.g., 4% paraformaldehyde).

    • Dissect the spinal cord and process the tissue for histological analysis (e.g., Nissl staining, immunofluorescence for neuronal markers) to assess motor neuron survival and degeneration.

Diagram: Signaling Pathway of this compound-Induced Excitotoxicity

G This compound-Induced Excitotoxicity Signaling HCA DL-Homocysteic Acid NMDA_R NMDA Receptor HCA->NMDA_R activates Ca_Influx Ca2+ Influx NMDA_R->Ca_Influx mediates Downstream Downstream Signaling Cascades Ca_Influx->Downstream ROS Reactive Oxygen Species (ROS) Production Ca_Influx->ROS Mito_Dys Mitochondrial Dysfunction Ca_Influx->Mito_Dys Apoptosis Apoptosis & Neuronal Death Downstream->Apoptosis ROS->Apoptosis Mito_Dys->Apoptosis

Caption: this compound activates NMDA receptors, leading to excitotoxicity.

Protocol 3: Calcium Imaging in Cultured Neurons

This protocol details the use of this compound to stimulate calcium influx in cultured neurons for imaging studies.

Materials:

  • Primary neuronal cultures on glass coverslips

  • Calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Hanks' Balanced Salt Solution (HBSS) or other imaging buffer

  • DL-Homocysteic acid solution

  • Fluorescence microscope equipped for live-cell imaging

Procedure:

  • Dye Loading:

    • Incubate the cultured neurons with a calcium indicator dye according to the manufacturer's protocol. This typically involves a 30-60 minute incubation at 37°C.

    • Wash the cells with imaging buffer to remove excess dye.

  • Imaging Setup:

    • Mount the coverslip in a perfusion chamber on the microscope stage.

    • Continuously perfuse the cells with imaging buffer.

  • Baseline Recording:

    • Acquire baseline fluorescence images for a few minutes to establish a stable baseline of intracellular calcium levels.

  • Stimulation with this compound:

    • Switch the perfusion to a buffer containing the desired concentration of DL-homocysteic acid (e.g., 100 µM to 5 mM).

    • Continue to acquire images to record the change in fluorescence, which corresponds to the influx of calcium.

  • Data Analysis:

    • Analyze the fluorescence intensity changes over time in individual neurons or regions of interest.

    • Calculate the change in intracellular calcium concentration based on the fluorescence ratio (for ratiometric dyes like Fura-2) or the change in fluorescence intensity (for single-wavelength dyes like Fluo-4).

Diagram: Logical Relationship in Calcium Imaging Experiment

G Calcium Imaging Experimental Logic Start Start Experiment Load_Dye Load Neurons with Calcium Indicator Start->Load_Dye Baseline Record Baseline Fluorescence Load_Dye->Baseline Apply_HCA Apply DL-Homocysteic Acid Baseline->Apply_HCA Record_Response Record Fluorescence Change Apply_HCA->Record_Response Analyze Analyze Calcium Influx Record_Response->Analyze End End Experiment Analyze->End

Caption: Logical flow of a calcium imaging experiment.

References

H-DL-Cys.HCl as a Reducing Agent in Protein Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-DL-Cysteine hydrochloride (H-DL-Cys.HCl) is a racemic mixture of the hydrochloride salt of the sulfur-containing amino acid, cysteine. In protein studies, the L-enantiomer, L-Cysteine, is more commonly utilized due to its biological relevance. Cysteine's thiol (-SH) group is a potent reducing agent capable of cleaving disulfide bonds (-S-S-) within and between protein chains. This reactivity makes it a valuable tool in various protein chemistry applications, most notably in facilitating the correct folding of cysteine-rich proteins and in preventing unwanted oxidation during electrophoretic analysis.

This document provides detailed application notes and protocols for the use of L-Cysteine hydrochloride as a reducing agent in protein studies, with a focus on protein refolding and gel electrophoresis. While this compound can be used, it is important to note that most established protocols specify the use of L-Cysteine.HCl.

Core Applications

The primary applications of L-Cysteine.HCl as a reducing agent in protein research include:

  • Protein Refolding: As a component of redox buffer systems, typically in conjunction with its oxidized form, L-cystine, to promote the correct formation of disulfide bonds in recombinant proteins that are often expressed in an insoluble and misfolded state (inclusion bodies).

  • Preventing Oxidation during Electrophoresis: To maintain the reduced state of cysteine residues in proteins during non-reducing gel electrophoresis, which is particularly important for the activity assays of sensitive enzymes like cysteine proteases.

Data Presentation: Quantitative Parameters for L-Cysteine.HCl Applications

The following table summarizes key quantitative parameters for the use of L-Cysteine.HCl in protein studies, based on established protocols. It is important to note that optimal conditions can be protein-dependent and may require empirical determination.

ApplicationParameterValue/RangeRatio (Reduced:Oxidized)Reference/Notes
Protein Refolding L-Cysteine Concentration0 - 5 mM1:1 to 10:1 (Cysteine:Cystine)Optimal ratio is protein-dependent and requires optimization. A 10:1 ratio is a common starting point.[1]
L-Cystine Concentration0.1 - 5 mMPaired with L-Cysteine to create a redox couple.
pH8.0 - 9.8Higher pH promotes the formation of the reactive thiolate ion.[2][3]
Temperature4 - 22 °CLower temperatures can help prevent aggregation during refolding.[3]
Preventing Oxidation in Non-Reducing Electrophoresis L-Cysteine Concentration in Running Buffer≥ 5 mMNot ApplicableSupplementation of the running buffer prevents enzyme inactivation by reactive oxidizing species generated during electrophoresis.[4]

Experimental Protocols

Protocol 1: Protein Refolding using an L-Cysteine/L-Cystine Redox Buffer

This protocol is designed for the refolding of denatured, cysteine-containing proteins, often recovered from inclusion bodies. The goal is to facilitate the correct formation of native disulfide bonds.

Materials:

  • Denatured and purified protein in a strong denaturant (e.g., 6 M Guanidine HCl or 8 M Urea)

  • Refolding Buffer Base: 50 mM Tris-HCl, pH 8.5, 0.5 M Arginine (to suppress aggregation)

  • L-Cysteine.HCl stock solution (e.g., 100 mM in water, prepared fresh)

  • L-Cystine stock solution (e.g., 20 mM, dissolved in a small amount of 1 M HCl and then brought to volume with water)

  • Dialysis tubing with appropriate molecular weight cut-off (MWCO)

  • Stir plate and stir bar

Procedure:

  • Preparation of the Refolding Buffer:

    • Prepare the desired volume of Refolding Buffer Base.

    • Just before use, add L-Cysteine.HCl and L-Cystine from the stock solutions to achieve the desired final concentrations and ratio. A common starting point is a 10:1 ratio of L-Cysteine to L-Cystine (e.g., 2 mM L-Cysteine and 0.2 mM L-Cystine).[1] For some proteins, a 1:1 ratio (e.g., 5 mM L-Cysteine and 5 mM L-Cystine) may be effective.[3]

  • Protein Refolding by Dilution:

    • Place the prepared refolding buffer in a beaker on a stir plate at 4°C and stir gently.

    • Slowly add the denatured protein solution to the refolding buffer dropwise, ensuring constant mixing. The final protein concentration should be low (typically 0.05 - 0.1 mg/mL) to minimize aggregation.

    • Continue stirring at 4°C for 12-24 hours.

  • Removal of Denaturant and Redox Reagents:

    • Transfer the refolding mixture to a dialysis bag.

    • Dialyze against a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl) at 4°C with multiple buffer changes over 24-48 hours to remove the denaturant, L-cysteine, and L-cystine.

  • Analysis of Refolded Protein:

    • Assess the solubility of the protein by centrifugation to pellet any aggregates.

    • Analyze the supernatant for protein concentration (e.g., Bradford assay).

    • Evaluate the structure and activity of the refolded protein using appropriate techniques (e.g., circular dichroism, enzyme activity assay, native gel electrophoresis).

Protocol 2: Preventing Protein Oxidation During Non-Reducing Native Gel Electrophoresis

This protocol is particularly useful for zymography or activity assays of oxidation-sensitive enzymes, such as cysteine proteases, following electrophoretic separation.

Materials:

  • Protein sample

  • Non-reducing sample loading buffer

  • Polyacrylamide gel electrophoresis (PAGE) system

  • Standard Tris-Glycine running buffer

  • L-Cysteine.HCl

Procedure:

  • Sample Preparation:

    • Prepare the protein sample in a non-reducing loading buffer (i.e., without DTT or β-mercaptoethanol).

  • Preparation of Cysteine-Supplemented Running Buffer:

    • Prepare the standard Tris-Glycine running buffer according to your system's requirements.

    • Add L-Cysteine.HCl to the running buffer to a final concentration of at least 5 mM.[4] Ensure it is fully dissolved.

  • Electrophoresis:

    • Assemble the PAGE apparatus and pre-run the gel for 10-15 minutes with the cysteine-supplemented running buffer.

    • Load the protein samples into the wells.

    • Run the gel at the desired voltage until the dye front reaches the bottom.

  • Post-Electrophoresis Analysis:

    • Proceed with the desired analysis, such as in-gel activity assay (zymography) or staining. The presence of cysteine in the running buffer helps to maintain the active, reduced state of the enzyme during the electrophoretic run.[4]

Visualizations

experimental_workflow_protein_refolding cluster_denaturation Denaturation & Solubilization cluster_refolding Refolding cluster_purification Purification & Analysis inclusion_bodies Inclusion Bodies denatured_protein Solubilized & Denatured Protein (6M GdnHCl or 8M Urea) inclusion_bodies->denatured_protein refolding_buffer Refolding Buffer (L-Cys/L-Cystine Redox Couple) denatured_protein->refolding_buffer Slow Dilution refolded_protein Refolded Protein in Buffer refolding_buffer->refolded_protein dialysis Dialysis refolded_protein->dialysis analysis Functional & Structural Analysis dialysis->analysis

Figure 1: Experimental workflow for protein refolding using an L-Cysteine/L-Cystine redox buffer.

signaling_pathway_disulfide_reduction protein_ss Protein with Disulfide Bond (P-S-S-P) cysteine 2 L-Cysteine-SH protein_sh Reduced Protein (P-SH + HS-P) protein_ss->protein_sh Reduction cystine L-Cystine (Cys-S-S-Cys) cysteine->cystine Oxidation logical_relationship_refolding refolding_yield Refolding Yield protein_conc Protein Concentration protein_conc->refolding_yield Decreases arginine Arginine Concentration arginine->refolding_yield Increases (prevents aggregation) redox_ratio [Cys]:[Cystine] Ratio redox_ratio->refolding_yield Optimizes temperature Temperature temperature->refolding_yield Lower is often better

References

Quantitative Analysis of DL-Cysteine via High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the quantification of DL-Cysteine using High-Performance Liquid Chromatography (HPLC). The protocol is designed to be a comprehensive guide for researchers, scientists, and professionals in drug development, ensuring accurate and reproducible results. The method is based on established principles of reversed-phase chromatography with UV detection. For enhanced sensitivity and selectivity, a pre-column derivatization step is also described.

Principle

The quantification of DL-Cysteine can be achieved through direct analysis or by derivatization followed by HPLC separation with UV detection. Direct detection of cysteine can be performed at low UV wavelengths (around 200-220 nm).[1][2][3] However, due to the low chromophore nature of cysteine, this method may lack sensitivity and be prone to interference from other sample components.

To overcome these limitations, pre-column derivatization is often employed. This process involves reacting the thiol group of cysteine with a derivatizing agent to form a stable, highly UV-absorbent product. This not only enhances the detection signal but also improves the chromatographic separation. Common derivatizing agents for thiols include 1,1'-thiocarbonyldiimidazole (TCDI)[4][5], 2-chloro-1-methylquinolinium tetrafluoroborate[6][7], and dansyl chloride[8][9]. This application note will focus on a generalized approach that can be adapted for both direct and derivatization-based methods.

Experimental Protocols

Apparatus and Materials
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or Binary pump

    • Autosampler

    • Column oven

    • UV-Vis or Diode Array Detector (DAD)

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

  • Analytical balance

  • pH meter

  • Vortex mixer

  • Centrifuge

  • Micropipettes

  • Syringe filters (0.45 µm)

  • HPLC vials

Reagents and Standards
  • DL-Cysteine reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic acid or Trifluoroacetic acid (TFA)

  • Phosphate buffer components (e.g., sodium phosphate monobasic, sodium phosphate dibasic)

  • Derivatizing agent (if applicable, e.g., Dansyl Chloride)

  • Sample matrix (e.g., plasma, cell culture media)[10][11]

Standard Solution Preparation
  • Stock Standard Solution (e.g., 1 mg/mL): Accurately weigh a known amount of DL-Cysteine reference standard and dissolve it in a suitable solvent (e.g., 0.1 M HCl or mobile phase). Due to the instability of cysteine in solution, it is recommended to prepare fresh solutions daily or store aliquots at -80°C to prevent oxidation.[12]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve.

Sample Preparation

The sample preparation method will vary depending on the matrix. For biological samples, protein precipitation is a common and effective technique.[11]

  • Protein Precipitation (for plasma/serum samples):

    • To 100 µL of plasma or serum, add 300 µL of cold acetonitrile or methanol.

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

Derivatization Protocol (Example using Dansyl Chloride)
  • To 100 µL of the standard or sample supernatant, add 100 µL of 100 mM borate buffer (pH 9.5).

  • Add 200 µL of dansyl chloride solution (1.5 mg/mL in acetonitrile).

  • Vortex the mixture and incubate at 60°C for 30 minutes in a water bath.

  • After incubation, cool the mixture to room temperature.

  • Add 50 µL of 2% (v/v) formic acid to stop the reaction.

  • Inject an appropriate volume (e.g., 20 µL) into the HPLC system.

Chromatographic Conditions

The following are general starting conditions that may require optimization for specific applications.

ParameterCondition for Direct AnalysisCondition for Derivatized Analysis (Dansyl Chloride)
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)C18 (e.g., 150 mm x 4.6 mm, 5 µm)[8][9]
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Acetate buffer (pH 6.3)[8]
Mobile Phase B AcetonitrileAcetonitrile
Gradient Isocratic or Gradient (e.g., 5-30% B over 15 min)Gradient (e.g., 20-80% B over 20 min)
Flow Rate 1.0 mL/min[1][2]1.0 mL/min
Column Temperature 25°C[2]30°C
Detection Wavelength 210 nm222 nm[8][9]
Injection Volume 20 µL20 µL

Data Presentation

The following table summarizes quantitative data from various published HPLC methods for cysteine analysis.

ParameterMethod 1 (Direct UV)Method 2 (Derivatization with TCDI)Method 3 (Derivatization with CMQT)
Linearity Range 0.5 - 200 µM[5]0.5 - 25 µM[5]20 - 300 µmol L⁻¹[6][7]
Limit of Detection (LOD) 1.4 pmol[5]--
Limit of Quantification (LOQ) --1.5 pmol[6][7]
Recovery --89.7 - 112.3%[6][7]
Intra-day Precision (%RSD) < 5%[4]-0.25 - 11.1%[6][7]
Inter-day Precision (%RSD) --0.71 - 12.3%[6][7]

Visualization

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample & Standard Preparation cluster_derivatization Optional Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing start Start standard Prepare DL-Cysteine Standard Solutions start->standard sample Prepare Sample (e.g., Protein Precipitation) start->sample derivatize Derivatize with Agent (e.g., Dansyl Chloride) standard->derivatize Optional inject Inject into HPLC System standard->inject sample->derivatize Optional sample->inject derivatize->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection separate->detect integrate Peak Integration & Quantification detect->integrate report Generate Report integrate->report method_components cluster_sample Sample Integrity cluster_method Analytical Method cluster_detection Detection Strategy cysteine DL-Cysteine Thiol Group (-SH) oxidation Cystine Disulfide Bond (-S-S-) cysteine->oxidation Oxidation (prevent with fresh prep & low temp storage) hplc HPLC System Pump Column Detector cysteine->hplc Analysis direct Direct Detection Low UV (210 nm) hplc->direct derivatization Derivatization Enhanced UV Signal Improved Selectivity hplc->derivatization mobile_phase Mobile Phase Aqueous (A) Organic (B) mobile_phase->hplc column Stationary Phase C18 Reversed-Phase column->hplc

References

Application Notes and Protocols for the Preparation of H-DL-Cys.HCl Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation, storage, and handling of H-DL-Cysteine hydrochloride (H-DL-Cys.HCl) stock solutions for research and development applications. Adherence to these guidelines is crucial to ensure the stability and efficacy of the solution, as this compound is susceptible to oxidation.

Introduction

H-DL-Cysteine hydrochloride is a racemic mixture of the hydrochloride salt of the amino acid cysteine. The presence of a thiol (-SH) group makes it a reactive molecule, prone to oxidation, especially in neutral or alkaline solutions, which can lead to the formation of the disulfide dimer, cystine.[1][2][3] This reactivity is critical to its biological function but also presents challenges for its use in experimental settings. Proper preparation and storage of stock solutions are therefore essential to maintain the integrity of the compound for use in cell culture, drug formulation, and other research applications.

Quantitative Data Summary

The following table summarizes the key quantitative data for the preparation and storage of this compound stock solutions.

ParameterValueNotes
Molecular Formula C₃H₈ClNO₂SAnhydrous[4]
Molecular Weight 157.62 g/mol Anhydrous[4]
Solubility in Water Up to 50 mg/mL (approx. 285 mM)[5][6]Freely soluble in water.[7]
Solubility in 1 M HCl 50 mg/mLHeating may be required.[8]
pH of 1% (w/v) aqueous solution 1.5 - 2.0[1]
Recommended Storage of Solid Room temperature, in a cool, dry place away from light and oxidizing agents.[2][9][10]Hygroscopic; keep container tightly sealed.[3][10]
Aqueous Solution Stability Relatively stable at acidic pH.[1][6]Prone to oxidation at neutral or alkaline pH, accelerated by air and heavy metals (e.g., iron, copper).[1][3]
Storage of Stock Solutions Short-term (up to 24 hours): Room temperature. Longer-term (up to 3 days): Refrigerated (2-8°C).[11] For extended storage (up to 6 months), sterility testing is required.[11]For optimal stability, especially for applications sensitive to oxidation, prepare fresh solutions or store under inert gas.

Experimental Protocol: Preparation of a 200 mM this compound Stock Solution

This protocol describes the preparation of a 200 mM stock solution of this compound in sterile, deoxygenated water.

Materials and Equipment
  • This compound powder

  • Sterile, deionized, and deoxygenated water (prepared by autoclaving and then bubbling with an inert gas like nitrogen or argon)

  • Sterile conical tubes or flasks

  • Sterile magnetic stirrer and stir bar

  • Sterile 0.22 µm syringe filters

  • Sterile syringes

  • Calibrated pH meter

  • Analytical balance

  • Laminar flow hood or anaerobic chamber (recommended)[8]

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Safety Precautions
  • Wear appropriate PPE at all times.

  • Handle this compound powder in a well-ventilated area or a chemical fume hood to avoid inhalation.

  • Refer to the Safety Data Sheet (SDS) for detailed safety information.

Procedure
  • Preparation of Deoxygenated Water: To minimize oxidation, use water that has been deoxygenated. This can be achieved by autoclaving sterile deionized water and then allowing it to cool to room temperature in a sealed container. Subsequently, bubble nitrogen or argon gas through the water for at least 30 minutes.[8] For highly sensitive applications, perform the entire procedure in an anaerobic chamber.[8]

  • Weighing the Compound: In a laminar flow hood or on a clean bench, accurately weigh the required amount of this compound powder. To prepare 50 mL of a 200 mM solution, you will need:

    • Calculation: 0.2 mol/L * 0.05 L * 157.62 g/mol = 1.5762 g

  • Dissolution:

    • Transfer the weighed this compound powder to a sterile conical tube or flask containing a sterile magnetic stir bar.

    • Add approximately 40 mL of the deoxygenated sterile water.

    • Stir the solution on a magnetic stirrer until the powder is completely dissolved. The solution should be clear and colorless.[6]

  • pH Adjustment (Optional but Recommended):

    • The inherent pH of an this compound solution will be acidic.[1] For most applications requiring a stable stock, no pH adjustment is necessary.

    • If the final application requires a different pH, adjust carefully using sterile HCl or NaOH. Be aware that increasing the pH towards neutral or alkaline will significantly decrease the stability of the solution due to increased oxidation.[1][3]

  • Final Volume Adjustment: Once the solute is fully dissolved, add deoxygenated sterile water to bring the final volume to 50 mL.

  • Sterilization:

    • Aseptically draw the solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe.

    • Filter-sterilize the solution into a sterile, labeled storage tube.

  • Storage:

    • For immediate use, the solution can be kept at room temperature.

    • For short-term storage, store at 2-8°C for up to three days.[11]

    • For longer-term storage, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and exposure to air, and store at -20°C. The stability under these conditions should be validated for the specific application.

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for preparing the this compound stock solution and the chemical transformation of cysteine to cystine via oxidation.

G cluster_prep Preparation cluster_storage Storage weigh Weigh this compound dissolve Dissolve in deoxygenated H2O weigh->dissolve adjust_vol Adjust to final volume dissolve->adjust_vol sterilize Filter sterilize (0.22 µm) adjust_vol->sterilize aliquot Aliquot into single-use tubes sterilize->aliquot store Store at appropriate temperature (2-8°C or -20°C) aliquot->store

Caption: Experimental workflow for this compound stock solution preparation.

G Cysteine 2x Cysteine (-SH) Oxidation Oxidation (O2, metal ions, neutral/alkaline pH) Cysteine->Oxidation Cystine Cystine (S-S bond) Oxidation->Cystine

Caption: Oxidation of Cysteine to Cystine.

References

Application Notes and Protocols: H-DL-Cys.HCl in Oxidative Stress Induction Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-DL-Cysteine hydrochloride (H-DL-Cys.HCl) is a sulfur-containing amino acid derivative that serves as a versatile tool in cellular and molecular biology for modeling oxidative stress. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense mechanisms of the cell, is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. The ability to reliably induce oxidative stress in vitro and in vivo is crucial for understanding disease mechanisms and for the development of novel therapeutic interventions.

These application notes provide detailed protocols for utilizing this compound to establish oxidative stress models. The document outlines experimental procedures, summarizes key quantitative data, and illustrates the underlying signaling pathways involved.

Mechanism of Action

This compound can exert both pro-oxidant and antioxidant effects depending on the cellular context, concentration, and the presence of other factors like transition metals. In the context of inducing oxidative stress, its pro-oxidant activity is of primary interest. The thiol group (-SH) in cysteine can undergo auto-oxidation, particularly in the presence of metal ions like copper (Cu²⁺) and iron (Fe³⁺), leading to the generation of ROS, including superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂).[1][2] This production of ROS can overwhelm the cell's antioxidant capacity, leading to damage to lipids, proteins, and DNA.[3]

Quantitative Data Summary

The following tables summarize quantitative data from studies utilizing cysteine to modulate oxidative stress. It is important to note that the specific form of cysteine (L-cysteine, DL-cysteine, etc.) and experimental conditions vary between studies.

Table 1: In Vitro this compound Concentration and Effects

Cell TypeConcentrationIncubation TimeObserved EffectsReference
Mouse hippocampal neuronal HT22 cells0.5-2 mM (L-Cys)Not specifiedAbrogation of DMNQ-induced ROS levels, DNA fragmentation, and mitochondrial damage.[4][5]
Chinese hamster ovary (CHO) cells> 2.5 mM (cysteine)Not specifiedIncreased oxidative stress, leading to a p21-mediated cell cycle arrest.[6][7]
Human cell linesNot specified4 daysInhibition of cellular metabolism and proliferation.[8]
Monocytes300 µM (L-cysteine)6 hoursAltered mRNA expression of genes related to oxidative stress and cell adhesion.[9]
Freshly isolated adult rat ventricular cardiomyocytes0.5 mM (L-cysteine)2 hoursIncreased intracellular cysteine concentration.[1]

Table 2: In Vivo this compound Administration and Effects

Animal ModelDosageRoute of AdministrationObserved EffectsReference
Young rats0.3-0.6 μmol/g body weight (homocysteine)Subcutaneous injectionIncreased lipid peroxidation and reactive species production in the heart.[10]
Neonatal miceNot specifiedNot specifiedAttenuated hypoxia-ischemia-induced oxidative and ER stress.[11]
RatsNot specifiedSlow infusion (diamide)Dramatic increase in blood cysteine.[12][13]

Experimental Protocols

Protocol 1: Induction of Oxidative Stress in Cultured Cells

This protocol provides a general framework for inducing oxidative stress in adherent cell cultures using this compound. Optimization of concentration and incubation time is recommended for each cell line.

Materials:

  • H-DL-Cysteine hydrochloride (this compound)

  • Sterile phosphate-buffered saline (PBS)

  • Complete cell culture medium appropriate for the cell line

  • Cell line of interest (e.g., SH-SY5Y, HeLa, HepG2)

  • 96-well or 6-well plates

  • Assay reagents for measuring oxidative stress markers (e.g., DCFH-DA for ROS, TBARS assay for lipid peroxidation)

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment. Incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound (e.g., 100 mM) in sterile PBS or serum-free medium. Ensure complete dissolution. The hydrochloride form enhances stability in solution.

  • Treatment: Once cells reach the desired confluency, remove the culture medium and wash the cells once with sterile PBS.

  • Add fresh culture medium containing the desired final concentration of this compound. A concentration range of 100 µM to 5 mM can be tested as a starting point. Include a vehicle control (medium with PBS or serum-free medium used to dissolve this compound).

  • Incubation: Incubate the cells for a predetermined period (e.g., 2, 6, 12, or 24 hours). The optimal incubation time will depend on the cell type and the endpoint being measured.

  • Assessment of Oxidative Stress: Following incubation, proceed with the desired assays to measure oxidative stress markers.

Measurement of Reactive Oxygen Species (ROS) using DCFH-DA
  • After the this compound treatment, remove the medium and wash the cells twice with warm PBS.

  • Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.

  • Wash the cells twice with PBS to remove excess probe.

  • Measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

Measurement of Lipid Peroxidation (TBARS Assay)
  • Following this compound treatment, harvest the cells and prepare a cell lysate.

  • Perform the thiobarbituric acid reactive substances (TBARS) assay according to the manufacturer's protocol or a standard published method. This assay measures malondialdehyde (MDA), a product of lipid peroxidation.

  • Read the absorbance at the appropriate wavelength (typically 532 nm) using a spectrophotometer.

Signaling Pathways and Visualizations

This compound-induced oxidative stress can activate several key signaling pathways involved in cellular response to stress, inflammation, and apoptosis.

G Experimental Workflow for this compound-Induced Oxidative Stress cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Seed Cells C Treat Cells with this compound A->C B Prepare this compound Solution B->C D Measure ROS Production (e.g., DCFH-DA) C->D E Measure Lipid Peroxidation (e.g., TBARS) C->E F Assess Cell Viability (e.g., MTT Assay) C->F G Analyze Signaling Pathways (e.g., Western Blot) C->G

Caption: Experimental workflow for inducing and analyzing oxidative stress using this compound.

The generation of ROS by this compound can lead to the activation of transcription factors such as NF-κB and AP-1, which regulate the expression of pro-inflammatory and pro-apoptotic genes.

G This compound-Induced Oxidative Stress Signaling cluster_nucleus Nucleus This compound This compound ROS ROS This compound->ROS IKK IKK ROS->IKK IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Nucleus Nucleus NF-κB->Nucleus Gene Expression Gene Expression Inflammation Inflammation Gene Expression->Inflammation Apoptosis Apoptosis Gene Expression->Apoptosis NF-κB_n NF-κB NF-κB_n->Gene Expression

Caption: Simplified NF-κB signaling pathway activated by this compound-induced ROS.

Concluding Remarks

This compound is a valuable chemical tool for inducing oxidative stress in various experimental models. The protocols and data presented here provide a foundation for researchers to design and execute studies aimed at understanding the roles of oxidative stress in health and disease. It is imperative to empirically determine the optimal concentrations and exposure times for each specific experimental system to achieve reproducible and biologically relevant results. Furthermore, the dual role of cysteine as both a potential pro-oxidant and a precursor to the antioxidant glutathione underscores the importance of careful experimental design and interpretation of results.

References

Application Notes and Protocols for H-DL-Cys.HCl in Excitotoxicity Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of H-DL-Cysteine hydrochloride (H-DL-Cys.HCl) in studying excitotoxicity. While direct research on this compound is limited, the data presented here is extrapolated from studies on L-cysteine, which is known to play a complex role in neuronal excitability and toxicity.

Introduction to this compound and Excitotoxicity

Excitotoxicity is a pathological process in which excessive stimulation of glutamate receptors leads to neuronal damage and death.[1][2] This process is implicated in various neurological disorders, including stroke, epilepsy, and neurodegenerative diseases.[1][3] this compound, as a source of both D- and L-cysteine, is a relevant compound for studying excitotoxicity due to the multifaceted actions of cysteine within the central nervous system. L-cysteine can act as an excitotoxin, potentially by potentiating the effects of glutamate, the primary excitatory neurotransmitter.[4][5] The mechanism of action is thought to involve interaction with the NMDA receptor, a key player in excitotoxic cascades.[4][5]

Mechanism of Action

The neurotoxic effects of cysteine are complex and can involve several pathways:

  • Potentiation of Glutamate Toxicity : Cysteine has been shown to enhance the neurotoxic effects of glutamate.[4] It is suggested that cysteine may act on the redox site of the NMDA receptor, thereby potentiating its activation by glutamate.[4]

  • Direct NMDA Receptor Interaction : L-cysteine can evoke neuronal death similar to that caused by NMDA, and this effect is preventable by NMDA antagonists.[5]

  • Induction of Oxidative Stress : The thiol group in cysteine can undergo autoxidation, leading to the generation of reactive oxygen species (ROS), which contribute to neuronal damage.[6]

  • Increased Extracellular Glutamate : Cysteine may increase the concentration of glutamate in the synaptic cleft by either enhancing its release or inhibiting its uptake.[6][7]

  • Formation of Toxic Derivatives : Cysteine can be metabolized into potentially toxic compounds, such as cysteine-α-carbamate or S-nitrosocysteine, which can also contribute to excitotoxicity.[5][6][7]

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of cysteine in excitotoxicity models.

Table 1: In Vitro Excitotoxicity Parameters

CompoundCell TypeConcentrationIncubation TimeOutcome MeasureKey FindingsReference
L-cysteinePrimary cortical neurons>1 mM24 hoursLactate dehydrogenase (LDH) releaseInduced concentration-dependent cell death.[4]
GlutamatePrimary cortical neuronsConcentration-dependent24 hoursLactate dehydrogenase (LDH) releaseInduced dizocilpine-sensitive cell death.[4]
N-acetylcysteinePrimary cortical neurons1 mM24 hoursLactate dehydrogenase (LDH) releaseProduced mild toxicity.[4]
L-cysteine + GlutamatePrimary cortical neuronsVarious combinations24 hoursLactate dehydrogenase (LDH) releaseSynergistic toxicity observed in some combinations.[4]

Table 2: In Vivo Excitotoxicity Parameters

CompoundAnimal ModelDoseAdministration RouteOutcome MeasureKey FindingsReference
L-cysteineImmature rat0.5 mg/gNot specifiedArcuate nucleus toxicityDid not cause toxicity alone but enhanced glutamate toxicity.[4]
GlutamateImmature rat0.3-0.8 mg/gNot specifiedArcuate nucleus toxicityInduced dose-dependent toxicity.[4]
L-cysteineAnesthetized rats (8-10 days old)1 mg/gNot specifiedCortical microdialysisIncreased levels of taurine, phosphoethanolamine, and alanine; delayed increase in glutamate.[4]

Experimental Protocols

Protocol 1: In Vitro Excitotoxicity Assay using Primary Neuronal Cultures

This protocol describes a method to assess the excitotoxic potential of this compound alone or in combination with glutamate in primary cortical neuron cultures.

Materials:

  • Primary cortical neurons

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • This compound stock solution

  • Glutamate stock solution

  • Lactate Dehydrogenase (LDH) cytotoxicity assay kit

  • 96-well culture plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Plating: Plate primary cortical neurons in 96-well plates at a density of 1 x 10^5 cells/well and culture for 7-10 days.

  • Preparation of Treatment Solutions: Prepare serial dilutions of this compound and glutamate in culture medium.

  • Treatment:

    • For assessing direct toxicity, replace the culture medium with medium containing varying concentrations of this compound.

    • For assessing potentiation of glutamate toxicity, co-treat cells with a fixed, sub-toxic concentration of glutamate and varying concentrations of this compound.

    • Include a vehicle control (medium only) and a positive control (a known excitotoxin like NMDA).

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • Assessment of Cell Death: Measure cell death by quantifying the release of LDH into the culture medium using a commercial LDH assay kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a lysis control.

Protocol 2: In Vivo Assessment of Excitotoxicity in Rodent Models

This protocol outlines a general procedure for evaluating the in vivo neurotoxic effects of this compound.

Materials:

  • Sprague-Dawley rats (postnatal day 8-10)

  • This compound solution in sterile saline

  • Glutamate solution in sterile saline

  • Anesthetic (e.g., isoflurane)

  • Stereotaxic apparatus

  • Microinjection pump and syringe

  • Perfusion solutions (saline and paraformaldehyde)

  • Histological staining reagents (e.g., Nissl stain)

Procedure:

  • Animal Preparation: Anesthetize the rat pups and place them in a stereotaxic apparatus.

  • Intracerebral Injection:

    • Make a small incision in the scalp to expose the skull.

    • Drill a small burr hole over the target brain region (e.g., striatum or hippocampus).

    • Slowly inject a specific volume of this compound solution, glutamate solution, or a combination of both into the target region using a microinjection pump.

    • Include a saline-injected control group.

  • Post-operative Care: Suture the incision and allow the animals to recover. Monitor for any adverse effects.

  • Tissue Processing: After a predetermined survival period (e.g., 24-72 hours), perfuse the animals with saline followed by 4% paraformaldehyde.

  • Histological Analysis:

    • Dissect the brain and post-fix in paraformaldehyde.

    • Cryoprotect the brain in sucrose solution and section using a cryostat.

    • Mount the sections on slides and perform Nissl staining to visualize neuronal damage.

  • Quantification of Lesion Volume: Analyze the stained sections under a microscope and quantify the volume of the excitotoxic lesion.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involved in excitotoxicity and a general workflow for its investigation.

Excitotoxicity_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound NMDA_Receptor NMDA Receptor This compound->NMDA_Receptor Potentiates System_xc- System xc- (Cystine/Glutamate Antiporter) This compound->System_xc- Inhibits Cystine uptake, leading to Glutamate Glutamate Glutamate->NMDA_Receptor Activates AMPA_Receptor AMPA Receptor Glutamate->AMPA_Receptor Activates Ca_Influx ↑ Intracellular Ca2+ NMDA_Receptor->Ca_Influx VGCC Voltage-Gated Ca2+ Channel AMPA_Receptor->VGCC Depolarization activates VGCC->Ca_Influx GSH_Depletion GSH Depletion System_xc-->GSH_Depletion ROS_Production ↑ ROS Production Ca_Influx->ROS_Production Mitochondrial_Dysfunction Mitochondrial Dysfunction Ca_Influx->Mitochondrial_Dysfunction Enzyme_Activation Activation of Proteases, Lipases, Nucleases Ca_Influx->Enzyme_Activation ROS_Production->Mitochondrial_Dysfunction Neuronal_Death Neuronal Death (Apoptosis/Necrosis) Mitochondrial_Dysfunction->Neuronal_Death Enzyme_Activation->Neuronal_Death GSH_Depletion->ROS_Production Increases

Caption: Signaling pathways in this compound-mediated excitotoxicity.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Primary Neuronal Culture or Neuronal Cell Lines Treatment Expose cells to this compound +/- Glutamate Cell_Culture->Treatment Viability_Assay Assess Cell Viability (e.g., MTT, LDH assay) Treatment->Viability_Assay Mechanism_Study_invitro Mechanistic Studies: - Calcium Imaging - ROS Measurement - Mitochondrial Potential Viability_Assay->Mechanism_Study_invitro Data_Analysis Data Analysis and Interpretation Mechanism_Study_invitro->Data_Analysis Animal_Model Rodent Model of Neurodegeneration Administration Administer this compound (e.g., intracerebral injection) Animal_Model->Administration Behavioral_Tests Behavioral Assessments Administration->Behavioral_Tests Histology Histological Analysis (e.g., Nissl Staining, Immunohistochemistry) Behavioral_Tests->Histology Histology->Data_Analysis Hypothesis Hypothesis: This compound induces excitotoxicity Hypothesis->Cell_Culture Hypothesis->Animal_Model

Caption: General experimental workflow for studying this compound in excitotoxicity.

References

Application Notes: H-DL-Cys.HCl as a Cysteine Precursor for In Vitro Glutathione Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Glutathione (GSH) is a tripeptide (γ-L-glutamyl-L-cysteinylglycine) and the most abundant non-protein thiol in mammalian cells, playing a critical role in antioxidant defense, detoxification of xenobiotics, and redox signaling.[1][2] The intracellular synthesis of GSH occurs in the cytosol through a two-step, ATP-dependent enzymatic process.[1] The first and rate-limiting step is the formation of γ-glutamylcysteine from glutamate and cysteine, a reaction catalyzed by glutamate-cysteine ligase (GCL).[2][3] The second step involves the addition of glycine to γ-glutamylcysteine by glutathione synthetase (GS) to form GSH.[1][4]

The availability of cysteine is a primary determinant for the rate of GSH synthesis.[1][2] H-DL-Cys.HCl, a hydrochloride salt of the racemic mixture of D- and L-cysteine, serves as a stable and soluble source of L-cysteine for in vitro applications.[5] While both isomers are present, only L-cysteine is incorporated into glutathione by the stereospecific enzyme GCL. These notes provide a detailed overview and protocols for using this compound as a precursor for the in vitro enzymatic synthesis of glutathione.

Biochemical Pathway of Glutathione Synthesis

The synthesis of GSH is a two-step process that requires two key enzymes and ATP as an energy source.[1]

  • Step 1: γ-Glutamylcysteine Formation: Glutamate-cysteine ligase (GCL) catalyzes the formation of a peptide bond between the γ-carboxyl group of glutamate and the amino group of cysteine.[2][3] This reaction is the primary regulatory point of the pathway and is subject to feedback inhibition by GSH.[1]

  • Step 2: Glutathione Formation: Glutathione synthetase (GS) catalyzes the addition of glycine to the C-terminal end of γ-glutamylcysteine, forming glutathione.[1]

Glutathione_Synthesis_Pathway Glu L-Glutamate GCL Glutamate-Cysteine Ligase (GCL) Glu->GCL Cys L-Cysteine (from this compound) Cys->GCL Gly Glycine GS Glutathione Synthetase (GS) Gly->GS gGC γ-Glutamylcysteine gGC->GS GSH Glutathione (GSH) GSH->GCL Feedback Inhibition ATP1 ATP ATP1->GCL Mg²⁺/Mn²⁺ ADP1 ADP + Pi ATP2 ATP ATP2->GS Mg²⁺ ADP2 ADP + Pi GCL->gGC GCL->ADP1 GS->GSH GS->ADP2

Figure 1: Enzymatic pathway of glutathione (GSH) synthesis from its precursor amino acids.

Quantitative Data Summary

The efficiency of the in vitro synthesis reaction depends on enzyme kinetics and substrate concentrations. The table below summarizes key quantitative parameters relevant to the GSH synthesis pathway.

ParameterEnzymeValueOrganism/Source
Km for Glutamate GCL1.8 mMRat
Km for Cysteine GCL0.1–0.3 mMRat
Typical [L-Glutamic Acid] -7.5 mMIn Vitro Synthesis System[6]
Typical [this compound] -5.0 mMIn Vitro Synthesis System[6]
Typical [Glycine] -7.5 mMIn Vitro Synthesis System[6]
Typical [ATP] (via ADP) -10.0 mMIn Vitro Synthesis System[6]
Typical [MgCl₂] -20.0 mMIn Vitro Synthesis System[6]

Table 1: Summary of Michaelis-Menten constants (Km) for GCL and typical reagent concentrations used in in vitro GSH synthesis protocols.[2][6]

Experimental Protocols

Protocol 1: In Vitro Enzymatic Synthesis of Glutathione

This protocol describes a cell-free system for synthesizing glutathione using purified enzymes and precursor amino acids, including this compound. This method is adapted from established in vitro synthesis procedures.[6]

Materials and Reagents:

  • L-Glutamic acid

  • This compound (or L-Cysteine)

  • Glycine

  • Adenosine diphosphate (ADP) sodium salt

  • Polyphosphate kinase (PPK)

  • Sodium polyphosphate (NaPO₃)n

  • Magnesium chloride (MgCl₂)

  • Tris-HCl buffer (1 M, pH 7.2-7.4)

  • Glutamate-cysteine ligase (GCL/γ-GCS)

  • Glutathione synthetase (GS)

  • Deionized water

  • Reaction tubes (e.g., microcentrifuge tubes)

  • Incubator or water bath set to 37°C

Procedure:

  • Prepare Reaction Buffer: Prepare a 0.1 M Tris-Cl buffer solution containing 20 mM MgCl₂ and 100 mM sodium polyphosphate. Adjust the pH to 7.2.

  • Prepare Substrate Stock Solution: In the reaction buffer, prepare a concentrated stock solution of the precursor amino acids and ADP. For a final reaction volume, the final concentrations should be:

    • 7.5 mM L-Glutamic Acid

    • 5.0 mM this compound

    • 7.5 mM Glycine

    • 10 mM ADP

  • Initiate the Reaction:

    • To a reaction tube, add the substrate solution.

    • Add the enzymes to the following final concentrations:

      • Polyphosphate kinase (PPK): ~100-300 mg/L (to regenerate ATP from ADP)[6]

      • Glutamate-cysteine ligase (GCL): ~70-100 mg/L[6]

      • Glutathione synthetase (GS): ~90-100 mg/L[6]

    • Vortex gently to mix.

  • Incubation: Incubate the reaction mixture at 37°C. Collect samples at various time points (e.g., 1, 3, 5, 7, and 9 hours) to monitor the progress of GSH synthesis.[6]

  • Stop Reaction: To stop the enzymatic reaction, add an equal volume of a quenching agent like 10% metaphosphoric acid (MPA) or 5% trichloroacetic acid (TCA) to the sample. This will precipitate the enzymes.

  • Sample Preparation for Analysis: Centrifuge the quenched sample at >10,000 x g for 10 minutes at 4°C to pellet the precipitated protein. The supernatant contains the synthesized glutathione and is ready for quantification.

Protocol 2: Quantification of Synthesized Glutathione using the Tietze (DTNB) Recycling Assay

This spectrophotometric assay is a reliable method for measuring total glutathione (GSH + GSSG).[7] It relies on the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) by GSH to produce the yellow-colored 5-thio-2-nitrobenzoic acid (TNB), which is measured at 412 nm.

Materials and Reagents:

  • Supernatant from Protocol 1

  • Phosphate buffer (100 mM, pH 7.5) with 5 mM EDTA

  • DTNB solution (6 mM in phosphate buffer)

  • NADPH solution (4 mg/mL in phosphate buffer)

  • Glutathione Reductase (GR) solution (50 units/mL in phosphate buffer)

  • GSH standards (for calibration curve)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare GSH Standards: Create a series of GSH standards (e.g., 0, 5, 10, 20, 40, 80 µM) by diluting a stock solution in the same quenching agent used for the samples (e.g., 5% MPA), followed by neutralization with NaOH/buffer.

  • Set up the Reaction Plate:

    • To each well of a 96-well plate, add 150 µL of the phosphate buffer.

    • Add 10 µL of the sample supernatant or GSH standard.

    • Add 50 µL of the DTNB solution.

    • Add 10 µL of the Glutathione Reductase solution.

  • Initiate and Read:

    • Initiate the reaction by adding 10 µL of the NADPH solution to each well.

    • Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over 5-10 minutes (kinetic reading). Alternatively, an endpoint reading can be taken after a fixed time (e.g., 15 minutes).

  • Data Analysis:

    • Calculate the rate of TNB formation (ΔA412/min) for each standard and sample.

    • Plot the rate of absorbance change for the GSH standards against their concentration to create a standard curve.

    • Determine the concentration of GSH in the samples by interpolating their rates from the standard curve.

Experimental_Workflow cluster_synthesis Protocol 1: GSH Synthesis cluster_quantification Protocol 2: GSH Quantification (DTNB Assay) A 1. Prepare Reaction Mixture (Buffer, Substrates: Glu, this compound, Gly, ADP) B 2. Add Enzymes (PPK, GCL, GS) A->B C 3. Incubate at 37°C (Sample at time points) B->C D 4. Stop Reaction (e.g., with Metaphosphoric Acid) C->D E 5. Centrifuge to Remove Protein D->E F 6. Prepare GSH Standards & Samples E->F Transfer Supernatant G 7. Add Reagents to Microplate (Buffer, DTNB, GR) F->G H 8. Initiate with NADPH & Read A412 G->H I 9. Create Standard Curve H->I J 10. Calculate GSH Concentration I->J

Figure 2: Workflow for the in vitro synthesis and quantification of glutathione.

References

Troubleshooting & Optimization

How to prevent oxidation of H-DL-Cys.HCl in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of H-DL-Cysteine Hydrochloride (H-DL-Cys.HCl) in solution. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the stability and efficacy of your experimental solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in solution?

The primary cause of this compound degradation in solution is the oxidation of its thiol (-SH) group. This oxidation is primarily driven by dissolved oxygen and can be accelerated by factors such as neutral or alkaline pH, exposure to light, and the presence of metal ions.[1][2] The initial and most common oxidation product is the disulfide dimer, cystine, which is significantly less soluble than cysteine and can precipitate out of solution.[3] Further oxidation can lead to the formation of sulfinic and sulfonic acids.

Q2: How does pH affect the stability of this compound solutions?

The pH of the solution is the most critical factor in determining the stability of this compound.

  • Acidic pH (1.0 - 2.5): In acidic conditions, this compound is relatively stable. The thiol group is protonated, making it less susceptible to oxidation.[1] Solutions are more stable in acidic conditions.

  • Neutral to Alkaline pH (>7.0): As the pH increases, the thiol group deprotonates to form the more reactive thiolate anion (-S⁻). This anion is readily oxidized, leading to the rapid degradation of cysteine.[2][4]

Q3: What is the role of dissolved oxygen and how can it be minimized?

Dissolved oxygen is the primary oxidizing agent for the thiol group of cysteine. To enhance solution stability, it is crucial to minimize dissolved oxygen. This can be achieved by:

  • Using deoxygenated solvents: Water or buffers should be deoxygenated before use. Common laboratory methods for deoxygenation include:

    • Boiling: Boiling water for at least 15-30 minutes and then allowing it to cool under an inert atmosphere (like nitrogen or argon) can effectively remove dissolved gases.[5][6]

    • Sparging with inert gas: Bubbling an inert gas such as nitrogen or argon through the solvent for an extended period (e.g., 30-60 minutes) will displace dissolved oxygen.[7]

    • Freeze-pump-thaw cycles: For the most rigorous oxygen removal, a series of freeze-pump-thaw cycles can be performed on the solvent.

  • Working under an inert atmosphere: Preparing and handling the this compound solution in a glove box or under a constant stream of an inert gas will prevent re-oxygenation.

Q4: Can I use antioxidants to stabilize my this compound solution?

While antioxidants can be used, their application depends on the specific experimental context. For creating stable stock solutions, adjusting the pH to the acidic range is the most effective and common method. However, in applications where a neutral pH is required, antioxidants might be considered. It is important to note that some antioxidants may have limited stability themselves or could interfere with downstream applications.

Q5: How should I store my this compound stock solution?

For optimal stability, this compound solutions should be stored under the following conditions:

  • pH: Maintained in the acidic range of 1.0-2.5.

  • Temperature: For short-term storage (a few days), 2-8°C is acceptable. For long-term storage, aliquoting the solution into single-use vials and storing at -20°C or -80°C is recommended to prevent degradation from repeated freeze-thaw cycles.[8]

  • Light: Store in amber or foil-wrapped containers to protect from light, which can accelerate oxidation.

  • Atmosphere: The headspace of the storage container should be flushed with an inert gas (nitrogen or argon) before sealing.

Troubleshooting Guide

Problem 1: A white precipitate has formed in my this compound solution.

  • Probable Cause: The most likely cause is the oxidation of cysteine to cystine. Cystine has significantly lower solubility in aqueous solutions compared to cysteine and will precipitate out, especially at higher concentrations.[3] This is more common in solutions that are not sufficiently acidified or have been exposed to oxygen.

  • Solution:

    • Verify pH: Check the pH of your solution. If it is above 3, the precipitation is likely due to oxidation.

    • Attempt to Re-dissolve (for immediate use): In some cases, adding a small amount of a reducing agent like Dithiothreitol (DTT) can reduce the cystine back to cysteine and dissolve the precipitate. However, this is not a long-term solution as the DTT itself will be consumed.[3]

    • Preventative Measures for Future Preparations: Prepare fresh solutions using the detailed protocols below, ensuring a low pH, use of deoxygenated water, and proper storage.

Problem 2: The plastic tube (e.g., Falcon tube) containing my acidic this compound solution appears cloudy or "corroded".

  • Probable Cause: While this compound itself is not corrosive to most plastics, prolonged storage of highly acidic solutions can, in some cases, affect certain types of plastics. The "corrosion" might be due to the acidic solution causing stress cracking or leaching of plasticizers from the tube material. Polypropylene (PP), commonly used for centrifuge tubes, generally has good resistance to weak acids but can be less resistant to strong, oxidizing acids over long periods.[9] Polyvinyl chloride (PVC) has good resistance to many acids, but compatibility should always be verified.[10][11]

  • Solution:

    • Transfer Solution: Immediately transfer your solution to a more chemically resistant container, such as a borosilicate glass vial with a PTFE-lined cap.

    • Material Selection: For long-term storage of acidic solutions, it is best to use glass containers. If plastic must be used, consider high-density polyethylene (HDPE) or polypropylene (PP) for shorter durations and always perform a small-scale compatibility test first.

    • Avoid Certain Plastics: Avoid using plastics like polystyrene for storing acidic solutions.

Quantitative Data on this compound Stability

The stability of this compound is highly dependent on the storage conditions. The following table summarizes the expected stability under various parameters.

ParameterConditionEffect on StabilityReference
pH Acidic (1.0-2.5)High stability, minimal oxidation[1]
Neutral (~7.0)Rapid oxidation to cystine[1]
Alkaline (>8.0)Very rapid oxidation[1]
Temperature -80°CRecommended for long-term storage of aliquots[8]
-20°CSuitable for long-term storage[8]
4°CAcceptable for short-term storage (days)[8]
Room TemperatureProne to oxidation, not recommended for storage[3]
Additives EDTA (1-5 mM)Can improve stability by chelating metal ions[12]
Inert Gas (N₂, Ar)Significantly reduces oxidation by displacing oxygen[13]

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Stock Solution (e.g., 100 mM)

  • Solvent Deoxygenation:

    • Take a suitable volume of high-purity water (e.g., Milli-Q).

    • Boil the water for 15-30 minutes.

    • Allow the water to cool to room temperature under a gentle stream of nitrogen or argon gas.

  • Weighing and Dissolution:

    • In a sterile container, weigh out the required amount of this compound powder.

    • Add the deoxygenated water to approximately 80% of the final desired volume.

    • Stir gently until the powder is fully dissolved.

  • pH Adjustment:

    • Measure the pH of the solution. It should be acidic due to the hydrochloride salt.

    • If necessary, adjust the pH to between 1.0 and 2.5 using a small amount of dilute HCl.

  • Metal Ion Chelation (Optional but Recommended):

    • Add a stock solution of EDTA to a final concentration of 1 mM to chelate any trace metal ions.

  • Final Volume and Sterilization:

    • Bring the solution to the final volume with deoxygenated water.

    • If sterility is required, filter the solution through a 0.22 µm sterile filter into a sterile, light-protected container.

  • Storage:

    • Flush the headspace of the container with nitrogen or argon gas.

    • Seal the container tightly.

    • For long-term use, aliquot into single-use glass vials and store at -20°C or -80°C.

Visual Guides

OxidationPathway Cysteine H-DL-Cysteine (Thiol, -SH) Thiolate Thiolate Anion (-S⁻) Cysteine->Thiolate High pH Thiolate->Cysteine Low pH Cystine Cystine (Disulfide, -S-S-) Thiolate->Cystine O₂, Metal Ions, Light FurtherOxidation Sulfinic/Sulfonic Acid (-SO₂H / -SO₃H) Cystine->FurtherOxidation Strong Oxidants

Caption: Oxidation pathway of H-DL-Cysteine.

ExperimentalWorkflow cluster_prep Solution Preparation cluster_storage Storage Deoxygenate 1. Deoxygenate Solvent (Boil or Sparge) Dissolve 3. Dissolve in Solvent Deoxygenate->Dissolve Weigh 2. Weigh this compound Weigh->Dissolve AdjustpH 4. Adjust pH to 1.0-2.5 Dissolve->AdjustpH AddEDTA 5. Add EDTA (optional) AdjustpH->AddEDTA FinalVolume 6. Adjust to Final Volume AddEDTA->FinalVolume Filter 7. Sterile Filter (if needed) FinalVolume->Filter Aliquot 8. Aliquot into Vials Filter->Aliquot InertGas 9. Flush with Inert Gas Aliquot->InertGas Store 10. Store at -20°C or -80°C InertGas->Store

References

Troubleshooting H-DL-Cys.HCl solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with H-DL-Cys.HCl (DL-Cysteine Hydrochloride).

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: this compound, the hydrochloride salt of DL-cysteine, is generally considered to be soluble in water. The L-cysteine hydrochloride monohydrate form is soluble in water at a concentration of 50 mg/mL, resulting in a clear, colorless solution[1]. The DL-form also has high solubility in water[2]. It is also soluble in ethanol and acetic acid, but insoluble in acetone[3].

Q2: Why is my this compound not dissolving in water at neutral pH?

A2: While this compound is more soluble than its free amino acid counterpart (DL-cysteine), its solubility is still pH-dependent. Cysteine is a zwitterion and is least soluble at its isoelectric point (pI), which is 5.1[4]. Therefore, at a pH close to this value, you may experience difficulty in dissolving it. For optimal solubility, it is recommended to dissolve it in an acidic solution (pH 1-2)[4][5].

Q3: I've noticed a white precipitate forming in my this compound solution over time. What is it?

A3: The white precipitate is likely cystine, the oxidized dimer of cysteine[4]. The thiol group in cysteine is susceptible to oxidation, especially at neutral or basic pH and in the presence of oxygen and metal ions[6][7]. This oxidation process forms a disulfide bond between two cysteine molecules, resulting in the formation of cystine, which is insoluble in water[5].

Q4: Can I heat the solution to improve the solubility of this compound?

A4: Gentle warming can be used to aid in the dissolution of this compound[5]. However, excessive or prolonged heating should be avoided as it can accelerate the oxidation of cysteine to cystine, especially in solutions that are not acidic[5].

Q5: What is the difference in solubility between DL-cysteine and this compound?

A5: this compound is the hydrochloride salt of DL-cysteine. This salt form is significantly more soluble in water than the free amino acid, DL-cysteine[2][6]. If you have pure cysteine, it is recommended to dissolve it in 1N HCl to improve its solubility[4].

Troubleshooting Guide

Problem 1: this compound is not dissolving completely in my aqueous buffer.

  • Question: I am trying to dissolve this compound in a neutral buffer (pH 7.0), but it is not fully dissolving. What should I do?

  • Answer:

    • Lower the pH: The solubility of cysteine is significantly increased at acidic pH. Adjust the pH of your solution to be well below the isoelectric point of cysteine (pI ≈ 5.1). A pH of 1-2 is often recommended[4][5]. You can achieve this by adding a small amount of dilute HCl dropwise while monitoring the pH.

    • Use the Hydrochloride Salt: Ensure you are using this compound and not the free base DL-cysteine, as the hydrochloride salt has much higher aqueous solubility[2][6].

    • Gentle Warming: Apply gentle heat while stirring the solution. Avoid boiling, as this can promote oxidation.

    • Sonication: Using a sonicating water bath can help to break up any aggregates and facilitate dissolution[4].

Problem 2: My this compound solution has turned cloudy or has a precipitate.

  • Question: My initially clear this compound solution has become cloudy after some time. How can I prevent this?

  • Answer: The cloudiness is likely due to the oxidation of cysteine to the insoluble cystine. To prevent this:

    • Maintain a Low pH: Stock solutions of cysteine are more stable at an acidic pH[1]. Preparing and storing your solution at a pH of 1-2 will significantly slow down the oxidation process[4].

    • Degas Your Solvent: Oxygen is a key component in the oxidation of cysteine. Degassing your water or buffer by bubbling nitrogen gas through it before dissolving the this compound can help to minimize oxidation[4].

    • Use Fresh Solutions: Cysteine solutions are unstable and should be prepared fresh just prior to use. If you need to store the solution, do so at a low temperature and for a limited time.

    • Add a Chelating Agent: Trace metal ions can catalyze the oxidation of cysteine. Adding a small amount of a chelating agent like EDTA can help to sequester these metal ions and improve the stability of your solution[4].

Quantitative Solubility Data

CompoundSolventTemperature (°C)SolubilityReference
L-Cysteine Hydrochloride MonohydrateWaterRoom Temperature50 mg/mL[1]
DL-Cysteine1 N HClNot Specified25 mg/mL[3]
L-CysteineWater25277 g/L[8]
L-CysteineEthanol191.5 g/100g [8]
L-CysteineVarious Organic Solvents25See Solubility Order Below[9][10]

Solubility Order of L-Cysteine in Pure Solvents at 25°C (from least to most soluble): Acetonitrile < Isobutanol < Ethyl Acetate ≈ sec-Butanol < n-Butanol < 1,4-Dioxane < Isopropanol < n-Propanol < Ethanol < Methanol < Acetone < Water[9][10]

Experimental Protocols

Protocol for Dissolving this compound in an Aqueous Solution

  • Materials:

    • This compound powder

    • High-purity, deionized water (degassed if possible)

    • Dilute Hydrochloric Acid (e.g., 1N HCl)

    • pH meter or pH indicator strips

    • Stir plate and stir bar

    • Volumetric flask

  • Procedure:

    • Weigh the desired amount of this compound powder.

    • Add approximately 80% of the final desired volume of water to the volumetric flask.

    • While stirring, slowly add the this compound powder to the water.

    • If the powder does not dissolve completely, check the pH of the solution.

    • Slowly add dilute HCl dropwise to the solution while continuously stirring and monitoring the pH. Continue adding acid until the pH is between 1 and 2.

    • The this compound should now be fully dissolved.

    • Once dissolved, add water to reach the final desired volume.

    • Use the solution immediately. If short-term storage is necessary, keep it at a low temperature (2-8°C) and in a tightly sealed container to minimize oxidation.

Visualizations

cluster_0 Troubleshooting Workflow for this compound Solubility start Start: this compound Powder dissolve Attempt to Dissolve in Aqueous Solvent start->dissolve check_sol Is it Fully Dissolved? dissolve->check_sol success Solution Ready for Use check_sol->success Yes troubleshoot Troubleshoot check_sol->troubleshoot No lower_ph Lower pH to 1-2 with Dilute HCl troubleshoot->lower_ph gentle_heat Apply Gentle Heat lower_ph->gentle_heat sonicate Use Sonication gentle_heat->sonicate check_again Re-check Solubility sonicate->check_again check_again->success Yes check_again->troubleshoot No cluster_1 Relationship of Cysteine and its Derivatives cysteine DL-Cysteine (Free Amino Acid) - Lower water solubility - Zwitterionic hcl_salt This compound (Hydrochloride Salt) - Higher water solubility - More stable at low pH cysteine->hcl_salt  + HCl (Protonation) cystine Cystine (Oxidized Dimer) - Insoluble in water - Forms via disulfide bond cysteine->cystine Oxidation (+ O2, metal ions, neutral/basic pH) hcl_salt->cysteine  - HCl (Deprotonation)

References

Technical Support Center: Optimizing H-DL-Cys.HCl Concentration for Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing H-DL-Cys.HCl concentration for cell viability experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its role in cell culture?

A1: this compound is the hydrochloride salt of a racemic mixture of the amino acid cysteine. In cell culture, cysteine is a crucial component for protein synthesis, and it plays a significant role in protecting cells from oxidative stress.[1] It is a precursor to glutathione, a major cellular antioxidant.[1] The hydrochloride form enhances its solubility in aqueous solutions.[1]

Q2: How do I determine the optimal concentration range of this compound for my cell line?

A2: The optimal concentration of this compound is cell-line specific and depends on the experimental goals (e.g., assessing therapeutic effect vs. toxicity). A common approach is to perform a dose-response experiment.[2] It is advisable to start with a broad range of concentrations (e.g., 1 µM to 10 mM) with 10-fold dilutions to identify an approximate range of sensitivity.[3][4] This can be followed by experiments with more narrowly spaced concentrations around the responsive range.[3]

Q3: What are the common assays to measure cell viability after treatment with this compound?

A3: Several assays can be used to measure cell viability. Common colorimetric assays include the MTT, MTS, and XTT assays, which measure metabolic activity.[5] The resazurin assay is another option that is quick and cost-effective.[6] For distinguishing between viable and dead cells, assays that measure membrane integrity, such as the LDH release assay, can be used.[7][8]

Q4: What is the potential mechanism of action of this compound on cell viability?

A4: this compound, as a source of cysteine, can have dual effects. At optimal concentrations, it can support cell growth and protect against oxidative stress. However, at high concentrations, cysteine can lead to oxidative stress and reduced cell growth.[9] Some derivatives of cysteine have been shown to induce apoptosis (programmed cell death) in cancer cell lines.[10][11] This may involve the activation of caspases and regulation of apoptosis-related proteins like Bax and Bcl-2.[11][12]

Troubleshooting Guides

Issue 1: High variability between replicate wells in my cell viability assay.

Possible Cause Troubleshooting Step
Uneven cell seeding Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension between pipetting into wells.
Edge effects in the plate Avoid using the outer wells of the 96-well plate as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Inaccurate pipetting of this compound Use calibrated pipettes and change tips for each concentration. Prepare a serial dilution plate first and then transfer to the cell plate.[4]
Compound precipitation This compound is generally soluble in water.[1] However, at very high concentrations in complex media, precipitation may occur. Visually inspect the wells for any precipitate. If observed, prepare a fresh, lower concentration stock solution.

Issue 2: No significant effect on cell viability observed even at high concentrations of this compound.

Possible Cause Troubleshooting Step
Incorrect concentration range The tested concentrations may be too low. Perform a broader dose-response experiment with concentrations up to the high mM range.[3][4]
Short incubation time The effect of this compound may be time-dependent. Increase the incubation time (e.g., 48 or 72 hours) and perform a time-course experiment.[4]
Cell line resistance The chosen cell line may be resistant to the effects of this compound. It is helpful to include a positive control (a compound known to affect the viability of your cell line) to ensure the assay is working correctly.[13]
Degraded compound Ensure the this compound is stored correctly and has not degraded. Prepare a fresh stock solution for each experiment.[13]

Issue 3: Unexpectedly low cell viability in control (untreated) wells.

Possible Cause Troubleshooting Step
Suboptimal cell seeding density If the seeding density is too low, cells may not survive well. If it's too high, cells can overgrow and die. Optimize the seeding density for your specific cell line and experiment duration.[4]
Contamination Check for signs of bacterial or fungal contamination. If contamination is suspected, discard the cells and reagents and use fresh, sterile materials.
Issues with cell culture medium or supplements Ensure the medium and supplements (e.g., FBS) are not expired and have been stored correctly.
Solvent toxicity If a solvent like DMSO was used to dissolve a control compound, ensure the final concentration in the well is non-toxic to the cells (typically <0.5%).[2]

Experimental Protocols

Protocol: Determining the IC50 of this compound using the MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh medium to create a single-cell suspension.

    • Determine cell density using a hemocytometer or automated cell counter.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[2][4]

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[2]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in sterile water or PBS.

    • Perform a serial dilution of the compound in culture medium to obtain a range of concentrations (e.g., starting from 10 mM down to 1 µM).[2]

    • Include a vehicle control (medium with the same concentration of solvent, if any) and an untreated control.[2]

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different this compound concentrations.

    • Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).[2]

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[2]

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[2][5]

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[5]

    • Mix gently on a plate shaker to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.[2]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the curve using non-linear regression analysis.[2]

Data Presentation

Table 1: Example Dose-Response Data for this compound on a Hypothetical Cell Line
This compound (µM)Log Concentration% Cell Viability (Mean ± SD)
0 (Control)-100 ± 4.5
1098.2 ± 5.1
10195.6 ± 3.9
100282.1 ± 6.2
5002.755.4 ± 4.8
1000325.8 ± 3.1
50003.75.3 ± 1.9
Table 2: Recommended Starting Concentration Ranges for Different Cell Lines
Cell Line TypeExampleRecommended Starting Range
Human Breast CancerMCF-710 µM - 5 mM
Human Bladder CancerT2410 µM - 10 mM
Chinese Hamster OvaryCHO1 µM - 2.5 mM[9]
Human Neuronal CellsSK.N.SH1 µM - 1 mM[14]

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate overnight_incubation Overnight Incubation (37°C, 5% CO2) seed_cells->overnight_incubation add_compound Add Compound to Cells overnight_incubation->add_compound prepare_dilutions Prepare this compound Serial Dilutions prepare_dilutions->add_compound incubation Incubate (24-72h) add_compound->incubation add_mtt Add MTT Reagent incubation->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_plate Read Absorbance (570nm) solubilize->read_plate calculate_viability % Cell Viability Calculation read_plate->calculate_viability plot_curve Generate Dose-Response Curve calculate_viability->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: Workflow for determining the IC50 of this compound using an MTT assay.

signaling_pathway cluster_stimulus Stimulus cluster_cellular_response Cellular Response cluster_apoptosis Apoptosis Pathway high_cys High this compound Concentration ros Increased Reactive Oxygen Species (ROS) high_cys->ros mito_stress Mitochondrial Stress ros->mito_stress bax Bax Activation mito_stress->bax bcl2 Bcl-2 Inhibition mito_stress->bcl2 cyto_c Cytochrome c Release bax->cyto_c bcl2->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Putative signaling pathway for this compound-induced apoptosis.

References

H-DL-Cys.HCl degradation products and their effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of H-DL-Cys.HCl and the effects of its degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of this compound?

The primary degradation product of this compound in solution is cystine . This occurs through the oxidation of the thiol (-SH) group of two cysteine molecules, forming a disulfide bond (-S-S-).[1] Under certain biological or more extreme chemical conditions, other degradation products such as thiocysteine, 2-aminoacrylate, and 2-iminopropionate may be formed.[1][2]

Q2: What factors contribute to the degradation of this compound?

Several factors can accelerate the degradation of this compound to cystine:

  • pH: Degradation is more rapid in neutral to slightly alkaline solutions. Acidic conditions, such as in the hydrochloride salt form, enhance stability.

  • Presence of Oxygen: As an oxidation process, the presence of air (oxygen) is a key driver of degradation.

  • Light and Moisture: Exposure to light and moisture can promote the oxidation of cysteine.

  • Metal Ions: Trace amounts of metal ions, particularly iron and copper, can catalyze the oxidation reaction.[3]

Q3: How can I prevent the degradation of my this compound solutions?

To minimize degradation, consider the following:

  • Use Freshly Prepared Solutions: Whenever possible, prepare this compound solutions immediately before use.

  • Acidic pH: Maintain the solution at an acidic pH. The hydrochloride salt form is inherently more stable than the free base.

  • Deoxygenate Solvents: For sensitive experiments, sparging solvents with an inert gas (e.g., nitrogen or argon) can remove dissolved oxygen.

  • Chelating Agents: The addition of a chelating agent like EDTA can sequester catalytic metal ions.

  • Storage Conditions: Store stock solutions at low temperatures (2-8°C or frozen) and protected from light.

Q4: What are the biological effects of this compound and its degradation products?

This compound is a crucial amino acid for cell culture and various biological processes. Its effects, and those of its primary degradation product cystine, are concentration-dependent and can be complex:

  • Essential Functions of Cysteine: It is a precursor for the synthesis of glutathione, a major intracellular antioxidant that protects cells from oxidative stress.[4] Cysteine is also vital for protein synthesis and structure.

  • Effects of Cysteine Deprivation: A lack of cysteine can lead to reduced cell viability and increased susceptibility to oxidative stress.

  • Toxicity of Excess Cysteine: High concentrations of cysteine can be toxic, potentially leading to the generation of reactive oxygen species (ROS) through interactions with metal ions and enzyme inhibition.[2]

  • Impact of Cystine: Cystine can be taken up by cells and reduced back to cysteine. However, it has very low solubility at neutral pH, which can lead to its precipitation in cell culture media, effectively causing cysteine deprivation. Some cancer cells are particularly dependent on cystine uptake for survival, making it a target for cancer therapy.[4]

Troubleshooting Guides

Problem 1: My this compound solution has become cloudy or has a precipitate.

  • Probable Cause: The most likely cause is the oxidation of cysteine to cystine, which has poor solubility at neutral pH.

  • Solution:

    • Confirm that the precipitate is cystine. It should redissolve upon acidification of the solution (e.g., with a small amount of HCl).

    • For future preparations, ensure the solvent is acidic or use a buffer with a pH below 7.

    • Prepare smaller batches of the solution more frequently to minimize the storage time during which oxidation can occur.

Problem 2: I am observing unexpected cytotoxicity or reduced cell proliferation in my cell culture experiments.

  • Probable Cause 1: Degradation to Cystine. If your culture medium has been stored for an extended period or exposed to conditions that promote oxidation, the cysteine may have converted to cystine. The low solubility of cystine can lead to its precipitation and a subsequent depletion of available cysteine for the cells, causing oxidative stress and reduced growth.

  • Solution:

    • Use freshly prepared or commercially available stabilized cell culture media.

    • If preparing your own media, filter-sterilize and store it at 2-8°C for a limited time.

    • Consider using more stable cysteine derivatives if long-term stability is required.

  • Probable Cause 2: High Concentration of Cysteine. While essential, excessive concentrations of cysteine can be toxic to cells.

  • Solution:

    • Verify the final concentration of this compound in your medium.

    • Perform a dose-response experiment to determine the optimal cysteine concentration for your specific cell line and experimental conditions.

Data Summary

Table 1: Factors Influencing this compound Stability

FactorEffect on StabilityRecommendation for Enhanced Stability
pH Decreased stability at neutral/alkaline pHMaintain acidic pH
Oxygen Promotes oxidation to cystineUse deoxygenated solvents; minimize headspace
Light Can accelerate degradationStore in amber vials or protect from light
Temperature Higher temperatures can increase degradation rateStore solutions at low temperatures (2-8°C or frozen)
Metal Ions (Fe, Cu) Catalyze oxidationUse high-purity water and reagents; consider adding a chelating agent (e.g., EDTA)

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound and Cystine

This protocol outlines a general approach for a reversed-phase HPLC method to separate and quantify this compound and its primary degradation product, cystine.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid) and a small percentage of an organic solvent like acetonitrile (e.g., 95:5 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 25°C.

2. Standard and Sample Preparation:

  • Standard Solutions: Prepare stock solutions of this compound and cystine in the mobile phase. Create a series of working standards by diluting the stock solutions to cover the expected concentration range.

  • Sample Solutions: Dilute the experimental samples with the mobile phase to a concentration within the calibration range.

3. Method Validation (Abbreviated):

  • Specificity: Perform forced degradation studies to demonstrate that the method can resolve the parent compound from its degradation products.

    • Acid Degradation: Incubate the sample in 0.1 M HCl at 60°C.

    • Base Degradation: Incubate the sample in 0.1 M NaOH at 60°C.

    • Oxidative Degradation: Incubate the sample in 3% H₂O₂ at room temperature.

    • Thermal Degradation: Heat the solid sample at an appropriate temperature.

    • Photolytic Degradation: Expose the sample solution to UV light.

  • Linearity: Analyze the standard solutions at a minimum of five concentrations and plot the peak area against concentration. The correlation coefficient (r²) should be >0.99.

  • Accuracy and Precision: Analyze replicate preparations of samples at different concentrations to determine the recovery and the relative standard deviation.

Visualizations

cluster_degradation This compound Degradation Pathway cluster_factors Accelerating Factors Cys1 H-DL-Cysteine Cystine Cystine Cys1->Cystine Cys2 H-DL-Cysteine Cys2->Cystine pH Neutral/Alkaline pH pH->Cystine promotes O2 Oxygen (Air) O2->Cystine promotes Light Light/UV Light->Cystine promotes Metal Metal Ions (Fe, Cu) Metal->Cystine promotes

Caption: Primary degradation pathway of this compound to cystine and accelerating factors.

cluster_workflow Forced Degradation Experimental Workflow start Prepare this compound Solution stress Apply Stress Conditions start->stress acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) stress->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) stress->base oxidation Oxidation (e.g., 3% H2O2, RT) stress->oxidation thermal Thermal Stress (e.g., Heat solid) stress->thermal photo Photolytic Stress (e.g., UV light) stress->photo analysis Analyze by Stability-Indicating HPLC Method acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis end Identify & Quantify Degradation Products analysis->end

Caption: Workflow for a forced degradation study of this compound.

References

Technical Support Center: H-DL-Cys.HCl Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide addresses common issues encountered during the preparation and handling of H-DL-Cys.HCl (DL-Cysteine hydrochloride) solutions, with a focus on troubleshooting unexpected color changes.

Troubleshooting Guide

Q1: Why is my this compound solution turning yellow?

A yellow discoloration in your this compound solution is a primary indicator of chemical degradation and/or contamination. You should avoid using a discolored solution as the presence of impurities and the altered concentration of active cysteine can significantly impact experimental outcomes.

The most common causes for this issue are:

  • Oxidation: The thiol group (-SH) in cysteine is highly susceptible to oxidation, especially when exposed to atmospheric oxygen. This process can be accelerated by factors like light, heat, and the presence of metal ions. While the initial oxidation product is cystine, which is typically a white precipitate, further oxidation can lead to a series of byproducts that may be colored.[1][2]

  • Contamination:

    • Solvent Impurities: Trace metal ions, particularly iron (Fe³⁺) and copper (Cu²⁺), are potent catalysts for cysteine oxidation.[3][4] Using water or other solvents that are not of high purity can introduce these catalytic contaminants.

    • Reagent Impurities: The starting this compound powder may contain trace impurities from its manufacturing process.

  • Incorrect pH: Cysteine solutions are most stable in acidic conditions (pH < 4).[5][6] Although this compound is the hydrochloride salt and naturally forms an acidic solution, unintentional buffering or contamination can raise the pH, accelerating degradation.

  • Photo-degradation: Exposure to light, especially UV light, can provide the energy to initiate and accelerate degradation reactions.

Frequently Asked Questions (FAQs)

Q2: What is the primary degradation product of cysteine in solution?

The primary and most immediate degradation product is cystine . This occurs when two cysteine molecules are oxidized, forming a disulfide bond (-S-S-) between them. Cystine has significantly lower solubility in aqueous solutions compared to cysteine, especially around neutral pH, and often appears as a fine white precipitate.[1][7] Further oxidation can lead to the formation of sulfenic, sulfinic, and sulfonic acids.[5][8]

Q3: How can I prevent my this compound solution from degrading and turning yellow?

Preventing degradation requires careful control of the solution's environment. The best practice is always to prepare the solution fresh immediately before use.[9] If a stock solution is required, the following table summarizes key factors and recommended preventative actions.

FactorRiskRecommended Preventative Action
Oxygen Accelerates oxidation of the thiol group.[1]Prepare solutions using deoxygenated solvents (e.g., sparged with nitrogen or argon gas for 15-30 minutes). Prepare and handle the solution under an inert atmosphere (e.g., in a glovebox).[10]
pH Neutral or alkaline pH increases the reactivity of the thiol group, promoting rapid oxidation.[5]Maintain a low pH (ideally between 1 and 4). The use of this compound helps, but ensure no basic contaminants are introduced.
Metal Ions Catalyze oxidation reactions.[3][4]Use high-purity, metal-free water (e.g., Milli-Q or equivalent) and high-grade reagents. Consider adding a chelating agent like EDTA (0.1-0.5 mM) to sequester trace metals.
Light Provides energy for photo-degradation.Prepare and store the solution in amber or foil-wrapped vials to protect it from light.
Temperature Higher temperatures increase the rate of chemical reactions.[11]Prepare solutions on ice and store them at low temperatures. For short-term storage (hours to a few days), use 2-8°C. For longer-term storage, flash-freeze single-use aliquots and store at -80°C.[9]
Storage Time Cysteine solutions are inherently unstable over time.[9]Always prepare solutions fresh for optimal results. If storing, use single-use aliquots to avoid repeated freeze-thaw cycles.[9]
Q4: Is a yellow or precipitated this compound solution still usable?

It is strongly recommended not to use a solution that has turned yellow or contains a precipitate. These are clear signs of degradation. Using such a solution introduces two major problems:

  • Unknown Concentration: The concentration of active, reduced cysteine will be lower than calculated.

  • Interference from Byproducts: Degradation products and contaminants can interfere with your experiment, leading to unreliable and irreproducible results.

Always discard the compromised solution and prepare a fresh batch following the stringent protocols outlined below.

Experimental Protocols

Protocol for Preparation of a Stabilized this compound Stock Solution

This protocol incorporates best practices to minimize degradation for applications requiring a stock solution.

Materials:

  • High-purity this compound powder

  • High-purity, deionized water (e.g., Milli-Q, 18.2 MΩ·cm)

  • Inert gas source (Nitrogen or Argon) with tubing

  • Sterile, amber, or foil-wrapped storage vials

  • Sterile syringe filters (0.22 µm)

Procedure:

  • Solvent Deoxygenation: Place the required volume of high-purity water in a clean glass flask. Sparge the water with nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen. It is recommended to perform this step on ice to improve gas solubility.

  • Weighing: Weigh the required amount of this compound powder in a clean weighing vessel. Perform this step quickly to minimize exposure to air and moisture.

  • Dissolution:

    • If available, perform this step in an anaerobic chamber or glovebox.

    • If a chamber is not available, maintain a steady stream of inert gas over the surface of the deoxygenated water in its flask.

    • Slowly add the this compound powder to the deoxygenated water while gently stirring until fully dissolved. Keep the solution on ice.

  • Sterilization and Aliquoting:

    • Filter-sterilize the solution using a 0.22 µm syringe filter into a sterile container. This step should also be performed under a blanket of inert gas if possible.

    • Immediately aliquot the solution into single-use amber vials.

    • Before sealing each vial, flush the headspace with inert gas for 10-15 seconds to displace any oxygen.

  • Storage:

    • For short-term use (up to one week), store the vials at 2-8°C.[9]

    • For long-term storage, immediately flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath and transfer them to an -80°C freezer.[9] Avoid slow freezing, as this can affect solution homogeneity.

Visual Guides

Cysteine Oxidation Pathway

The primary degradation pathway for cysteine involves its oxidation to form the dimer cystine, with potential for further oxidation to other species.

Cysteine_Oxidation cluster_legend Legend Cys1 2x Cysteine (R-SH) Cystine Cystine (R-S-S-R) (White Precipitate) Cys1->Cystine Oxidation (+ O2, Metal Ions) FurtherOx Further Oxidized Species (Sulfenic, Sulfinic Acid, etc.) Cystine->FurtherOx Further Oxidation Reduced Reduced Form Dimerized Dimerized Form Oxidized Highly Oxidized

Fig. 1: Simplified pathway of cysteine oxidation.
Troubleshooting Workflow for Discolored Solutions

This flowchart provides a logical sequence for diagnosing the cause of a yellowing this compound solution.

Troubleshooting_Workflow Start Is this compound Solution Yellow? Yes Yes Start->Yes No No Start->No CheckPurity Check Purity of Reagents (Water, Cysteine HCl) Yes->CheckPurity Potential Cause CheckProcedure Review Handling Procedure (Exposure to Air/Light?) Yes->CheckProcedure Potential Cause CheckStorage Check Storage Conditions (Temp, Duration, Container) Yes->CheckStorage Potential Cause Good Solution is likely stable. Proceed with experiment. No->Good Action Discard Solution. Prepare Fresh Batch Using Stabilized Protocol. CheckPurity->Action CheckProcedure->Action CheckStorage->Action

Fig. 2: Diagnostic workflow for solution discoloration.
Cysteine in Redox Signaling

Cysteine residues in proteins act as critical redox switches. Their oxidation state can alter protein function, making cysteine a key player in cellular signaling pathways.

Cysteine_Signaling ROS Oxidative Signal (e.g., H₂O₂) Protein_SH Protein-Cys (Reduced, -SH) [ ACTIVE ] ROS->Protein_SH Oxidation Protein_SOH Protein-Cys (Oxidized, -SOH) [ INACTIVE / MODIFIED ] Protein_SH->Protein_SOH Protein_SH->Protein_SOH Oxidation Protein_SOH->Protein_SH Reduction Reductant Cellular Reductants (e.g., Thioredoxin) Protein_SOH->Reductant Reduction Reductant->Protein_SH

Fig. 3: Role of cysteine oxidation as a reversible switch in signaling.

References

Inconsistent results with H-DL-Cys.HCl in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for H-DL-Cys.HCl (DL-Cysteine Hydrochloride). This resource is designed for researchers, scientists, and drug development professionals to address common issues and inconsistencies encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Why are my aqueous solutions of this compound unstable?

A1: The primary cause of instability is the oxidation of the thiol group (-SH) in cysteine.[1][2] In the presence of oxygen, especially at neutral or alkaline pH, two cysteine molecules can oxidize to form a disulfide bond, creating cystine.[2][3][4][5] This process can be accelerated by the presence of heavy metal ions like iron and copper.[2][3]

Q2: A precipitate has formed in my this compound stock solution. What is it?

A2: The precipitate is most likely cystine, the oxidized dimer of cysteine.[6][7] Cystine is significantly less soluble in water than cysteine hydrochloride and will precipitate out of the solution as it forms.[7][8]

Q3: How does pH impact the stability and solubility of this compound?

A3: this compound is most stable and soluble in acidic conditions (pH 1-2.5).[3][9][10][11] As the pH increases towards neutral and alkaline, the thiol group becomes deprotonated, making it highly reactive and susceptible to rapid oxidation.[1][3] Alkaline solutions of cysteine can degrade very quickly.[1]

Q4: What is the best way to store this compound powder and its solutions?

A4: The solid powder should be stored in a well-closed container at room temperature (10-30°C), protected from light and moisture.[2][3] Aqueous stock solutions are significantly less stable.[12] It is highly recommended to prepare solutions fresh for each experiment.[7] If short-term storage is necessary, use an acidic, oxygen-free buffer, store at 4°C for no more than a week, or freeze single-use aliquots at -80°C to prevent degradation from freeze-thaw cycles.[12]

Q5: I'm adding this compound to my cell culture medium and seeing inconsistent results. Why?

A5: Cell culture media are typically buffered at a neutral pH (around 7.4), which promotes the rapid oxidation of cysteine to cystine.[4] This conversion changes the availability of the amino acid to the cells and can introduce oxidative stress.[13] The interaction of cysteine with metal ions in the medium can also generate free radicals, potentially leading to cellular toxicity and inconsistent results.

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter.

Issue 1: Solution is Cloudy or Contains a Precipitate

Question: I prepared a stock solution of this compound in water, but it has become cloudy or a white precipitate has formed upon storage. What should I do?

Answer:

This is a classic sign of cysteine oxidation into the less soluble cystine.[6][7]

Immediate Actions & Solutions:

  • Confirm Oxidation: To confirm the precipitate is cystine, you can try adding a small amount of a reducing agent like Dithiothreitol (DTT). If the precipitate redissolves, it confirms it was cystine. Note that this solution should only be used for analytical purposes and not for long-term storage or in cell culture, as the DTT will also degrade and may interfere with your experiment.[7]

  • Prepare Fresh Solution: The most reliable solution is to discard the old stock and prepare a fresh solution immediately before use.[7]

  • Adjust pH: Prepare your stock solution in an acidic buffer or sterile water adjusted to a pH between 1 and 2.5 with HCl.[9][10] This significantly slows the rate of oxidation.[11]

  • Degas Solvents: To minimize dissolved oxygen, use solvents that have been degassed by sonication, sparging with an inert gas like nitrogen or argon, or by autoclaving.[11][12]

Issue 2: High Variability in Cell-Based Assays

Question: My cell viability and other assay readouts are highly variable between experiments using this compound. What could be the cause?

Answer:

Variability often stems from the instability of cysteine in the neutral pH environment of cell culture media.

Potential Causes & Solutions:

  • Cysteine Degradation: At pH ~7.4, cysteine rapidly oxidizes, depleting the intended supplement and forming cystine. The ratio of cysteine to cystine in your media can change over time, affecting cellular uptake and metabolism.

    • Solution: Add freshly prepared this compound solution to the media immediately before treating the cells. Minimize the time the supplemented media sits before use.

  • Oxidative Stress: The oxidation process itself, especially when catalyzed by metal ions (e.g., copper, iron) present in media, can generate reactive oxygen species (ROS) that are toxic to cells.

    • Solution: Ensure high-purity water and reagents are used. If possible, use a chelating agent to sequester metal ions, or switch to a medium with a lower metal content if your cell type allows.

  • pH Shift: this compound is acidic. Adding a concentrated, unbuffered stock solution can lower the pH of your culture medium, affecting cell health.

    • Solution: Buffer your stock solution or adjust the pH of the final culture medium back to the optimal physiological range after adding the cysteine solution.

Data Presentation

Table 1: Solubility of Cysteine Hydrochloride
SolventSolubilityNotesCitation(s)
Water50 mg/mLYields a clear, colorless solution. Solubility is highest at acidic pH.[10][14][15]
Ethanol~10 mg/mLSignificantly less soluble than in water.[10]
AcetoneInsolubleCysteine HCl is generally considered insoluble in acetone.[10]
Table 2: Key Factors Affecting this compound Stability in Aqueous Solution
FactorEffect on StabilityRecommendationsCitation(s)
pH Highly unstable at neutral or alkaline pH. Relatively stable at acidic pH (1-2.5).Prepare and store solutions in acidic conditions.[1][3][9][11]
Oxygen Promotes rapid oxidation to cystine.Use degassed solvents. Purge vials with inert gas (N₂ or Ar).[3][4][12]
Metal Ions (Fe, Cu) Catalyze the oxidation reaction.Use high-purity water and reagents. Consider chelating agents if necessary.[2][3]
Temperature Higher temperatures can accelerate degradation.Store stock solutions at 4°C (short-term) or -80°C (aliquots).[12]
Light Light-sensitive.Store powder and solutions protected from light.[2][9]

Experimental Protocols

Protocol: Preparation of a Stabilized this compound Stock Solution (100 mM)

This protocol outlines the steps for preparing an this compound stock solution with enhanced stability for short-term use.

Materials:

  • This compound powder (MW: 157.62 g/mol )

  • High-purity, sterile water (e.g., Milli-Q or WFI)

  • Sterile 2N Hydrochloric Acid (HCl)

  • Sterile, conical tubes or vials

  • Sterile filters (0.22 µm)

Procedure:

  • Prepare Solvent: Before use, degas the sterile water by sparging with nitrogen or argon gas for 15-20 minutes to remove dissolved oxygen.

  • Weigh Compound: In a sterile environment (e.g., laminar flow hood), accurately weigh 1.576 g of this compound powder for a final volume of 100 mL.

  • Dissolution: Add the powder to approximately 80 mL of the degassed sterile water in a sterile container. Mix gently by swirling. The solution will be acidic.

  • pH Adjustment (Optional but Recommended): Check the pH. If necessary, add sterile 2N HCl dropwise to adjust the pH to between 1.0 and 2.5. This ensures maximum stability.[9]

  • Final Volume: Adjust the final volume to 100 mL with the degassed sterile water.

  • Sterilization: Sterilize the solution by passing it through a 0.22 µm sterile filter into a sterile, light-protected container.

  • Storage:

    • Best Practice: Use the solution immediately.

    • Short-Term: If immediate use is not possible, purge the headspace of the container with nitrogen or argon, seal tightly, and store at 4°C for up to one week.[12]

    • Longer-Term: For longer storage, dispense into single-use aliquots, purge with inert gas, and store at -80°C. Avoid repeated freeze-thaw cycles.[12]

Visualizations

Diagrams of Workflows and Pathways

G cluster_0 Troubleshooting Workflow: this compound Precipitation start Precipitate observed in This compound solution q1 Was the solution prepared fresh? start->q1 sol1 Discard and prepare a fresh solution immediately before use q1->sol1 No q2 What was the pH of the solvent? q1->q2 Yes sol3 Cause is likely oxidation to insoluble cystine. Implement preventative measures. sol1->sol3 sol2 Prepare solution in acidic (pH 1-2.5) and degassed solvent q2->sol2 Neutral / Alkaline q2->sol3 Acidic sol2->sol3

Caption: Troubleshooting workflow for precipitation in this compound solutions.

G cluster_1 Oxidation Pathway of Cysteine cys1 Cysteine (HS-CH₂-CH(NH₂)-COOH) oxidation Oxidation (+ O₂) (- 2H⁺, -2e⁻) cys1->oxidation cys2 Cysteine (HS-CH₂-CH(NH₂)-COOH) cys2->oxidation cystine Cystine (Disulfide Bond Forms) oxidation->cystine

Caption: Simplified oxidation pathway of two cysteine molecules to one cystine molecule.

G cluster_2 Recommended Experimental Workflow A 1. Weigh this compound in sterile environment B 2. Dissolve in degassed, acidic (pH 1-2.5) solvent A->B C 3. Sterile filter (0.22 µm) B->C D 4. Use Immediately in Experiment C->D E 5. (Alternative) Aliquot, purge with inert gas, and store at -80°C C->E

Caption: Recommended workflow for preparing and using this compound solutions.

References

Technical Support Center: Filter Sterilization of H-DL-Cys.HCl Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the filter sterilization of H-DL-Cysteine hydrochloride (H-DL-Cys.HCl) solutions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the preparation of sterile cysteine solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when preparing sterile this compound solutions?

The main challenge is the oxidation of the thiol group (-SH) in cysteine to form a disulfide bond with another cysteine molecule, creating cystine.[1] Cystine is significantly less soluble than cysteine and can precipitate out of solution. This oxidation is accelerated by exposure to oxygen, neutral or alkaline pH, and the presence of heavy metal ions like copper and iron.[2][3]

Q2: What is the recommended method for sterilizing this compound solutions?

Filter sterilization using a 0.22 µm or smaller pore size membrane filter is a common and effective method. However, for some applications, autoclaving (steam sterilization) at 121°C for 20 minutes can also be a viable option for L-Cysteine hydrochloride solutions.[4][5] The choice between filtration and autoclaving may depend on the specific experimental requirements and the presence of other heat-labile components.

Q3: How can I improve the stability of my this compound solution during and after sterilization?

To enhance stability and prevent oxidation, it is crucial to maintain an acidic pH. Aqueous solutions of L-cysteine hydrochloride are significantly more stable in acidic conditions (pH 1.0-2.5).[6][7] Preparing the solution in sterile, oxygen-free water or buffers can also minimize degradation.[1] If possible, purging the solution and the headspace of the storage container with an inert gas like nitrogen or argon is recommended.[1]

Q4: How should I store my sterile this compound solution?

Cysteine solutions are less stable than the solid form and should ideally be used immediately after preparation.[1] For short-term storage, refrigeration at 4°C for no longer than a week is advisable. For longer-term storage, prepare single-use aliquots and store them at -80°C to prevent degradation from repeated freeze-thaw cycles.[1]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Precipitate forms in the solution after filtration. Oxidation of cysteine to the less soluble cystine.- Ensure the pH of your solution is acidic (pH 1.0-2.5) before filtration.[7] - Use deoxygenated water or buffer to prepare your solution.[1] - Work quickly to minimize exposure to atmospheric oxygen.
Clogging of the filter membrane during sterilization. - High concentration of the this compound solution. - Presence of undissolved particles. - Precipitation of cystine during filtration.- Ensure the this compound is fully dissolved before filtration. Gentle warming may aid dissolution, but avoid excessive heat which can accelerate oxidation.[8] - Consider pre-filtration with a larger pore size filter if particulates are present. - Maintain an acidic pH to prevent cystine precipitation.
Loss of potency or unexpected experimental results. - Degradation of cysteine due to oxidation. - Adsorption of cysteine to the filter membrane.- Prepare fresh solutions for critical applications.[1] - Choose a filter membrane with low protein/molecule binding properties, such as PES or a hydrophilic PVDF.[9][10]
Contamination in the final sterile solution. - Improper aseptic technique. - Compromised filter integrity.- Review and adhere to strict aseptic techniques during solution preparation and filtration.[11] - Use a pre-sterilized, integrity-tested filter unit.

Recommended Filter Membranes for Acidic this compound Solutions

For filtering acidic solutions of this compound, it is important to use acid-resistant membrane filters.[9] The following table summarizes the characteristics of suitable filter membranes.

Membrane Type Key Characteristics Considerations
Polyethersulfone (PES) Very low protein binding, low extractables, and fast flow rates.[10]Recommended for filtering cell culture media and other solutions where low protein binding is critical.[10]
Polytetrafluoroethylene (PTFE) High chemical resistance, suitable for aggressive chemicals.[10]Hydrophobic PTFE membranes must be pre-wetted with a solvent like ethanol before filtering aqueous solutions.[10]
Polyvinylidene Fluoride (PVDF) Low protein binding and good chemical compatibility.Hydrophilic PVDF is suitable for aqueous solutions.
Cellulose Acetate (CA) Very low protein binding affinity.[10]May contain wetting agents that can be removed by pre-rinsing with sterile water.[10]

Experimental Protocol: Filter Sterilization of this compound

This protocol outlines the key steps for preparing a sterile this compound solution.

  • Preparation of Materials:

    • This compound powder

    • Sterile, deoxygenated water or an appropriate acidic buffer (e.g., HCl solution to achieve a final pH of 1.0-2.5)

    • Sterile glassware

    • Sterile, individually wrapped syringe or filtration unit with a 0.22 µm acid-resistant membrane filter (e.g., PES, hydrophilic PVDF)

    • Sterile collection vessel

  • Solution Preparation (under aseptic conditions, e.g., in a laminar flow hood): a. Weigh the desired amount of this compound powder. b. In the laminar flow hood, dissolve the powder in the sterile, deoxygenated solvent. c. If using water, adjust the pH to between 1.0 and 2.5 using a sterile HCl solution to ensure clarity and stability.[7] d. Gently agitate the solution until the this compound is completely dissolved.

  • Filter Sterilization: a. Aseptically attach the sterile syringe to the filter unit. b. Draw the prepared this compound solution into the syringe. c. Attach the filter unit to the syringe. d. Carefully dispense the solution through the filter into the sterile collection vessel. Apply steady pressure to the syringe plunger. e. Once filtration is complete, cap the sterile collection vessel immediately.

  • Storage: a. For immediate use, proceed with your experiment. b. For short-term storage, store at 4°C for up to one week. c. For long-term storage, create single-use aliquots and store at -80°C.[1]

Troubleshooting Workflow

G start Start: Filter Sterilizing This compound Solution check_precipitate Is there a precipitate after filtration? start->check_precipitate check_pH Is the solution pH between 1.0 and 2.5? check_precipitate->check_pH Yes check_filter_clog Is the filter clogging? check_precipitate->check_filter_clog No adjust_pH Adjust pH to 1.0-2.5 with sterile HCl check_pH->adjust_pH No use_deoxygenated Use deoxygenated solvent and minimize air exposure check_pH->use_deoxygenated Yes adjust_pH->check_precipitate fail Issue Persists: Consult Senior Staff or Technical Services use_deoxygenated->fail ensure_dissolved Ensure complete dissolution before filtering check_filter_clog->ensure_dissolved Yes check_potency Are there issues with potency or unexpected results? check_filter_clog->check_potency No prefilter Consider pre-filtration with a larger pore size filter ensure_dissolved->prefilter prefilter->fail low_binding_filter Use a low protein-binding filter (e.g., PES, PVDF) check_potency->low_binding_filter Yes check_contamination Is there evidence of microbial contamination? check_potency->check_contamination No prepare_fresh Prepare fresh solution immediately before use low_binding_filter->prepare_fresh prepare_fresh->fail aseptic_technique Review and improve aseptic technique check_contamination->aseptic_technique Yes success Successful Sterile Solution check_contamination->success No filter_integrity Ensure filter integrity (use pre-sterilized, intact unit) aseptic_technique->filter_integrity filter_integrity->fail

Caption: Troubleshooting flowchart for filter sterilizing this compound solutions.

References

Technical Support Center: H-DL-Cys.HCl in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for the preparation and pH adjustment of H-DL-Cys.HCl solutions for use in cell culture.

Frequently Asked Questions (FAQs)

Q1: Why is the pH of my this compound solution so low?

A1: this compound is the hydrochloride salt of DL-cysteine. In solution, it dissociates, releasing hydrochloric acid, which results in a highly acidic pH. A 1% solution in water can have a pH between 1.5 and 2.0.[1] This acidic nature is beneficial for the stability of the cysteine in the stock solution.[1][2]

Q2: My this compound solution is cloudy/has a precipitate after pH adjustment. What happened?

A2: Cloudiness or precipitation after increasing the pH of a cysteine solution is typically due to the oxidation of cysteine to cystine.[3] Cysteine is readily oxidized in neutral or alkaline solutions, a process accelerated by oxygen and metal ions.[1] The resulting L-cystine is significantly less soluble at a neutral pH, causing it to precipitate out of solution.[3][4][5]

Q3: What is the recommended final concentration of L-cysteine in mammalian cell culture media?

A3: The concentration of L-cysteine can vary depending on the specific medium formulation. For example, Dulbecco's Modified Eagle's Medium (DMEM) contains 48 mg/L of L-cysteine.[6] It is crucial to consult your specific media formulation to determine the appropriate final concentration.

Q4: How should I store my this compound stock solution?

A4: Stock solutions of cysteine are most stable at an acidic pH.[1][7] It is recommended to prepare fresh solutions for each use. If storage is necessary, filter-sterilize the acidic stock solution and store it in small, single-use aliquots at -20°C to minimize oxidation.[3] Avoid repeated freeze-thaw cycles.

Q5: Are there alternatives to this compound with better solubility?

A5: Yes, due to the solubility and stability challenges with cysteine and cystine, more soluble derivatives have been developed.[4] One such alternative is cQrex® KC, a highly soluble and chemically defined peptide that serves as a source of L-cystine.[8] These alternatives can be beneficial for formulating concentrated, pH-neutral media.[8]

Troubleshooting Guide

Issue: Precipitation During or After pH Adjustment

This is the most common issue when preparing this compound solutions for cell culture. The primary cause is the oxidation of cysteine to the poorly soluble cystine at neutral to alkaline pH.

Potential Cause Explanation Recommended Solution
Oxidation to Cystine At pH values approaching neutral (typical for cell culture media), the thiol group of cysteine is more susceptible to oxidation, forming disulfide bonds to create cystine. Cystine has very low solubility at neutral pH.[3][4]Prepare the cysteine solution fresh immediately before use. Add the adjusted solution to the media shortly before it is added to the cells. Minimize exposure to air by keeping containers sealed.
High Final Concentration The desired final concentration of cysteine in the media may exceed the solubility limit of cystine if a significant portion oxidizes.Add the cysteine solution to the final volume of media in a dropwise manner while gently stirring to ensure rapid and even dispersal. Avoid creating a localized high concentration.
Temperature of Media Adding a cold cysteine solution to warmer media can sometimes affect solubility and reaction kinetics.It is generally recommended to bring all components to their temperature of use (e.g., 37°C for media) before mixing. However, be aware that higher temperatures can also increase the rate of oxidation.
Presence of Metal Ions Metal ions, such as copper and iron, can catalyze the oxidation of cysteine.[1]Use high-purity, cell-culture grade water and reagents to minimize metal ion contamination.

Experimental Protocols

Protocol 1: Preparation and pH Adjustment of a 100x this compound Stock Solution

This protocol provides a method for preparing a concentrated stock solution and adjusting its pH for addition to cell culture media.

Materials:

  • This compound powder

  • Cell-culture grade water

  • 1 M Sodium Hydroxide (NaOH), sterile

  • Sterile 0.22 µm syringe filter

  • Sterile conical tubes

Procedure:

  • Prepare a 100x Stock Solution:

    • Calculate the required mass of this compound for your desired final concentration. For example, for a final concentration of 48 mg/L, a 100x stock would be 4800 mg/L or 4.8 g/L.

    • Weigh the this compound powder and dissolve it in cell-culture grade water (e.g., 4.8 g in 1 L of water). This initial solution will be highly acidic (pH ~1.5-2.0).

  • pH Adjustment:

    • Place the solution in a sterile environment (e.g., a laminar flow hood).

    • While gently stirring, slowly add 1 M NaOH dropwise to the solution.

    • Monitor the pH continuously with a calibrated pH meter.

    • Crucially, do not adjust the pH of the concentrated stock all the way to 7.4. This will cause immediate precipitation. Instead, add it as an acidic concentrate to the final volume of buffered media, which will neutralize the acid. If a pH adjustment of the stock is necessary for your application, adjust cautiously and be aware of the high risk of precipitation.

  • Sterilization and Use:

    • Immediately after preparation, sterilize the solution by passing it through a 0.22 µm syringe filter.

    • Add the required volume of the 100x stock solution to your final volume of cell culture medium. The buffering capacity of the medium should bring the final pH into the desired physiological range.

    • Verify the final pH of the supplemented medium before use.

Visual Guides

Experimental Workflow for this compound Solution Preparation

G cluster_prep Solution Preparation cluster_adjust Addition to Media weigh 1. Weigh this compound dissolve 2. Dissolve in Water (Solution is Acidic) weigh->dissolve filter 3. Filter Sterilize (0.22 µm filter) dissolve->filter Immediate Processing add 4. Add to Buffered Cell Culture Media filter->add verify 5. Verify Final pH of Media add->verify

Caption: Workflow for preparing and adding this compound to cell culture media.

Troubleshooting Logic for Precipitation Issues

G start Precipitate Observed in Cysteine Solution/Media check_ph Was pH adjusted to neutral/alkaline? start->check_ph oxidation Likely Cause: Oxidation to insoluble Cystine check_ph->oxidation Yes check_addition How was it added to the media? check_ph->check_addition No check_fresh Was the solution prepared fresh? oxidation->check_fresh use_fresh Action: Prepare solution immediately before use. check_fresh->use_fresh No check_fresh->check_addition Yes add_dropwise Action: Add dropwise to final volume with stirring. check_addition->add_dropwise Rapidly/Concentrated

Caption: Decision tree for troubleshooting precipitation of this compound solutions.

References

Technical Support Center: Troubleshooting H-DL-Cys.HCl Interference in Experimental Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with H-DL-Cys.HCl (DL-Cysteine hydrochloride) in their experimental assays. The inherent reducing potential and the presence of a reactive thiol group in cysteine can lead to significant interference in various biochemical and cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in experiments?

This compound is a hydrochloride salt of the amino acid cysteine. It is often used in research for its antioxidant properties, as a component of cell culture media, and in studies involving protein structure and function due to its role in disulfide bond formation.[1][2] Its hydrochloride form enhances its stability and solubility.[2]

Q2: What are the primary chemical properties of this compound that can cause assay interference?

The primary sources of interference from this compound are:

  • Reducing Potential: The thiol (-SH) group in cysteine is a potent reducing agent.[1][3] This property can interfere with assays that rely on redox reactions, where it can non-enzymatically reduce assay reagents.

  • Thiol Group Reactivity: The thiol group is highly nucleophilic and can react with various molecules, including forming disulfide bonds with other thiols or reacting with electrophilic compounds in the assay mixture.[4]

Troubleshooting Guides

Issue 1: Inaccurate Protein Quantification

Symptom: You are measuring the concentration of a protein sample containing this compound and obtaining unexpectedly high or variable readings.

Cause: this compound is a known interfering substance in copper-based protein assays like the Bicinchoninic Acid (BCA) assay. The thiol group in cysteine can reduce Cu²⁺ to Cu¹⁺, the same reaction that is central to the detection of the peptide backbone in the BCA assay. This leads to a false-positive signal and an overestimation of the protein concentration.[1][4][5]

Troubleshooting Workflow:

start Inaccurate Protein Quantification check_assay Identify Protein Assay Method start->check_assay bca_lowry BCA or Lowry Assay? check_assay->bca_lowry bradford Bradford Assay? check_assay->bradford interference High Likelihood of This compound Interference bca_lowry->interference Yes end_investigate Investigate Other Interfering Substances bca_lowry->end_investigate No no_interference Low Likelihood of Direct Interference bradford->no_interference Yes bradford->end_investigate No solution1 Switch to Bradford Assay interference->solution1 solution2 Remove this compound (Precipitation/Dialysis) interference->solution2 no_interference->end_investigate end_good Accurate Quantification solution1->end_good solution2->end_good

Figure 1: Troubleshooting workflow for inaccurate protein quantification.

Solutions:

  • Recommended: Switch to a compatible protein assay. The Bradford assay is a suitable alternative as it is based on the binding of Coomassie dye to proteins and is not affected by reducing agents like this compound.[6][7]

  • Alternative: If switching assays is not feasible, this compound can be removed from the sample prior to quantification using methods like protein precipitation (e.g., with acetone or trichloroacetic acid) or dialysis.[8][9]

Quantitative Data on Interference:

Assay TypeInterfering SubstanceTypical Concentration Causing InterferenceEffect on Reading
BCA Assay Reducing Agents (e.g., DTT, Cysteine)≥ 1 mMOverestimation
Lowry Assay Reducing Agents, Thiols≥ 0.5 mMOverestimation
Bradford Assay Reducing Agents (e.g., DTT, Cysteine)Generally compatible up to 1MMinimal

Experimental Protocol: Bradford Protein Assay

  • Reagent Preparation: Prepare Bradford reagent by dissolving 100 mg of Coomassie Brilliant Blue G-250 in 50 mL of 95% ethanol. Add 100 mL of 85% (w/v) phosphoric acid. Once the dye has completely dissolved, dilute the solution to 1 L with deionized water. Filter the reagent and store it in a dark bottle at room temperature.[10]

  • Standard Curve Preparation: Prepare a series of protein standards of known concentrations (e.g., using Bovine Serum Albumin - BSA) ranging from 125 to 1500 µg/mL.

  • Sample Preparation: Dilute your unknown protein samples to fall within the range of the standard curve.

  • Assay Procedure:

    • Pipette 10 µL of each standard and unknown sample into separate microplate wells.

    • Add 200 µL of Bradford reagent to each well.

    • Incubate at room temperature for 5-10 minutes.

  • Measurement: Measure the absorbance at 595 nm using a microplate reader.

  • Calculation: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the equation of the line to calculate the concentration of your unknown samples.[4][11]

Issue 2: False Positives in Cell Viability Assays

Symptom: You are testing the effect of this compound on cell viability using an MTT, MTS, XTT, or alamarBlue (resazurin) assay and observe an apparent increase in cell viability, even at high concentrations that might be expected to be cytotoxic.

Cause: These assays rely on the reduction of a chromogenic or fluorogenic substrate by metabolically active cells. This compound, being a potent antioxidant and reducing agent, can directly reduce the assay reagents (MTT, MTS, XTT, resazurin) in a cell-free manner.[12][13][14] This leads to a color or fluorescence change that is independent of cell viability, resulting in a false-positive signal.[3][15]

Troubleshooting Workflow:

start False Positive Cell Viability check_assay Identify Viability Assay Method start->check_assay redox_assay MTT, MTS, XTT, or alamarBlue? check_assay->redox_assay other_assay Other Assay? check_assay->other_assay interference High Likelihood of Direct Reagent Reduction redox_assay->interference Yes end_investigate Investigate Other Cellular Effects redox_assay->end_investigate No no_interference Low Likelihood of Direct Interference other_assay->no_interference Yes other_assay->end_investigate No solution1 Run Cell-Free Control interference->solution1 no_interference->end_investigate solution2 Switch to Non-Redox Based Assay (SRB, ATP-based) solution1->solution2 If Interference Confirmed end_good Accurate Viability Data solution2->end_good

Figure 2: Troubleshooting workflow for false-positive cell viability results.

Solutions:

  • Confirm Interference: Run a cell-free control by adding this compound at the same concentrations used in your experiment to the assay medium without cells. If you observe a color or fluorescence change, this confirms direct interference.

  • Switch to a Non-Redox Based Assay:

    • Sulforhodamine B (SRB) Assay: This assay is based on the staining of total cellular protein and is not affected by the reducing properties of this compound.[3]

    • ATP-based Assays (e.g., CellTiter-Glo®): These assays measure the level of ATP, which is an indicator of metabolically active cells. This method is generally not susceptible to interference from reducing agents.[14][16]

Quantitative Data on Interference:

Assay TypeInterfering SubstanceTypical Concentration Causing InterferenceEffect on Reading
MTT/MTS/XTT Antioxidants, Reducing AgentsVaries by compound, can be in the µM rangeFalse positive (increased viability)
alamarBlue (Resazurin) Reducing AgentsVaries by compoundFalse positive (increased viability)
SRB Assay Reducing AgentsGenerally compatibleMinimal
ATP-based Assays Reducing AgentsGenerally compatibleMinimal

Experimental Protocol: Sulforhodamine B (SRB) Assay

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat them with your desired concentrations of this compound for the appropriate duration.

  • Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with deionized water and allow them to air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.

  • Measurement: Measure the absorbance at 510-570 nm using a microplate reader.[1][5][12]

Experimental Protocol: ATP-based Assay (e.g., CellTiter-Glo®)

  • Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with this compound.

  • Reagent Addition: Equilibrate the plate to room temperature. Add a volume of the ATP assay reagent equal to the volume of culture medium in each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Measure the luminescence using a luminometer.[2][14][15]

Issue 3: Variable Results in Enzyme Activity Assays

Symptom: You are studying an enzyme and find that the presence of this compound in your reaction mixture leads to inconsistent or inhibited enzyme activity.

Cause: The thiol group of this compound can interfere with enzyme activity through several mechanisms:

  • Direct Interaction with the Enzyme: Cysteine can form disulfide bonds with cysteine residues in the enzyme, potentially altering its conformation and activity.

  • Interaction with Substrates or Cofactors: this compound can react with certain substrates or metal cofactors that are essential for enzyme function.

  • Interference with Detection Method: If the assay's detection method is based on a redox reaction (e.g., using a peroxidase-coupled system), the reducing power of this compound can interfere with the signal generation.[17][18]

Troubleshooting Workflow:

start Variable Enzyme Activity check_assay Analyze Assay Components and Detection Method start->check_assay redox_detection Redox-Based Detection? check_assay->redox_detection thiol_enzyme Enzyme Contains Critical Cysteines? check_assay->thiol_enzyme interference_detection Interference with Detection Signal redox_detection->interference_detection Yes end_investigate Investigate Other Inhibitory Mechanisms redox_detection->end_investigate No interference_enzyme Direct Enzyme Interaction thiol_enzyme->interference_enzyme Yes thiol_enzyme->end_investigate No solution1 Run No-Enzyme Control with this compound interference_detection->solution1 solution3 Change Detection Method interference_detection->solution3 solution2 Use a Thiol-Blocking Agent (e.g., NEM) interference_enzyme->solution2 end_good Accurate Enzyme Kinetics solution1->end_good solution2->end_good solution3->end_good

References

Best practices for long-term storage of H-DL-Cys.HCl solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of H-DL-Cys.HCl solutions. Find troubleshooting guidance and answers to frequently asked questions to ensure the stability and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound instability in solution?

The primary cause of instability is the oxidation of the thiol group (-SH) in the cysteine molecule. This oxidation leads to the formation of a disulfide bond with another cysteine molecule, creating cystine.[1][2] Cystine is significantly less soluble in aqueous solutions and can precipitate over time, leading to a decrease in the concentration of active this compound and potentially causing inconsistent experimental results.[3]

Q2: What are the ideal storage temperatures for this compound solutions?

For long-term storage, it is highly recommended to store this compound solutions at -80°C.[1] To avoid the detrimental effects of repeated freeze-thaw cycles, solutions should be aliquoted into single-use vials before freezing.[1] For short-term storage, refrigeration at 4°C is acceptable for up to one week.[1]

Q3: How does pH affect the stability of this compound solutions?

The pH of the solution plays a critical role in its stability. Acidic conditions (pH 1.0-2.5) significantly enhance stability by keeping the thiol group protonated, which makes it less susceptible to oxidation.[4][5] Conversely, neutral or alkaline pH levels accelerate the oxidation process.[6][7]

Q4: What are the recommended solvents for preparing this compound solutions?

Sterile, oxygen-free water or buffers are the recommended solvents for dissolving this compound.[1] It is crucial to use de-gassed solvents to minimize the presence of dissolved oxygen, which can promote oxidation.[2] If the compound is part of a larger molecule with poor aqueous solubility, a small amount of an organic solvent like DMSO can be used initially, followed by dilution with an aqueous buffer.[1]

Q5: Are there any additives that can improve the long-term stability of this compound solutions?

Yes, certain additives can help stabilize this compound solutions. Antioxidants such as ascorbic acid and potassium metabisulfite have been studied for their ability to inhibit oxidation.[8] Additionally, a patented formulation suggests that a combination of a polyvalent alcohol (like glycerin or propylene glycol) and magnesium ascorbyl phosphate can provide long-term stability in a liquid state.[9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitate formation in the solution. The precipitate is likely cystine, the oxidation product of cysteine, which has lower solubility.[3]Prepare fresh solutions before each experiment. If using a frozen stock, use a fresh, single-use aliquot. To confirm if the precipitate is cystine, the addition of a reducing agent like DTT may redissolve it, though this is not recommended for preserving the original solution.[3]
Inconsistent or non-reproducible experimental results. This is often due to the degradation of the this compound stock solution over time.Always prepare fresh solutions for critical experiments.[1] If a stock solution must be used, ensure it has been stored properly in single-use aliquots at -80°C and that a fresh aliquot is used for each experiment.[1]
Rapid degradation of the solution even when stored at low temperatures. The presence of oxygen in the solvent or headspace of the vial can accelerate oxidation.[2] Contamination with metal ions can also catalyze the oxidation process.[2]Use de-gassed, oxygen-free solvents for solution preparation.[1] Purge the headspace of the storage vial with an inert gas like nitrogen or argon before sealing.[1] Use high-purity water and reagents to avoid metal ion contamination.

Quantitative Data on Stability

The stability of this compound solutions is highly dependent on the storage conditions. The following table provides an overview of expected stability based on available data for cysteine solutions. For critical applications, it is recommended to perform your own stability studies.

Storage ConditionFormExpected Stability (Time to >95% Purity)Primary Degradation Product
-80°C, desiccated, dark, under ArgonSolid (Lyophilized)> 1 yearNegligible
-20°C, desiccated, darkSolid (Lyophilized)MonthsCystine (slow formation)
Room Temperature (20-25°C), exposed to air and lightSolid (Lyophilized)Days to WeeksCystine and other oxides
4°C, in aqueous buffer (pH 7)Solution< 1 weekCystine
-80°C, in aqueous buffer (pH 7), single-use aliquotsSolutionMonthsCystine (minimal)

Experimental Protocols

Protocol for Assessing the Stability of this compound Solution

This protocol outlines a method to determine the stability of this compound solutions under various storage conditions using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

1. Solution Preparation:

  • Allow the lyophilized this compound to equilibrate to room temperature in a desiccator.

  • Prepare a stock solution (e.g., 10 mM) in an appropriate oxygen-free buffer (e.g., phosphate buffer, pH 7.0, or an acidic buffer for comparison).

  • Divide the stock solution into multiple aliquots in low-protein-binding tubes.

2. Storage Conditions:

  • Store aliquots under the different conditions to be tested (e.g., 4°C, -20°C, -80°C, room temperature, exposure to light vs. dark).

3. Time Points:

  • Establish a timeline for analysis (e.g., T=0, 24h, 48h, 1 week, 1 month).

4. Analysis:

  • At each time point, analyze an aliquot from each storage condition using RP-HPLC with UV or mass spectrometric detection.

  • A suitable mobile phase can be a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Monitor the peak area of this compound and the appearance of any new peaks, particularly the peak corresponding to the cystine dimer.

5. Data Evaluation:

  • Calculate the percentage of remaining this compound at each time point relative to the T=0 sample.

  • Plot the percentage of intact this compound versus time for each storage condition to determine the degradation rate.

Visualizations

cluster_workflow Recommended Workflow for this compound Solution Preparation and Storage A Start: Solid this compound B Equilibrate to Room Temperature in a Desiccator A->B C Dissolve in De-gassed, Oxygen-Free Solvent B->C D Aliquot into Single-Use Vials C->D E Purge Headspace with Inert Gas (N2 or Ar) D->E F Store at -80°C for Long-Term Storage E->F Long-Term G Store at 4°C for Short-Term Storage (<1 week) E->G Short-Term H Use a Fresh Aliquot for Each Experiment F->H G->H

Caption: Recommended workflow for the preparation and storage of this compound solutions.

cluster_degradation Primary Degradation Pathway of Cysteine Cys1 Cysteine (R-SH) Oxidation Oxidation (Loss of 2H) Cys1->Oxidation Cys2 Cysteine (R-SH) Cys2->Oxidation Cystine Cystine (R-S-S-R) Oxidation->Cystine

References

Validation & Comparative

A Comparative Guide to H-DL-Cys.HCl and L-Cysteine for NMDA Receptor Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of H-DL-Cysteine hydrochloride (H-DL-Cys.HCl) and L-Cysteine for use in N-methyl-D-aspartate (NMDA) receptor research. This document synthesizes experimental data to highlight the distinct pharmacological profiles of these two compounds, aiding researchers in selecting the appropriate agent for their specific experimental needs.

Introduction to NMDA Receptor Modulation by Cysteine Isomers

The NMDA receptor, a key player in synaptic plasticity and neuronal function, is subject to complex modulation. Cysteine, an amino acid containing a thiol group, has emerged as a significant endogenous modulator of NMDA receptor activity. Its effects are primarily mediated through interaction with redox-sensitive cysteine residues on the receptor subunits, influencing ion channel gating and calcium influx.[1][2][3][4]

L-Cysteine, the naturally occurring isomer, has been shown to potentiate NMDA receptor currents and can also exhibit excitotoxic properties at higher concentrations.[5] this compound, a racemic mixture, contains both L-Cysteine and D-Cysteine. While the effects of L-Cysteine are well-documented, the D-isomer has a distinct pharmacological profile, including a much lower affinity for the NMDA receptor co-agonist site compared to D-serine.[6] Therefore, the net effect of the racemic mixture on the NMDA receptor is a composite of the actions of both isomers.

Quantitative Comparison of Effects on NMDA Receptor Function

Direct comparative studies providing EC50 or IC50 values for this compound versus L-Cysteine on specific NMDA receptor subtypes are limited in the available literature. However, based on existing data for the individual isomers, a qualitative and semi-quantitative comparison can be made.

FeatureL-CysteineThis compound (Inferred from L- and D-isomer data)
Primary Mechanism of Action Allosteric modulation via redox-sensitive cysteine residues on NMDA receptor subunits (primarily NR1 and NR2A).[7][8]Mixed-action allosteric modulation. The L-isomer acts on redox sites, while the D-isomer has very low affinity for the co-agonist site.[6]
Effect on NMDA Receptor Current Potentiation of NMDA-evoked currents and enhancement of charge transfer.[9]Expected to be less potent in potentiating NMDA currents compared to pure L-Cysteine due to the presence of the less active D-isomer.
Effect on Ca2+ Influx Potentiates NMDA-evoked Ca2+ influx.[5]Likely potentiates Ca2+ influx, but to a lesser extent than an equimolar concentration of L-Cysteine.
Excitotoxicity Can induce NMDA-like excitotoxic neuronal death at higher concentrations.[5]Potentially lower excitotoxicity compared to L-Cysteine at equivalent total cysteine concentrations due to the lower activity of the D-isomer.
Reported Potency 1 mM L-Cysteine significantly enhances NMDA receptor charge transfer.[9] No definitive EC50 is consistently reported, and effects are modulatory.No direct data available. The presence of the D-isomer likely increases the concentration required to achieve the same level of potentiation as L-Cysteine.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Assessing NMDA Receptor Currents

This protocol is designed to measure NMDA receptor-mediated currents in cultured neurons or brain slices upon application of cysteine isomers.

Materials:

  • Recording Chamber

  • Micromanipulators

  • Patch-clamp amplifier and data acquisition system

  • Borosilicate glass capillaries for patch pipettes

  • Artificial cerebrospinal fluid (aCSF)

  • Intracellular solution

  • L-Cysteine and this compound stock solutions

  • NMDA and glycine stock solutions

  • Pharmacological agents to block other channels (e.g., TTX, picrotoxin, CNQX)

Methodology:

  • Prepare aCSF and intracellular solutions and ensure they are at the correct pH and osmolarity.

  • Prepare acute brain slices or cultured neurons and place them in the recording chamber perfused with aCSF.

  • Pull patch pipettes from borosilicate glass and fill with intracellular solution. The pipette resistance should be 3-5 MΩ.

  • Establish a whole-cell patch-clamp configuration on a target neuron.

  • Voltage-clamp the neuron at a holding potential of -60 mV.

  • To isolate NMDA receptor currents, perfuse the slice with aCSF containing TTX (to block voltage-gated sodium channels), picrotoxin (to block GABAA receptors), and CNQX (to block AMPA/kainate receptors).

  • Apply a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to elicit a baseline NMDA receptor-mediated current.

  • After establishing a stable baseline, co-apply the NMDA/glycine solution with varying concentrations of L-Cysteine or this compound.

  • Record the changes in the amplitude and kinetics of the NMDA receptor current.

  • Analyze the data to determine the potentiation or inhibition of the NMDA current by the cysteine compounds.

G cluster_0 Preparation cluster_1 Recording cluster_2 Analysis Brain Slice / Cultured Neurons Brain Slice / Cultured Neurons Whole-Cell Configuration Whole-Cell Configuration Brain Slice / Cultured Neurons->Whole-Cell Configuration aCSF / Intracellular Solution aCSF / Intracellular Solution aCSF / Intracellular Solution->Whole-Cell Configuration Patch Pipette Patch Pipette Patch Pipette->Whole-Cell Configuration Voltage Clamp (-60 mV) Voltage Clamp (-60 mV) Whole-Cell Configuration->Voltage Clamp (-60 mV) Isolate NMDA Currents Isolate NMDA Currents Voltage Clamp (-60 mV)->Isolate NMDA Currents Apply Agonists + Cysteine Apply Agonists + Cysteine Isolate NMDA Currents->Apply Agonists + Cysteine Record Current Changes Record Current Changes Apply Agonists + Cysteine->Record Current Changes Data Analysis Data Analysis Record Current Changes->Data Analysis

Fig. 1: Workflow for Patch-Clamp Electrophysiology
Calcium Imaging to Measure NMDA Receptor-Mediated Calcium Influx

This protocol allows for the visualization and quantification of changes in intracellular calcium concentration following NMDA receptor activation and modulation by cysteine isomers.

Materials:

  • Fluorescence microscope with an imaging system

  • Cultured neurons on glass coverslips

  • Calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Hanks' Balanced Salt Solution (HBSS) or similar imaging buffer

  • L-Cysteine and this compound stock solutions

  • NMDA and glycine stock solutions

Methodology:

  • Culture neurons on glass coverslips suitable for imaging.

  • Load the cells with a calcium indicator dye according to the manufacturer's instructions. For example, incubate with Fura-2 AM (2-5 µM) for 30-45 minutes at 37°C.

  • Wash the cells with HBSS to remove excess dye and allow for de-esterification for at least 20 minutes.

  • Mount the coverslip in an imaging chamber on the microscope stage and perfuse with HBSS.

  • Acquire baseline fluorescence images. For Fura-2, this involves alternating excitation at 340 nm and 380 nm and recording the emission at 510 nm.

  • Stimulate the cells with a solution containing NMDA and glycine to establish a baseline calcium response.

  • Following washout and return to baseline, pre-incubate the cells with different concentrations of L-Cysteine or this compound for a short period before co-applying with NMDA and glycine.

  • Record the changes in intracellular calcium concentration.

  • Analyze the fluorescence ratio (F340/F380 for Fura-2) or intensity changes to quantify the calcium response and the modulatory effects of the cysteine compounds.

G cluster_0 Cell Preparation cluster_1 Imaging cluster_2 Data Analysis Culture Neurons Culture Neurons Load with Calcium Dye Load with Calcium Dye Culture Neurons->Load with Calcium Dye Wash and De-esterify Wash and De-esterify Load with Calcium Dye->Wash and De-esterify Mount on Microscope Mount on Microscope Wash and De-esterify->Mount on Microscope Acquire Baseline Fluorescence Acquire Baseline Fluorescence Mount on Microscope->Acquire Baseline Fluorescence Stimulate with Agonists +/- Cysteine Stimulate with Agonists +/- Cysteine Acquire Baseline Fluorescence->Stimulate with Agonists +/- Cysteine Record Fluorescence Changes Record Fluorescence Changes Stimulate with Agonists +/- Cysteine->Record Fluorescence Changes Quantify Calcium Response Quantify Calcium Response Record Fluorescence Changes->Quantify Calcium Response

Fig. 2: Workflow for Calcium Imaging

Signaling Pathways

NMDA Receptor Activation Signaling Cascade

Activation of the NMDA receptor by glutamate and a co-agonist (like glycine or D-serine) leads to the removal of a magnesium block from the ion channel, allowing for the influx of calcium. This increase in intracellular calcium acts as a second messenger, triggering a cascade of downstream signaling events.

G Glutamate Glutamate NMDA Receptor NMDA Receptor Glutamate->NMDA Receptor Glycine / D-Serine Glycine / D-Serine Glycine / D-Serine->NMDA Receptor Ca2+ Influx Ca2+ Influx NMDA Receptor->Ca2+ Influx Calmodulin Calmodulin Ca2+ Influx->Calmodulin CaMKII CaMKII Calmodulin->CaMKII CREB CREB CaMKII->CREB Gene Expression Gene Expression CREB->Gene Expression Synaptic Plasticity Synaptic Plasticity Gene Expression->Synaptic Plasticity

Fig. 3: Simplified NMDA Receptor Signaling
Proposed Modulatory Pathway of L-Cysteine on the NMDA Receptor

L-Cysteine primarily modulates NMDA receptor function through its reducing action on specific cysteine residues located on the extracellular domains of the NR1 and NR2A subunits. This redox modulation can lead to an enhanced receptor response to agonist binding.

G L-Cysteine L-Cysteine Redox-sensitive Cysteine Residues (NR1, NR2A) Redox-sensitive Cysteine Residues (NR1, NR2A) L-Cysteine->Redox-sensitive Cysteine Residues (NR1, NR2A) NMDA Receptor NMDA Receptor Conformational Change Conformational Change NMDA Receptor->Conformational Change Modulation Redox-sensitive Cysteine Residues (NR1, NR2A)->NMDA Receptor Enhanced Channel Gating Enhanced Channel Gating Conformational Change->Enhanced Channel Gating Increased Ca2+ Influx Increased Ca2+ Influx Enhanced Channel Gating->Increased Ca2+ Influx

Fig. 4: L-Cysteine Modulatory Pathway

Conclusion

The choice between this compound and L-Cysteine for NMDA receptor studies depends on the specific research question. L-Cysteine is the appropriate choice for studies focused on the physiological and pathophysiological roles of the endogenous isomer, particularly in research related to redox modulation and excitotoxicity. This compound, as a racemic mixture, may be useful in initial screening studies or when exploring the differential effects of cysteine stereoisomers. However, researchers should be aware that the presence of the D-isomer may result in a different pharmacological profile compared to the pure L-isomer, likely with lower potency in potentiating NMDA receptor function. For precise mechanistic studies, the use of the individual, pure isomers is highly recommended.

References

A Comparative In Vitro Analysis of D-cysteine and L-cysteine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Biological Effects of D- and L-cysteine Enantiomers In Vitro

Cysteine, a semi-essential sulfur-containing amino acid, plays a critical role in various physiological processes, including protein synthesis, detoxification, and antioxidant defense. It exists as two stereoisomers, L-cysteine and D-cysteine. While L-cysteine is the proteogenic form and has been extensively studied, the biological functions of D-cysteine are less understood but are an emerging area of research, particularly in neuroscience. This guide provides a comparative overview of the in vitro effects of D-cysteine and L-cysteine, summarizing key experimental findings and methodologies to aid researchers in their study design and interpretation.

Summary of In Vitro Effects: D-cysteine vs. L-cysteine

Biological EffectD-cysteineL-cysteineKey Findings
Antioxidant Activity Data not available for direct comparison.Possesses free radical scavenging activity.L-cysteine has demonstrated antioxidant properties in various assays, including DPPH and ABTS.[1] Direct comparative studies with D-cysteine using standardized antioxidant assays are currently lacking in the available literature.
Cell Viability Can be less effective than L-cysteine in promoting cell viability under certain stress conditions.Can reduce cell viability at high concentrations (5-10 mmol/L) in intestinal epithelial cells.[1][2]In studies on ferroptosis, D-cysteine showed some protective effects on cell viability, though less pronounced than L-cysteine.[1] High concentrations of L-cysteine have been reported to be cytotoxic.[1][2]
Neurobiology Reduces proliferation of neural progenitor cells.Does not share the same anti-proliferative effect on neural progenitor cells.D-cysteine has been shown to specifically modulate the Akt-FoxO signaling axis in neural progenitor cells, an effect not observed with L-cysteine.
Signaling Pathways Modulates Akt-FoxO pathway.Activates Nrf2 pathway and can influence MAPK signaling.[1][3]L-cysteine is a known activator of the Nrf2 antioxidant response element pathway.[3] At high concentrations, it can also activate ER stress and MAPK signaling pathways.[1] D-cysteine's effects on these specific pathways have not been as thoroughly investigated in a comparative context.
Enzyme Interaction Data limited.Can inhibit or modulate the activity of various enzymes.L-cysteine's interaction with enzymes is well-documented, but comparative data on D-cysteine's enzymatic interactions are scarce.

Detailed Experimental Protocols

Detailed protocols for the direct comparison of D- and L-cysteine are not widely published. However, standard assays can be adapted for this purpose. Below are representative protocols for key in vitro experiments.

Cell Viability Assay (MTT Assay)

This protocol is a standard method to assess the effect of D- and L-cysteine on cell viability.

1. Cell Seeding:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.

  • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

2. Treatment:

  • Prepare stock solutions of D-cysteine and L-cysteine in a suitable solvent (e.g., sterile water or PBS) and sterilize by filtration.

  • Dilute the stock solutions to the desired final concentrations in cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the respective cysteine enantiomers. Include a vehicle control.

  • Incubate for the desired period (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

  • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

  • Add 10 µL of the MTT solution to each well.

  • Incubate for 2-4 hours at 37°C.

4. Solubilization and Measurement:

  • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Gently mix on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay can be used to compare the direct antioxidant capacity of D- and L-cysteine.

1. Reagent Preparation:

  • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

  • Prepare various concentrations of D-cysteine and L-cysteine in methanol or another suitable solvent.

2. Assay Procedure:

  • In a 96-well plate, add 100 µL of the cysteine solutions to respective wells.

  • Add 100 µL of the DPPH solution to each well.

  • Include a control with 100 µL of solvent and 100 µL of DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

3. Measurement:

  • Measure the absorbance at 517 nm.

  • The percentage of radical scavenging activity can be calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) can then be determined.

Signaling Pathway and Experimental Workflow Diagrams

L-cysteine and Nrf2 Signaling Pathway

L_cysteine_Nrf2_Pathway cluster_nucleus Nucleus L_Cysteine L-cysteine Cell_Membrane L_Cysteine->Cell_Membrane Uptake Keap1 Keap1 Cell_Membrane->Keap1 Inhibition Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination & Degradation ARE ARE (Antioxidant Response Element) Nrf2->ARE Binding Nucleus Nrf2->Nucleus Translocation Antioxidant_Genes Antioxidant Genes (e.g., GCLC, HMOX1) ARE->Antioxidant_Genes Transcription

Caption: L-cysteine can lead to the activation of the Nrf2 signaling pathway.

Experimental Workflow for Comparing D- and L-cysteine Effects on Cell Viability

Cell_Viability_Workflow Start Start: Seed Cells in 96-well Plate Incubate_24h Incubate 24h Start->Incubate_24h Prepare_Treatments Prepare D-cysteine & L-cysteine Solutions Incubate_24h->Prepare_Treatments Treat_Cells Treat Cells with D/L-cysteine Incubate_24h->Treat_Cells Prepare_Treatments->Treat_Cells Incubate_Treatment Incubate for Desired Duration Treat_Cells->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate 2-4h Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilization Solution Incubate_MTT->Add_Solubilizer Measure_Absorbance Measure Absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Analyze_Data Analyze Data & Compare IC50 Values Measure_Absorbance->Analyze_Data

Caption: A typical workflow for comparing the effects of D- and L-cysteine on cell viability using the MTT assay.

Conclusion

The in vitro bioactivity of L-cysteine is well-characterized, particularly its role as an antioxidant and its impact on cell signaling pathways like Nrf2. In contrast, D-cysteine's in vitro effects are less explored, with current research pointing towards specific roles in neurobiology that are distinct from its L-enantiomer. A significant gap in the literature is the lack of direct, quantitative comparisons of the two enantiomers across a range of in vitro assays. Future research should focus on head-to-head comparative studies to elucidate the differential mechanisms of action and potential therapeutic applications of D-cysteine. This will provide a clearer understanding of the structure-activity relationship of these two important stereoisomers.

References

A Comparative Guide to the Validation of H-DL-Cys-HCl Purity by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the validation of H-DL-Cysteine Hydrochloride (H-DL-Cys-HCl) purity. It is designed to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical strategy for their specific needs. This document outlines various HPLC approaches, compares their performance with alternative analytical techniques, and provides detailed experimental protocols and supporting data.

Introduction to H-DL-Cys-HCl and the Importance of Purity Validation

H-DL-Cys-HCl is a racemic mixture of the D- and L-enantiomers of the amino acid cysteine, supplied as a hydrochloride salt. It is a crucial raw material in various pharmaceutical and research applications. The purity of H-DL-Cys-HCl is a critical quality attribute, as impurities can affect its efficacy, stability, and safety. Therefore, robust and validated analytical methods are essential to ensure the quality and consistency of H-DL-Cys-HCl. HPLC is a powerful and widely used technique for the purity assessment of pharmaceuticals due to its high resolution, sensitivity, and specificity.

Comparison of Analytical Methods for H-DL-Cys-HCl Purity

The purity of H-DL-Cys-HCl can be determined by various analytical techniques. This section compares the most common HPLC-based methods with alternative approaches, highlighting their principles, advantages, and limitations.

Analytical MethodPrincipleAdvantagesDisadvantagesTypical Purity (%)
HPLC (RP with Derivatization) Reversed-phase chromatography of a derivatized analyte to enhance UV detection or fluorescence.High sensitivity and specificity. Well-established methods.Requires a derivatization step, which can add complexity and potential for side reactions.>98.5
HPLC (RP without Derivatization) Reversed-phase chromatography with direct UV detection at a low wavelength (e.g., 200-210 nm).Simpler and faster than methods requiring derivatization.Lower sensitivity and potential for interference from other UV-absorbing compounds.[1]>98.0
Chiral HPLC Separation of D- and L-enantiomers using a chiral stationary phase.Allows for the determination of enantiomeric purity.[2][3][4]More expensive columns and potentially more complex method development.Enantiomeric excess >99%
Ion-Pair HPLC Reversed-phase chromatography where an ion-pairing reagent is added to the mobile phase to enhance the retention of ionic analytes.[5][6]Good separation for ionic and highly polar compounds.Can lead to longer column equilibration times and potential for baseline instability.>98.5
Capillary Electrophoresis (CE) Separation of ions based on their electrophoretic mobility in an electric field.[7]High separation efficiency, low sample and reagent consumption.Can have lower sensitivity compared to HPLC with fluorescence detection.Not typically used for routine purity assay.
Titration (Iodometric) The sulfhydryl group of cysteine is oxidized by iodine, and the excess iodine is back-titrated.Simple, cost-effective, and provides an absolute measure of the analyte.Less specific than chromatographic methods; can be affected by other reducing agents.98.5 - 101.5 (USP)

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

HPLC Method with Pre-column Derivatization using FMOC-Cl

This method is suitable for the quantification of cysteine hydrochloride monohydrate and can be adapted for H-DL-Cys-HCl.

  • Instrumentation: Ultra-Performance Liquid Chromatography (UPLC) system with a UV detector.

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A suitable gradient to separate the derivatized analyte from impurities.

  • Flow Rate: 0.3 mL/min.

  • Detection: UV at 265 nm.

  • Derivatization Procedure:

    • Mix the sample solution with a boric acid buffer.

    • Add a solution of 9-fluorenylmethyl chloroformate (FMOC-Cl) in acetonitrile and vortex.

    • Allow the reaction to proceed for a specified time.

    • Quench the reaction by adding an amine-containing reagent (e.g., glycine).

    • Inject an aliquot of the derivatized sample into the UPLC system.

HPLC Method without Derivatization

This method allows for the direct analysis of cysteine.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of a buffer (e.g., phosphate buffer, pH 2.5) and an organic modifier (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.[5]

  • Sample Preparation: Dissolve the H-DL-Cys-HCl sample in the mobile phase or a suitable diluent.

Chiral HPLC Method for Enantiomeric Purity

This method is used to separate and quantify the D- and L-enantiomers of cysteine.

  • Instrumentation: HPLC system with a UV or Mass Spectrometric (MS) detector.

  • Column: Chiral stationary phase (CSP) column (e.g., based on teicoplanin or cyclodextrin).[2]

  • Mobile Phase: A mixture of organic solvents (e.g., methanol, acetonitrile) and a buffer (e.g., ammonium acetate).

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Detection: UV at a suitable wavelength or MS for higher sensitivity and specificity.[3]

  • Sample Preparation: Dissolve the H-DL-Cys-HCl sample in the mobile phase.

Experimental Workflows and Signaling Pathways

Experimental Workflow for HPLC Purity Validation

HPLC_Workflow cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh H-DL-Cys-HCl Sample Dissolve_Sample Dissolve in Diluent Sample->Dissolve_Sample Standard Weigh H-DL-Cys-HCl Reference Standard Dissolve_Standard Dissolve in Diluent Standard->Dissolve_Standard Derivatize_Sample Derivatize (if applicable) Dissolve_Sample->Derivatize_Sample Derivatize_Standard Derivatize (if applicable) Dissolve_Standard->Derivatize_Standard HPLC HPLC System Derivatize_Sample->HPLC Derivatize_Standard->HPLC Column Chromatographic Column HPLC->Column Detector Detector (UV/Fluorescence) Column->Detector Chromatogram Obtain Chromatograms Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate Purity (%) Integration->Calculation Report Generate Report Calculation->Report

Caption: Experimental workflow for the validation of H-DL-Cys-HCl purity by HPLC.

Logical Relationship of Purity Validation Methods

Purity_Validation cluster_chromatographic Chromatographic Methods cluster_hplc_types HPLC Techniques cluster_alternative Alternative Methods H-DL-Cys-HCl H-DL-Cys-HCl HPLC HPLC H-DL-Cys-HCl->HPLC CE Capillary Electrophoresis H-DL-Cys-HCl->CE Titration Titration H-DL-Cys-HCl->Titration Spectroscopy Spectroscopy (IR, NMR) H-DL-Cys-HCl->Spectroscopy RP_Deriv Reversed-Phase (with Derivatization) HPLC->RP_Deriv RP_NoDeriv Reversed-Phase (without Derivatization) HPLC->RP_NoDeriv Chiral Chiral Separation HPLC->Chiral IonPair Ion-Pair HPLC->IonPair

Caption: Overview of analytical methods for H-DL-Cys-HCl purity validation.

Conclusion

The selection of an appropriate analytical method for the purity validation of H-DL-Cys-HCl depends on the specific requirements of the analysis. HPLC methods, particularly those involving pre-column derivatization, offer high sensitivity and specificity for routine quality control. Direct UV detection provides a simpler and faster alternative, though with potentially lower sensitivity. For the assessment of enantiomeric purity, chiral HPLC is the method of choice. Alternative techniques such as titration can be useful for providing an absolute measure of purity but lack the specificity of chromatographic methods. This guide provides a foundation for researchers to make informed decisions regarding the most suitable analytical strategy for the validation of H-DL-Cys-HCl purity.

References

Alternative compounds to H-DL-Cys.HCl for inducing oxidative stress

Author: BenchChem Technical Support Team. Date: December 2025

For decades, researchers have manipulated cellular redox environments to study the intricate mechanisms of oxidative stress in health and disease. While H-DL-Cys.HCl (cysteine hydrochloride) has been utilized in this context, its role is complex. Cysteine is a precursor to the major intracellular antioxidant glutathione (GSH) but can also exhibit pro-oxidant properties, particularly in the presence of transition metals[1]. This dual role can complicate experimental interpretation. This guide provides a comprehensive comparison of well-established and reliable alternative compounds for inducing oxidative stress, complete with experimental data, detailed protocols, and mechanistic diagrams to aid in experimental design.

Comparative Analysis of Oxidative Stress Inducers

Choosing the right compound to induce oxidative stress is critical and depends on the specific research question, cell type, and desired mechanism of action. The following table summarizes key characteristics of four widely used alternatives to this compound.

CompoundMechanism of ActionTypical Concentration RangeTarget Cell/OrganismKey Experimental ReadoutAdvantagesDisadvantages/Considerations
L-Buthionine sulfoximine (BSO) Indirect ROS Induction: Irreversibly inhibits γ-glutamylcysteine synthetase, leading to the depletion of intracellular glutathione (GSH) and subsequent accumulation of endogenous ROS[2][3].10 µM - 50 mMVarious cell lines (e.g., Ht22, 3T3-L1 adipocytes, HMGECs) and in vivo models (rats)[2][3][4][5].GSH/GSSG ratio, total GSH levels, increased ROS, cell viability.Specific and well-characterized mechanism. Allows for the study of cellular responses to the loss of a primary antioxidant defense.Slow-acting (requires hours to days for significant GSH depletion). Does not directly generate ROS, relying on basal metabolic production.
Tert-butyl hydroperoxide (TBHP) Direct Oxidation & Peroxidation: An organic peroxide that directly oxidizes cellular components, generates peroxyl and alkoxyl radicals, initiates lipid peroxidation, and depletes GSH via glutathione peroxidase activity[6][7].10 µM - 500 µMBroad range of cell lines (e.g., hepatocytes, fibroblasts, HTR-8/SVneo, ARPE-19)[7][8][9][10].ROS levels (DCF-DA), lipid peroxidation (MDA assay), mitochondrial membrane potential, cell viability/apoptosis.Rapid and potent induction of oxidative stress. Mimics lipid hydroperoxide-mediated damage.Can be overly toxic, leading to rapid necrosis rather than apoptosis at high concentrations. Broad, less specific mechanism of action.
2,3-Dimethoxy-1,4-naphthoquinone (DMNQ) Redox Cycling (Superoxide Generation): Undergoes enzymatic one-electron reduction to a semiquinone radical, which reacts with molecular oxygen to generate superoxide anions (O₂⁻) and regenerate the parent quinone, creating a continuous ROS-generating cycle[11][12].1 µM - 50 µMPrimarily used in cancer cell lines (e.g., prostate, HeLa) and hepatocytes[11][12][13].Superoxide levels (DHE), intracellular ROS (DCF-DA), apoptosis markers (caspase activity, Annexin V), cell viability (MTT).Induces a specific type of ROS (superoxide). Useful for studying redox-cycling toxicity and anticancer effects.Toxicity can be cell-type dependent based on the expression of reductase enzymes (e.g., NQO1)[14]. Can have off-target effects beyond ROS production[12].
Paraquat Redox Cycling (Superoxide Generation): Similar to DMNQ, it accepts electrons from cellular reductases (e.g., from Complex I of the ETC) and transfers them to molecular oxygen, generating a continuous flux of superoxide radicals[15][16].1 µM - 100 µMWidely used in neuronal cells (SH-SY5Y, hNPCs) and in vivo models to study Parkinson's disease[17][18][19].ROS production, lipid peroxidation (4-HNE), DNA damage, apoptosis, cell viability[17][20][21].Well-established model for neurotoxicity and Parkinson's disease research. Induces mitochondrial-specific oxidative stress.Highly toxic, especially to dopaminergic neurons. Banned in many countries due to human toxicity. Effects can be complex and involve multiple organ systems in vivo[15][16].

Visualizing Mechanisms and Workflows

Understanding the pathways by which these compounds act and the general experimental process is crucial for successful research.

G cluster_0 Experimental Workflow A 1. Cell Seeding (e.g., 96-well plate) B 2. Compound Treatment (Incubate for specified time) A->B C 3. Assay Preparation (e.g., Add fluorescent probe like DCFH-DA) B->C D 4. Data Acquisition (e.g., Fluorescence plate reader, Flow cytometry) C->D E 5. Data Analysis (Calculate % viability, fold-change in ROS, etc.) D->E

A typical workflow for in vitro oxidative stress experiments.

G cluster_0 Mechanisms of Oxidative Stress Induction BSO BSO GCS γ-glutamylcysteine synthetase BSO->GCS Inhibits GSH_p GSH Synthesis GCS->GSH_p GSH_d GSH Depletion GSH_p->GSH_d Blockade leads to ROS_a ROS Accumulation GSH_d->ROS_a Quinone Paraquat / DMNQ Reductase Cellular Reductases (e.g., NADPH Oxidase) Quinone->Reductase 1e⁻ reduction Semiquinone Semiquinone Radical Reductase->Semiquinone O2 O₂ Semiquinone->O2 reacts with Superoxide Superoxide (O₂⁻) O2->Superoxide Superoxide->Quinone regenerates TBHP TBHP Targets Cellular Macromolecules (Lipids, Proteins, DNA) TBHP->Targets Directly oxidizes Damage Oxidative Damage Targets->Damage

Comparative signaling pathways for inducing oxidative stress.

Experimental Protocols

Below are generalized protocols for inducing oxidative stress using three of the discussed alternatives. Researchers should optimize concentrations and incubation times for their specific cell type and experimental system.

Protocol 1: Induction of Oxidative Stress with L-Buthionine sulfoximine (BSO)

This protocol is designed to deplete intracellular GSH, leading to an accumulation of endogenously produced ROS.

  • Preparation: Prepare a stock solution of BSO (e.g., 100 mM) in sterile PBS or cell culture medium and adjust the pH to 7.0-7.4. Filter-sterilize the solution.

  • Cell Seeding: Seed cells in the desired format (e.g., 6-well or 96-well plates) and allow them to adhere and reach approximately 70-80% confluency.

  • Treatment: Remove the culture medium and replace it with fresh medium containing the desired final concentration of BSO (e.g., 1 mM). Include a vehicle-treated control group.

  • Incubation: Incubate the cells for an extended period, typically 18 to 24 hours, to allow for significant GSH depletion[2].

  • Analysis: After incubation, proceed with downstream analysis. To confirm the mechanism, measure total intracellular GSH levels using a commercially available kit. Oxidative stress can be quantified by measuring ROS with probes like CellROX or DCFH-DA.

Protocol 2: Induction of Oxidative Stress with Tert-butyl hydroperoxide (TBHP)

This protocol outlines a method for inducing acute oxidative stress.

  • Preparation: Prepare a fresh stock solution of TBHP (e.g., 10 mM) in sterile PBS or serum-free medium immediately before use. TBHP is unstable and should be handled with care.

  • Cell Seeding: Seed cells and grow to 80-90% confluency.

  • Treatment: Wash the cells once with warm, sterile PBS. Replace the medium with serum-free medium containing the desired final concentration of TBHP (e.g., 50-300 µM)[9][10]. Include a vehicle-treated control.

  • Incubation: Incubate for a relatively short period, typically 1 to 4 hours, due to the potent and rapid action of TBHP[10].

  • Analysis: Following incubation, immediately perform assays for oxidative stress. This is critical as the cellular response is transient. Measure ROS production, lipid peroxidation (e.g., TBARS assay), or cell viability/apoptosis (e.g., Annexin V/PI staining).

Protocol 3: Induction of Oxidative Stress with DMNQ

This protocol uses a redox-cycling agent to generate superoxide radicals.

  • Preparation: Prepare a stock solution of DMNQ (e.g., 10 mM) in DMSO. Store protected from light.

  • Cell Seeding: Seed cells in the appropriate plates for the intended analysis (e.g., 96-well plate for viability, 6-well plate for flow cytometry).

  • Treatment: Dilute the DMNQ stock solution in complete culture medium to the desired final concentrations (e.g., 1-25 µM). Replace the old medium with the DMNQ-containing medium. Include a vehicle (DMSO) control group, ensuring the final DMSO concentration is non-toxic (typically <0.1%).

  • Incubation: Incubate the cells for the desired time, ranging from a few hours for ROS detection to 24-48 hours for viability or apoptosis assays[11][13].

  • Analysis:

    • ROS Detection: To measure intracellular ROS, wash cells with warm PBS and then load with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C. After loading, wash away the excess probe and measure fluorescence (Ex/Em: ~485/535 nm)[11].

    • Viability: Use a standard MTT or crystal violet assay to determine the IC50 value[14][22].

    • Apoptosis: Utilize Annexin V/Propidium Iodide staining followed by flow cytometry analysis[11][22].

References

Cross-Validation of H-DL-Cys.HCl: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to the integrity and success of experimental outcomes. H-DL-Cys.HCl, a hydrochloride salt of the racemic mixture of D- and L-cysteine, is a versatile compound utilized in a range of applications, from a reducing agent in protein chemistry to a supplement in cell culture media. This guide provides an objective comparison of this compound with common alternatives, supported by experimental data, to aid in the selection of the most suitable reagent for specific research needs.

Performance as a Reducing Agent

One of the primary applications of cysteine is as a reducing agent to cleave disulfide bonds in proteins, a critical step in protein characterization techniques like peptide mapping.

A recent study highlighted that cysteine (Cys) demonstrates a reducing capability comparable to the widely used dithiothreitol (DTT). The study found that Cys is a nontoxic and odorless alternative, making it a safer choice in the laboratory.[1] Optimal reduction with cysteine for peptide mapping of monoclonal antibodies was achieved at concentrations between 10 to 40 mM and a pH range of 7.0 to 11.0, yielding results consistent with those obtained using DTT as a positive control.[1]

While this study likely utilized the L-enantiomer, the racemic mixture this compound can also be employed as a reducing agent. The thiol group (-SH), present in both D- and L-cysteine, is the active moiety responsible for disulfide bond reduction.

Comparison of Common Reducing Agents:

FeatureThis compound (Cysteine)Dithiothreitol (DTT)Tris(2-carboxyethyl)phosphine HCl (TCEP)
Effectiveness Comparable to DTT[1]Strong reducing agentMore powerful than DTT, irreversible reduction[2]
Odor Odorless[1]Strong, unpleasant odorOdorless[2]
Toxicity Nontoxic[1]ToxicLess toxic than DTT
Effective pH Range 7.0 - 11.0 for optimal reduction in peptide mapping[1]Limited to pH > 7[2]Wide range: 1.5 - 8.5[2]
Stability Susceptible to oxidationProne to air oxidation, especially at pH > 7More resistant to air oxidation[2]
Compatibility Generally compatible with many downstream applicationsCan interfere with maleimide-based labeling and IMACCompatible with maleimide chemistry and IMAC[2][3]

Role in Cell Culture

Cysteine is an essential amino acid for cell culture, serving as a building block for proteins and a precursor for glutathione, a major intracellular antioxidant.[4] this compound can be used as a source of cysteine in cell culture media. However, the two enantiomers, D- and L-cysteine, can have different effects. While L-cysteine is the form naturally incorporated into proteins, some studies have explored the effects of both.

Alternatives in Cell Culture Supplementation:

  • L-Cysteine HCl: The biologically active form for protein synthesis.

  • N-Acetyl-L-Cysteine (NAC): A more stable precursor of L-cysteine that can readily enter cells and is a potent antioxidant itself.[5] NAC is often used to replenish intracellular glutathione levels.[3]

  • L-Cystine: The oxidized, disulfide-linked form of L-cysteine. It is less soluble than L-cysteine but can be taken up by cells via a different transport system.[6]

The choice of supplement can impact cellular redox state and overall culture performance. High concentrations of cysteine in cell culture media can lead to oxidative stress and reduced cell growth.

Comparative Toxicity of Cysteine Enantiomers

Understanding the toxicological profiles of the components of this compound is crucial. A comparative study on the oral toxicity of L-cysteine and D-cysteine in rats over a 4-week period provided the following insights:

ParameterL-CysteineD-Cysteine
No-Observed-Adverse-Effect Level (NOAEL) < 500 mg/kg/day[7][8]500 mg/kg/day[7][8]
Primary Toxicological Effects Renal injuries, focal erosion in stomach mucosa.[9]Anemia, renal injuries, sperm granuloma in the epididymis, focal erosion in the stomach mucosa.[9]
Clinical Observations Salivation at higher doses, increased reticulocyte counts.[7][9]Salivation, mild anemia.[7]

The study concluded that the toxicological profiles were similar, with slight differences in dose responses.[7][8] Anemia was noted with D-cysteine treatment, while renal histopathological findings were observed at lower doses of L-cysteine.[7][8]

Experimental Protocols

Disulfide Bond Reduction for Peptide Mapping

This protocol is adapted from a study comparing cysteine and DTT.[1]

  • Sample Preparation: Dissolve the monoclonal antibody (mAb) or protein of interest in a suitable buffer (e.g., Tris-HCl) to a final concentration of 1 mg/mL.

  • Reduction:

    • Add this compound to a final concentration of 10-40 mM.

    • Adjust the pH of the solution to between 7.0 and 11.0.

    • For comparison, prepare a parallel sample with 10 mM DTT at pH 8.0.

  • Incubation: Incubate the samples at 37°C for 30 minutes.

  • Alkylation: To prevent the re-formation of disulfide bonds, add iodoacetamide (IAM) to a final concentration of 50 mM and incubate for 30 minutes in the dark at room temperature.

  • Digestion: Add trypsin at a 1:20 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Analysis: Quench the digestion with formic acid and analyze the resulting peptides by RP-HPLC-UV or LC-MS.

General Workflow for Protein Reduction and Alkylation

G cluster_0 Protein Sample Preparation cluster_1 Reduction cluster_2 Alkylation cluster_3 Downstream Analysis Protein Protein with Disulfide Bonds ReducingAgent Add this compound (or alternative) Protein->ReducingAgent Incubate_Reduce Incubate ReducingAgent->Incubate_Reduce AlkylatingAgent Add Alkylating Agent (e.g., IAM) Incubate_Reduce->AlkylatingAgent Incubate_Alkylate Incubate (in dark) AlkylatingAgent->Incubate_Alkylate Analysis Enzymatic Digestion & LC-MS Analysis Incubate_Alkylate->Analysis

Workflow for protein disulfide bond reduction and alkylation.

Signaling Pathway: Cysteine and Glutathione Synthesis

This compound provides cysteine, a crucial precursor for the synthesis of glutathione (GSH), a key antioxidant. The availability of cysteine is often the rate-limiting step in this pathway.

G cluster_0 Cellular Uptake cluster_1 Glutathione Synthesis Pathway cluster_2 Antioxidant Function This compound This compound Cysteine D/L-Cysteine This compound->Cysteine GCL Glutamate-Cysteine Ligase (GCL) Cysteine->GCL gamma_GC γ-Glutamylcysteine GCL->gamma_GC GS Glutathione Synthetase (GS) gamma_GC->GS GSH Glutathione (GSH) GS->GSH Detox Detoxification GSH->Detox ROS Reactive Oxygen Species (ROS) ROS->Detox

Simplified pathway of glutathione synthesis from cysteine.

References

A Comparative Guide to Spectroscopic Analysis of H-DL-Cys.HCl for Quality Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various spectroscopic and chromatographic techniques for the quality control of H-DL-Cysteine Hydrochloride (H-DL-Cys.HCl). The following sections detail the performance of High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectrophotometry, Raman Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, supported by experimental data and detailed methodologies.

Data Presentation: A Comparative Overview

The performance of each analytical technique is summarized in the table below, offering a clear comparison of their quantitative capabilities for the analysis of this compound and related compounds.

Analytical TechniqueAnalyteLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Key Performance Remarks
UPLC-UV Cysteine0.1 - 0.5 mg/mLNot SpecifiedNot SpecifiedValidated for quantification in amino acid formulations.[1]
HPLC-UV Cysteine20 - 300 µmol L⁻¹Not Specified1.5 pmol in peakHigh repeatability with variation less than 5%.
UV-Vis Spectrophotometry (First-Order Derivative) L-Cysteine100 - 500 µg/mLNot SpecifiedNot SpecifiedSimple, rapid, and cost-effective with %RSD < 2%.
Raman Spectroscopy (SERS) L-Cysteine0.01 - 100 µM5 nMNot SpecifiedHighly sensitive method utilizing functionalized silver nanoparticles.[1]
¹H NMR Spectroscopy Cysteine0.1 - 20 mM40 µMNot SpecifiedDoes not require derivatization and allows for simultaneous identification and quantification.[2]
FT-IR Spectroscopy This compoundPrimarily QualitativeNot ApplicableNot ApplicablePrimarily used for identification and confirmation of functional groups.

Mandatory Visualizations

The following diagrams illustrate a typical experimental workflow for the analysis of this compound and a comparison of the analytical techniques discussed in this guide.

Figure 1: Experimental workflow for UPLC analysis of this compound.

UPLC_Workflow cluster_SamplePrep Sample Preparation cluster_UPLC UPLC Analysis cluster_Data Data Analysis Sample This compound Sample Dissolution Dissolve in Buffer (pH 1.2) Sample->Dissolution Step 1 Derivatization Pre-column Derivatization (FMOC-Cl) Dissolution->Derivatization Step 2 Filtration Filter (0.45 µm) Derivatization->Filtration Step 3 Injection Inject into UPLC Filtration->Injection Step 4 Separation Chromatographic Separation Injection->Separation Step 5 Detection UV Detection (265 nm) Separation->Detection Step 6 Chromatogram Obtain Chromatogram Detection->Chromatogram Step 7 Quantification Quantify using External Standard Chromatogram->Quantification Step 8 Report Generate Report Quantification->Report Step 9

Figure 2: Comparison of analytical techniques for this compound quality control.

Technique_Comparison HPLC_UPLC HPLC/UPLC-UV High Specificity High Specificity HPLC_UPLC->High Specificity Good Quantification Good Quantification HPLC_UPLC->Good Quantification Requires Derivatization Requires Derivatization HPLC_UPLC->Requires Derivatization UV_Vis UV-Vis Simple & Rapid Simple & Rapid UV_Vis->Simple & Rapid Cost-Effective Cost-Effective UV_Vis->Cost-Effective Lower Specificity Lower Specificity UV_Vis->Lower Specificity Raman Raman High Sensitivity (SERS) High Sensitivity (SERS) Raman->High Sensitivity (SERS) Real-time Monitoring Real-time Monitoring Raman->Real-time Monitoring Non-destructive Non-destructive Raman->Non-destructive FTIR FT-IR Structural Information Structural Information FTIR->Structural Information Rapid Identification Rapid Identification FTIR->Rapid Identification Primarily Qualitative Primarily Qualitative FTIR->Primarily Qualitative NMR NMR Definitive Structure Elucidation Definitive Structure Elucidation NMR->Definitive Structure Elucidation Quantitative without Derivatization Quantitative without Derivatization NMR->Quantitative without Derivatization Lower Sensitivity Lower Sensitivity NMR->Lower Sensitivity

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

High-Performance Liquid Chromatography (HPLC/UPLC-UV)

This method is suitable for the accurate quantification of this compound, often requiring a derivatization step to enhance UV detection.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in a suitable buffer solution (e.g., 0.1 M HCl or a buffer at pH 1.2).

    • For pre-column derivatization, react the sample solution with a derivatizing agent such as Fluorenylmethyloxycarbonyl chloride (FMOC-Cl) or 2-chloro-1-methylquinolinium tetrafluoroborate.

    • Filter the resulting solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions (UPLC Example):

    • Column: Waters Cortecs C18+ (2.1 × 100 mm, 1.6 µm).[1]

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[1]

    • Mobile Phase B: Acetonitrile:Water (90:10).[1]

    • Gradient: A suitable gradient program to achieve separation.

    • Flow Rate: 0.3 mL/min.[1]

    • Column Temperature: 30 °C.

    • Detection: UV at 265 nm.[1]

    • Injection Volume: 20 µL.

  • Quantification:

    • Prepare a series of standard solutions of derivatized this compound of known concentrations.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the sample by interpolating its peak area on the calibration curve.

UV-Visible Spectrophotometry

A simple and rapid method for the determination of this compound, particularly effective when using derivative spectroscopy to resolve overlapping spectra.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., phosphate buffer pH 8.0).

    • Prepare a series of standard solutions by diluting the stock solution to concentrations within the linear range (e.g., 100-500 µg/mL).

    • Prepare the sample solution at a concentration expected to fall within the calibration range.

  • Spectrophotometric Analysis:

    • Instrument: A double beam UV-Vis spectrophotometer.

    • Scan Range: 200 - 400 nm.

    • Blank: The solvent used for sample preparation.

    • Measurement: Record the absorbance spectra of the standard and sample solutions. For the first-order derivative method, the software is used to calculate the derivative spectra. The amplitude of the derivative peak (e.g., at 232 nm) is used for quantification.

  • Quantification:

    • Construct a calibration curve by plotting the derivative peak amplitude against the concentration of the standard solutions.

    • Determine the concentration of the sample from its derivative peak amplitude using the calibration curve.

Raman Spectroscopy (Surface-Enhanced Raman Scattering - SERS)

This technique offers high sensitivity for the detection of cysteine. The protocol below is an example of a SERS-based approach.

  • Substrate Preparation:

    • Synthesize silver nanoparticles (AgNPs) and functionalize them with a capping agent (e.g., 4-mercaptobenzoic acid and histidine).[1]

  • Sample Preparation and Analysis:

    • Prepare a solution of this compound.

    • The assay is based on the principle of aggregation and disaggregation of the functionalized AgNPs in the presence of an aggregating agent (e.g., Hg²⁺ ions) and the analyte (cysteine).[1]

    • The presence of cysteine leads to a change in the aggregation state of the AgNPs, which in turn modulates the SERS signal of a reporter molecule on the nanoparticles.[1]

    • Acquire the SERS spectra using a Raman spectrometer with a suitable laser excitation wavelength.

  • Quantification:

    • A calibration curve is constructed by plotting the change in the SERS signal intensity against the concentration of cysteine standards.

    • The concentration of the sample is determined from this calibration curve.

FT-IR Spectroscopy

FT-IR is a powerful tool for the qualitative identification of this compound by identifying its characteristic functional groups.

  • Sample Preparation:

    • For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a transparent disk. For ATR, place the solid sample directly on the ATR crystal.

  • Spectroscopic Analysis:

    • Instrument: A Fourier-Transform Infrared Spectrometer.

    • Scan Range: Typically 4000 - 400 cm⁻¹.

    • Background: A spectrum of the empty sample holder (for KBr) or the clean ATR crystal is recorded as the background.

    • Measurement: The infrared spectrum of the sample is recorded.

  • Analysis:

    • The obtained spectrum is compared with a reference spectrum of this compound. The presence of characteristic absorption bands corresponding to functional groups like N-H, C-H, S-H, C=O, and C-N confirms the identity of the compound.

NMR Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation and can also be used for quantitative analysis of this compound without the need for derivatization.

  • Sample Preparation:

    • Dissolve a precisely weighed amount of the this compound sample in a deuterated solvent (e.g., D₂O).

    • Add a known amount of an internal standard (a compound with a signal that does not overlap with the analyte signals) for quantitative analysis.

  • NMR Analysis:

    • Instrument: A high-resolution NMR spectrometer.

    • Experiment: A standard ¹H NMR experiment is typically performed.

    • Parameters: Ensure a sufficient relaxation delay to allow for complete relaxation of all protons for accurate integration.

  • Quantification:

    • The concentration of this compound is determined by comparing the integral of a specific proton signal of the analyte to the integral of a known proton signal of the internal standard. The ratio of the integrals, corrected for the number of protons contributing to each signal, and the known concentration of the internal standard are used to calculate the concentration of the analyte.

References

A Comparative Analysis of the Antioxidant Properties of H-DL-Cys.HCl and L-Cysteine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

Shanghai, China – December 7, 2025 – In the intricate world of cellular protection and drug development, the antioxidant capacities of various compounds are of paramount importance. This guide provides a detailed comparison of the antioxidant properties of H-DL-Cysteine Hydrochloride (H-DL-Cys.HCl), a racemic mixture of the D and L isomers of cysteine, and L-Cysteine, the naturally occurring stereoisomer. This analysis is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental insights.

At a Glance: Key Antioxidant Mechanisms

L-Cysteine is widely recognized for its pivotal role in cellular antioxidant defense, primarily through its function as a precursor to glutathione (GSH), a major intracellular antioxidant.[1] The antioxidant activity of L-Cysteine is therefore largely indirect, relying on enzymatic pathways to synthesize GSH.

This compound, as a mixture of both D- and L-cysteine, presents a dual-mode antioxidant profile. The L-cysteine component contributes to glutathione synthesis, while emerging research suggests that D-cysteine can exert direct antioxidant effects, independent of the glutathione pathway.

Quantitative Comparison of Antioxidant Activity

While direct comparative studies quantifying the radical scavenging activity of this compound versus L-Cysteine using standardized assays are not abundantly available in the public domain, the antioxidant potential of cysteine and its derivatives has been evaluated. The following table summarizes the known antioxidant mechanisms. A placeholder for direct quantitative data is included to be populated as more specific comparative studies become available.

ParameterThis compoundL-Cysteine
Primary Antioxidant Mechanism Dual: Indirect (via L-Cys component for GSH synthesis) and Direct (via D-Cys component)Primarily Indirect (precursor to glutathione)
Glutathione Synthesis The L-cysteine component is a substrate for glutathione synthesis.A primary biological role is to serve as a precursor for glutathione synthesis.
Direct Radical Scavenging The D-cysteine component is suggested to have direct radical scavenging properties.Possesses direct radical scavenging activity, though its primary role is as a GSH precursor.
DPPH Radical Scavenging Activity (IC50) Data not available from direct comparative studies.Data not available from direct comparative studies.
ABTS Radical Scavenging Activity (IC50) Data not available from direct comparative studies.Data not available from direct comparative studies.

Signaling Pathways and Mechanisms of Action

The antioxidant effects of both this compound and L-Cysteine are rooted in their chemical structure, specifically the thiol (-SH) group, which can donate a hydrogen atom to neutralize free radicals.

L-Cysteine and the Glutathione Synthesis Pathway

L-Cysteine is a critical component in the synthesis of glutathione, a tripeptide that plays a central role in protecting cells from oxidative damage. The synthesis of glutathione from L-cysteine is an enzymatic process that is fundamental to cellular health.

Met Methionine SAM S-Adenosylmethionine Met->SAM SAH S-Adenosylhomocysteine SAM->SAH HCys Homocysteine SAH->HCys Cystathionine Cystathionine HCys->Cystathionine Ser Serine Ser->Cystathionine LCys L-Cysteine Cystathionine->LCys GCL Glutamate-Cysteine Ligase (GCL) LCys->GCL Glu Glutamate Glu->GCL Gly Glycine GSH Glutathione (GSH) Gly->GSH GCL->Gly GS Glutathione Synthetase (GS) GCL->GS GS->GSH GPx Glutathione Peroxidase (GPx) GSH->GPx ROS Reactive Oxygen Species (ROS) ROS->GPx OxidizedProducts Oxidized Products GPx->OxidizedProducts GSSG Glutathione Disulfide (GSSG) GPx->GSSG GR Glutathione Reductase (GR) GSSG->GR GR->GSH NADP NADP+ GR->NADP NADPH NADPH NADPH->GR

Caption: Glutathione synthesis and recycling pathway.

This compound: A Dual-Pronged Antioxidant Approach

The antioxidant action of this compound is a composite of its stereoisomers. The L-isomer follows the glutathione synthesis pathway as described above. The D-isomer, while not a substrate for glutathione synthetase, is thought to participate in direct radical scavenging and may also be a substrate for the synthesis of hydrogen sulfide (H₂S), another molecule with cytoprotective and antioxidant properties.

HDLCys This compound LCys L-Cysteine HDLCys->LCys DCys D-Cysteine HDLCys->DCys GSH_pathway Glutathione Synthesis LCys->GSH_pathway Direct_scavenging Direct Radical Scavenging DCys->Direct_scavenging H2S_pathway Hydrogen Sulfide (H₂S) Production DCys->H2S_pathway Antioxidant_effect Overall Antioxidant Effect GSH_pathway->Antioxidant_effect Direct_scavenging->Antioxidant_effect H2S_pathway->Antioxidant_effect

Caption: Antioxidant pathways of this compound.

Experimental Protocols

To provide a framework for comparative analysis, the methodologies for two standard in vitro antioxidant assays, the DPPH and ABTS assays, are detailed below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol or ethanol.

  • Sample Preparation: this compound and L-Cysteine are dissolved in the same solvent as the DPPH solution to create a series of concentrations.

  • Reaction: A specific volume of each sample concentration is mixed with a fixed volume of the DPPH solution. A control containing the solvent instead of the sample is also prepared.

  • Incubation: The mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of scavenging activity against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored by spectrophotometry.

Protocol:

  • Generation of ABTS•+: The ABTS radical cation is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Preparation of ABTS•+ Working Solution: The ABTS•+ stock solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: this compound and L-Cysteine are dissolved in the same solvent used for the ABTS•+ working solution to prepare a range of concentrations.

  • Reaction: A small volume of each sample concentration is mixed with a larger, fixed volume of the ABTS•+ working solution.

  • Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature.

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.

Start Start Prepare_Reagents Prepare DPPH/ABTS and Sample Solutions Start->Prepare_Reagents Mix Mix Sample and Radical Solution Prepare_Reagents->Mix Incubate Incubate in Dark at Room Temperature Mix->Incubate Measure_Absorbance Measure Absorbance (Spectrophotometer) Incubate->Measure_Absorbance Calculate Calculate % Scavenging and IC50 Value Measure_Absorbance->Calculate End End Calculate->End

References

A Comparative Analysis of Cysteine Derivatives in Cell Culture Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of commonly used cysteine derivatives in cell culture, focusing on their efficacy in modulating intracellular cysteine levels, mitigating oxidative stress, and influencing cell viability. The information presented is supported by experimental data from peer-reviewed literature to aid in the selection of the most suitable compound for specific research applications.

Introduction

Cysteine is a semi-essential amino acid crucial for numerous cellular processes, including protein synthesis, detoxification, and the maintenance of the intracellular redox environment. Its thiol group makes it a potent antioxidant and a rate-limiting precursor for the synthesis of glutathione (GSH), the most abundant endogenous antioxidant. However, the inherent instability and low solubility of L-cysteine in neutral pH culture media present challenges for its direct use. Consequently, various derivatives have been developed to improve its stability and cellular uptake. This guide compares L-cysteine, N-acetyl-L-cysteine (NAC), and L-cystine, three widely utilized cysteine analogs.

Comparative Performance of Cysteine Derivatives

The efficacy of cysteine derivatives is often assessed by their ability to replenish intracellular cysteine, boost glutathione levels, reduce reactive oxygen species (ROS), and support cell viability and proliferation. Below is a summary of their performance based on published data.

Data Presentation
DerivativePrimary FunctionCellular Uptake MechanismEffect on Glutathione (GSH) LevelsAntioxidant ActivityNotes
L-Cysteine Direct precursor for protein and GSH synthesisAmino acid transportersDirectly increases intracellular cysteine for GSH synthesis.Potent, but can be pro-oxidant at high concentrations.Low stability and solubility in neutral pH media can be a limitation. High concentrations can be cytotoxic.
N-Acetyl-L-cysteine (NAC) Cysteine prodrug, antioxidantPassive diffusion and deacetylation to L-cysteineEfficiently replenishes intracellular cysteine, leading to increased GSH synthesis.Acts as a direct ROS scavenger and a precursor for GSH synthesis.More stable in solution than L-cysteine. Widely used as an antioxidant supplement and in clinical applications.
L-Cystine Oxidized dimer of L-cysteineCystine/glutamate antiporter (system xc⁻)Transported into the cell and reduced to two molecules of L-cysteine, which are then available for GSH synthesis.Indirectly supports antioxidant defense by providing a sustained source of intracellular cysteine.Its uptake is linked to glutamate export, which can have implications for cellular glutamate homeostasis.

Table 1: Comparative Efficacy of Cysteine Derivatives in Replenishing Intracellular Glutathione. This table summarizes data from studies comparing the ability of L-cysteine, NAC, and L-cystine to increase intracellular GSH levels in various cell types.

Cell TypeDerivativeConcentrationIncubation TimeFold Increase in GSH (vs. Control)Reference
Human ErythrocytesL-Cysteine5 mM1 hour~1.4-fold
Human ErythrocytesN-Acetyl-L-cysteine5 mM1 hour~0.4-fold
HK-2 (Human Kidney)N-Acetyl-L-cysteineNot specifiedNot specifiedNo significant increase
Bovine OocytesN-Acetyl-L-cysteine1.0 mM8 hoursSignificantly higher than control
Bovine OocytesL-Cysteine0.6 mM8 hoursSignificantly higher than control

Table 2: Comparative Effects of Cysteine Derivatives on Cell Viability. This table provides a summary of the effects of different cysteine derivatives on the viability of various cell lines.

Cell LineDerivativeConcentrationEffect on ViabilityReference
CHOL-Cysteine> 2.5 mMReduced cell growth
Bovine Secondary FolliclesN-Acetyl-L-cysteine1.0 mMIncreased viability
Bovine Secondary FolliclesN-Acetyl-L-cysteine25.0 mMDecreased viability
A549 (Lung Cancer)N-Acetyl-L-cysteineVariedInhibition of cell survival
CL1-0 (Lung Cancer)N-Acetyl-L-cysteineVariedInhibition of cell survival

Signaling Pathways and Experimental Workflows

The antioxidant and cytoprotective effects of cysteine derivatives are mediated through various signaling pathways. A key pathway is the Keap1-Nrf2 system, which regulates the expression of antioxidant and detoxification genes.

Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Intracellular Cysteine_Derivatives Cysteine Derivatives (e.g., NAC, L-Cystine) L_Cysteine L-Cysteine Cysteine_Derivatives->L_Cysteine Uptake/ Conversion GSH Glutathione (GSH) L_Cysteine->GSH Synthesis Keap1 Keap1 L_Cysteine->Keap1 Modification of Cysteine Residues ROS_Neutralization ROS Neutralization GSH->ROS_Neutralization Detoxification ROS Reactive Oxygen Species (ROS) ROS->ROS_Neutralization Nrf2 Nrf2 Keap1->Nrf2 Inhibition Nrf2_Release Nrf2 (Released) Keap1->Nrf2_Release Conformational Change Nucleus Nucleus Nrf2_Release->Nucleus Translocation ARE Antioxidant Response Element (ARE) Nucleus->ARE Binding Gene_Expression Antioxidant Gene Expression (e.g., GCLC, HMOX1) ARE->Gene_Expression Transcription

Figure 1: Simplified signaling pathway of cysteine derivatives.

Experimental_Workflow cluster_assays 4. Downstream Assays Cell_Culture 1. Cell Culture (e.g., HeLa, HepG2, CHO) Treatment 2. Treatment with Cysteine Derivatives (L-Cysteine, NAC, L-Cystine) Cell_Culture->Treatment Incubation 3. Incubation (Defined time points) Treatment->Incubation Viability Cell Viability/Proliferation (MTT/XTT Assay) Incubation->Viability GSH_Assay Intracellular GSH Levels (HPLC or Colorimetric) Incubation->GSH_Assay ROS_Assay ROS Measurement (DCFH-DA Assay) Incubation->ROS_Assay Western_Blot Protein Expression (e.g., Nrf2 activation) Incubation->Western_Blot Data_Analysis 5. Data Analysis and Comparative Assessment Viability->Data_Analysis GSH_Assay->Data_Analysis ROS_Assay->Data_Analysis Western_Blot->Data_Analysis

A Researcher's Guide to H-DL-Cys.HCl: Certificate of Analysis Explained and Alternatives Compared

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity and performance of chemical reagents are paramount. H-DL-Cysteine Hydrochloride (H-DL-Cys.HCl), a racemic mixture of the D and L enantiomers of cysteine, is a commonly used amino acid derivative. Understanding its Certificate of Analysis (CoA) is crucial for ensuring experimental reproducibility and accuracy. This guide provides an in-depth explanation of a typical this compound CoA and offers a comparative analysis with its key alternatives: L-Cysteine Hydrochloride (L-Cys.HCl) and N-Acetylcysteine (NAC).

Understanding the Certificate of Analysis for Cysteine Compounds

A Certificate of Analysis is a formal document that confirms a product meets its predetermined specifications. For cysteine derivatives, a CoA typically includes the following parameters:

Table 1: Typical Certificate of Analysis Parameters for this compound, L-Cys.HCl, and NAC

ParameterThis compound SpecificationL-Cys.HCl SpecificationNAC SpecificationPurpose
Appearance White crystalline powderWhite crystalline powderWhite crystalline powderConfirms the physical form and absence of visible contaminants.
Assay (Purity) ≥98.0%98.5 - 101.5%98.0 - 102.0%Quantifies the amount of the active compound.
Optical Rotation -0.5° to +0.5°+5.7° to +6.8°+21° to +27°Distinguishes between racemic (DL) and enantiomerically pure (L) forms.
Loss on Drying ≤0.5%≤1.0%≤1.0%Measures the amount of volatile matter (e.g., water).
Residue on Ignition ≤0.1%≤0.4%≤0.5%Determines the amount of inorganic impurities.
Heavy Metals (as Pb) ≤10 ppm≤10 ppm≤20 ppmEnsures levels of heavy metal contaminants are below the safe threshold.
Arsenic (as As) ≤1 ppm≤1 ppm≤2 ppmA critical safety parameter due to arsenic's toxicity.
Sulfate (SO4) ≤0.03%≤0.03%≤0.03%Limits the presence of sulfate impurities.
pH (1% solution) 1.5 - 2.51.5 - 2.52.0 - 2.8Indicates the acidity of the compound in solution.

Comparison of this compound with Key Alternatives

The choice between this compound, L-Cys.HCl, and NAC depends on the specific application, considering factors like biological activity, stability, and solubility.

H-DL-Cysteine HCl: As a racemic mixture, it contains equal amounts of D- and L-cysteine. While the L-form is the biologically active enantiomer in most mammalian systems, the D-form may have different, or in some cases, inhibitory effects. Toxicological studies in rats have shown that L-cysteine and D-cysteine have similar toxicological profiles, with slight differences in dose responses[1][2]. The primary advantage of the DL-form is often its lower cost of production.

L-Cysteine HCl: This is the hydrochloride salt of the naturally occurring L-enantiomer of cysteine. It is the preferred choice for most biological applications where stereospecificity is important, such as in cell culture and protein synthesis studies. The hydrochloride salt form offers improved solubility and stability compared to free L-cysteine.

N-Acetylcysteine (NAC): NAC is a derivative of L-cysteine where an acetyl group is attached to the amino group. This modification makes NAC less prone to oxidation and more stable in solution compared to cysteine. It is also more soluble than free cysteine. NAC is a well-established antioxidant and a precursor to intracellular cysteine and glutathione, making it a popular choice in studies on oxidative stress and as a therapeutic agent.

Table 2: Performance Comparison of this compound, L-Cys.HCl, and NAC

FeatureThis compoundL-Cys.HClNAC
Biological Activity Contains only 50% L-cysteine. D-cysteine may have different biological effects.Fully composed of the biologically active L-enantiomer.A prodrug of L-cysteine, effectively replenishes intracellular glutathione.
Stereoisomerism Racemic mixture (D and L)L-enantiomerL-enantiomer derivative
Solubility in Water HighHighHigh
Stability in Solution ModerateModerate (more stable than free cysteine)High (more stable than cysteine)
Primary Application General chemical synthesis, cost-sensitive applications.Cell culture, protein studies, and other biological research.Antioxidant studies, drug development, and as a mucolytic agent.

Experimental Protocols for Performance Evaluation

To empirically compare the antioxidant performance of these cysteine sources, standardized in vitro assays can be employed.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH radical.

Methodology:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Prepare stock solutions of this compound, L-Cys.HCl, and NAC in a suitable solvent (e.g., water or methanol). Create a series of dilutions from each stock solution.

  • Reaction: In a 96-well plate, add a specific volume of each sample dilution to the wells. Then, add the DPPH solution to each well. A control well should contain only the solvent and DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

Methodology:

  • Preparation of ABTS Radical Cation (ABTS•+): Mix equal volumes of 7 mM ABTS stock solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilution of ABTS•+ Solution: Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare stock solutions and serial dilutions of this compound, L-Cys.HCl, and NAC.

  • Reaction: Add a small volume of each sample dilution to a cuvette or well, followed by a larger volume of the diluted ABTS•+ solution.

  • Measurement: Record the absorbance at 734 nm after a set incubation time (e.g., 6 minutes).

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay.

Cysteine's Role in Cellular Signaling Pathways

Cysteine is a critical component of the major intracellular antioxidant, glutathione (GSH). The availability of cysteine is the rate-limiting step in GSH synthesis.

Glutathione_Synthesis_Pathway cluster_cysteine Cysteine Sources This compound This compound L-Cysteine L-Cysteine This compound->L-Cysteine Provides 50% L-Cysteine L-Cys.HCl L-Cys.HCl L-Cys.HCl->L-Cysteine NAC NAC NAC->L-Cysteine Deacetylation gamma-Glutamylcysteine gamma-Glutamylcysteine L-Cysteine->gamma-Glutamylcysteine Glutamate Glutamate Glutamate->gamma-Glutamylcysteine GCL Glycine Glycine Glutathione (GSH) Glutathione (GSH) Glycine->Glutathione (GSH) gamma-Glutamylcysteine->Glutathione (GSH) GS Antioxidant Defense Antioxidant Defense Glutathione (GSH)->Antioxidant Defense

Glutathione Synthesis Pathway

Cysteine residues within proteins are also key targets for redox-sensitive post-translational modifications, which play a crucial role in cellular signaling.

Cysteine_Redox_Signaling ROS Reactive Oxygen Species (ROS) Protein-SH Protein Cysteine (Reduced) ROS->Protein-SH Oxidation Protein-SOH Sulfenic Acid (Oxidized) Protein-SH->Protein-SOH Protein-S-S-Protein Disulfide Bond (Oxidized) Protein-SOH->Protein-S-S-Protein + Protein-SH Protein-S-SG S-Glutathionylation (Oxidized) Protein-SOH->Protein-S-SG + GSH Signaling_Outcome Modulation of Protein Function & Cellular Signaling Protein-SOH->Signaling_Outcome Protein-S-S-Protein->Protein-SH Reduction Protein-S-S-Protein->Signaling_Outcome Protein-S-SG->Protein-SH Reduction Protein-S-SG->Signaling_Outcome Reductants Reductants (e.g., Thioredoxin) Reductants->Protein-S-S-Protein Reductants->Protein-S-SG

Cysteine Redox Signaling

Conclusion

The choice between this compound, L-Cys.HCl, and NAC should be made with a clear understanding of the experimental requirements. While this compound may be a cost-effective option for non-biological applications, the stereospecificity of L-Cys.HCl makes it the superior choice for most research in the life sciences. For applications requiring enhanced stability and potent antioxidant effects, NAC stands out as an excellent alternative. By carefully interpreting the Certificate of Analysis and considering the comparative performance data, researchers can select the most appropriate cysteine source to ensure the integrity and success of their work.

References

Safety Operating Guide

Proper Disposal of H-DL-Cys.HCl: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of H-DL-Cys.HCl (DL-Cysteine hydrochloride).

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes wearing protective gloves, clothing, and eye/face protection[1][2]. Ensure work is conducted in a well-ventilated area to avoid inhalation of dust[1][2][3]. In case of contact, immediately flush the affected area with plenty of water[1][3].

Spill and Contamination Response

In the event of a spill, use appropriate tools to carefully sweep up the solid material and place it into a suitable, labeled container for waste disposal[1][3]. After the solid material has been removed, clean the contaminated surface by spreading water and dispose of the cleaning materials in accordance with local and regional authority requirements[3].

Step-by-Step Disposal Procedure

Disposal of this compound must adhere to local, regional, and national regulations. It is imperative to avoid releasing the chemical into the environment as it is harmful to aquatic life[4].

  • Containerization : Unused or waste this compound should be kept in its original or a compatible, tightly closed container[1][3][5]. Ensure the container is clearly labeled as hazardous waste.

  • Waste Segregation : Do not mix this compound waste with other waste streams unless explicitly instructed by your institution's environmental health and safety (EHS) office[5].

  • Consult a Professional Disposal Service : The primary and recommended method for the disposal of this compound is to contact a licensed professional waste disposal service[4]. These services are equipped to handle and dispose of chemical waste in a manner that is safe and compliant with all regulations.

  • Institutional Guidelines : Always follow your institution's specific protocols for hazardous waste disposal. Your EHS department will provide guidance on accumulation, labeling, and pickup schedules.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data related to the ecotoxicity of cysteine compounds. This information underscores the importance of proper disposal to prevent environmental contamination.

Test TypeSpeciesConcentration/ResultExposure TimeReference
LC50 (Fish)Danio rerio (Zebra fish)>100 mg/L96 hours[2]
EC50 (Crustacea)Daphnia magna (Water flea)>100 mg/L48 hours[2]
EC50 (Algae)Pseudokirchneriella subcapitata>100 mg/L72 hours[2]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_0 A Identify this compound for Disposal B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is it a spill? B->C D Sweep solid into a labeled waste container C->D Yes F Place unused chemical in a labeled hazardous waste container C->F No E Clean spill area with water D->E G Store in a designated satellite accumulation area E->G F->G H Contact Environmental Health & Safety (EHS) for pickup and disposal G->H I Professional Waste Disposal Service (Final Disposal) H->I

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
H-DL-Cys.HCl
Reactant of Route 2
H-DL-Cys.HCl

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.